Brexanolone Caprilcerbate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
2681264-65-1 |
|---|---|
Molekularformel |
C48H78O12 |
Molekulargewicht |
847.1 g/mol |
IUPAC-Name |
1-O-[[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyloxymethyl] 5-O-[1,3-di(octanoyloxy)propan-2-yl] 3-methylpentanedioate |
InChI |
InChI=1S/C48H78O12/c1-7-9-11-13-15-17-42(50)55-30-37(31-56-43(51)18-16-14-12-10-8-2)59-45(53)28-33(3)27-44(52)57-32-58-46(54)60-36-23-25-47(5)35(29-36)19-20-38-40-22-21-39(34(4)49)48(40,6)26-24-41(38)47/h33,35-41H,7-32H2,1-6H3/t33?,35-,36+,38-,39+,40-,41-,47-,48+/m0/s1 |
InChI-Schlüssel |
UURJDSKJYJCKFM-MGZMNYTESA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Brexanolone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brexanolone, a proprietary intravenous formulation of allopregnanolone (B1667786), represents a significant advancement in the treatment of postpartum depression (PPD). Its primary mechanism of action is the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors, restoring inhibitory tone in the brain. This guide provides a comprehensive technical overview of brexanolone's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways. A secondary, anti-inflammatory mechanism involving the inhibition of Toll-like receptor (TLR) signaling is also explored. This document is intended to serve as a detailed resource for researchers and professionals in the field of neuropharmacology and drug development.
Core Mechanism: Positive Allosteric Modulation of GABAA Receptors
Brexanolone is a synthetic form of allopregnanolone, an endogenous neurosteroid that is a metabolite of progesterone.[1][2] Levels of allopregnanolone fluctuate significantly during pregnancy and the postpartum period, and this is thought to contribute to the pathophysiology of PPD.[3] Brexanolone's therapeutic effects are primarily attributed to its role as a positive allosteric modulator of GABAA receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[2]
By binding to a site on the GABAA receptor distinct from the GABA binding site, brexanolone enhances the receptor's response to GABA.[2] This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal excitability.[3] This restoration of inhibitory signaling is believed to alleviate the symptoms of PPD.[4]
Brexanolone modulates both synaptic and extrasynaptic GABAA receptors.[5] Extrasynaptic GABAA receptors, which often contain δ subunits, are particularly sensitive to neurosteroids and are responsible for mediating tonic inhibition, a persistent level of inhibitory tone that regulates overall neuronal excitability.[6][7] The potentiation of these receptors is thought to be a key aspect of brexanolone's rapid antidepressant effects.[6]
Quantitative Analysis of Brexanolone's Interaction with GABAA Receptors
The following table summarizes the available quantitative data on the interaction of allopregnanolone (the active component of brexanolone) with GABAA receptors. It is important to note that the potency and efficacy can vary depending on the specific subunit composition of the GABAA receptor.
| Parameter | Value | Receptor Subunit/Cell Type | Reference |
| EC50 (Enhancement of GABA-evoked currents) | 12.9 ± 2.3 nM | Control Dentate Gyrus Cells | [1] |
| EC50 (Enhancement of GABA-evoked currents) | 92.7 ± 13.4 nM | Epileptic Dentate Gyrus Cells | [1] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.
Signaling Pathway of GABAA Receptor Modulation
The following diagram illustrates the positive allosteric modulation of the GABAA receptor by brexanolone, leading to enhanced inhibitory neurotransmission.
Secondary Mechanism: Anti-inflammatory Action
Recent research has uncovered a novel anti-inflammatory mechanism of action for brexanolone.[8] Studies have shown that brexanolone can inhibit the activation of Toll-like receptor 4 (TLR4) and Toll-like receptor 7 (TLR7).[9][10] These receptors are key components of the innate immune system and, when activated, trigger a signaling cascade that leads to the production of pro-inflammatory cytokines.
By inhibiting TLR4 and TLR7, brexanolone reduces the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[10][11] Elevated levels of these cytokines have been implicated in the pathophysiology of depression, including PPD.[8][12] Therefore, this anti-inflammatory action may contribute significantly to the therapeutic effects of brexanolone.
Quantitative Data on Anti-inflammatory Effects
The following table summarizes the significant reductions in inflammatory cytokine levels observed after brexanolone infusion in patients with PPD.
| Inflammatory Mediator | P-value (Reduction post-infusion) | Correlation with HAM-D Score Improvement (P-value) | Reference |
| TNF-α | 0.003 | 0.049 | [9] |
| IL-6 | 0.04 | 0.02 | [9] |
| LPS-induced TNF-α | 0.02 | < 0.05 | [9] |
| LPS-induced IL-1β | 0.006 | < 0.05 | [9] |
| LPS-induced IL-6 | 0.009 | < 0.05 | [9] |
| IMQ-induced TNF-α | 0.01 | < 0.05 | [9] |
| IMQ-induced IL-1β | 0.02 | < 0.05 | [9] |
| IMQ-induced IL-6 | 0.01 | < 0.05 | [9] |
LPS (Lipopolysaccharide) is a TLR4 agonist. IMQ (Imiquimod) is a TLR7 agonist. HAM-D (Hamilton Depression Rating Scale) is a clinician-rated scale to assess the severity of depression.
Signaling Pathway of TLR Inhibition
The following diagram illustrates the inhibitory effect of brexanolone on the TLR4 signaling pathway.
References
- 1. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabotropic regulation of extrasynaptic GABAA receptors [frontiersin.org]
- 5. Preclinical and clinical pharmacology of brexanolone (allopregnanolone) for postpartum depression: a landmark journey from concept to clinic in neurosteroid replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Distinct mechanisms of allopregnanolone and diazepam underlie neuronal oscillations and differential antidepressant effect [frontiersin.org]
- 7. Extrasynaptic GABAA receptors: Their function in the CNS and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of GABAB receptor enhancement of extrasynaptic GABAA receptor currents in cerebellar granule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allopregnanolone - Wikipedia [en.wikipedia.org]
- 10. Brexanolone therapeutics in post-partum depression involves inhibition of systemic inflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Brexanolone Caprilcerbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexanolone, a synthetic formulation of the endogenous neurosteroid allopregnanolone (B1667786), is a potent positive allosteric modulator of GABA-A receptors.[1][2] While the intravenous formulation of brexanolone has been approved for the treatment of postpartum depression, its poor oral bioavailability due to extensive first-pass metabolism has limited its broader therapeutic application.[3] To address this limitation, brexanolone caprilcerbate (developmental code name LYT-300) has been developed as an orally active prodrug of brexanolone.[4][5] This innovative approach utilizes PureTech Health's proprietary Glyph™ technology platform, which is designed to enhance the oral bioavailability of drugs by leveraging the lymphatic system's natural lipid absorption and transport processes.[1][6] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, based on publicly available information.
Synthesis of this compound
Detailed experimental protocols for the synthesis of this compound are proprietary. However, the underlying principle involves the creation of a prodrug by reversibly linking brexanolone to a dietary fat molecule.[2] This strategy is designed to facilitate the absorption of the prodrug through the lymphatic system, thereby bypassing the liver's first-pass metabolism.[6] A general synthetic scheme would involve the esterification of the 3α-hydroxyl group of brexanolone with a lipid moiety, in this case, likely related to caprylic and capric acids, given the non-proprietary name.
A patent describing lipid prodrugs of neurosteroids outlines a general approach where a neurosteroid is conjugated to a lipid carrier.[7] This process typically involves standard coupling conditions to form an ester linkage between the drug and the lipid.[7]
Mechanism of Enhanced Oral Bioavailability: The Glyph™ Platform
The Glyph™ technology platform is central to the oral activity of this compound. This platform harnesses the body's natural process of dietary fat absorption. By reversibly linking brexanolone to a lipid, the resulting prodrug is recognized and processed as a dietary fat. Following oral administration, it is absorbed from the gut into the lymphatic vessels, bypassing the portal circulation and subsequent first-pass metabolism in the liver.[6][8] Once in systemic circulation, the ester linkage is cleaved, releasing the active brexanolone.
Characterization of this compound
While detailed physicochemical data from techniques such as NMR, IR, and mass spectrometry are not publicly available, the characterization of this compound has been primarily focused on its pharmacokinetic and pharmacodynamic properties in clinical trials.
Quantitative Data from Clinical Studies
The following table summarizes key quantitative findings from Phase 1 and Phase 2a clinical trials of this compound (LYT-300).
| Parameter | Finding | Study Phase | Reference |
| Oral Bioavailability | Achieved blood levels of allopregnanolone at or above those associated with therapeutic effect. | Phase 1 | [9] |
| Systemic blood levels were approximately nine-fold greater than previously reported for oral allopregnanolone. | Phase 1 | ||
| Target Engagement | Demonstrated exposure-dependent target engagement with GABA-A receptors. | Phase 1 | [9] |
| Statistically significant reduction in the stress hormone salivary cortisol (p=0.0001) in a validated clinical model of anxiety. | Phase 2a | [2] | |
| Effect size (Cohen's d) of 0.72 versus placebo for the reduction in salivary cortisol response. | Phase 2a | [4] | |
| Tolerability | Generally well-tolerated with no treatment-related severe or serious adverse events. | Phase 1 & 2a | [4][9] |
| Treatment-related adverse events were transient and mild or moderate, consistent with the known pharmacology of allopregnanolone. | Phase 2a | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and preclinical characterization of this compound are not publicly available. However, the methodologies employed in the clinical trials provide insight into its characterization in humans.
Phase 1 Clinical Trial Methodology
-
Objective: To assess the safety, tolerability, and pharmacokinetics of orally administered this compound in healthy volunteers.[1]
-
Design: A multi-part study was conducted to evaluate single and multiple ascending doses.
-
Pharmacokinetic Analysis: Blood samples were collected at various time points after administration to determine the plasma concentrations of allopregnanolone. This data was used to establish the oral bioavailability and pharmacokinetic profile of the prodrug.[9]
-
Pharmacodynamic Assessment: Preliminary pharmacodynamic data were collected to assess target engagement with GABA-A receptors.[9]
Phase 2a Proof-of-Concept Trial Methodology
-
Objective: To evaluate the efficacy of this compound in a validated clinical model of anxiety in healthy volunteers.[2]
-
Design: A randomized, placebo-controlled trial was conducted.[2]
-
Experimental Model: The Trier Social Stress Test (TSST) was used to induce a stress response.[2]
-
Primary Endpoint: The primary endpoint was the change from baseline to peak levels of salivary cortisol, a biomarker of the stress response.[2] Saliva samples were collected at multiple time points before, during, and after the TSST.
-
Safety and Tolerability: Adverse events were monitored throughout the trial.[2]
Conclusion
This compound represents a significant advancement in the development of therapeutics for neurological and neuropsychological conditions. By employing the innovative Glyph™ technology platform, it has been demonstrated to be an orally bioavailable prodrug of brexanolone, achieving therapeutic levels of the active compound in clinical trials.[9] The successful demonstration of target engagement and a favorable safety profile in early-phase studies underscores its potential as a more accessible and convenient treatment option compared to the intravenous formulation of brexanolone.[2][9] Further clinical development will be crucial in fully elucidating the therapeutic utility of this promising compound.
References
- 1. neuro-central.com [neuro-central.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. How to synthesize Brexanolone?_Chemicalbook [chemicalbook.com]
- 4. PureTech’s acute anxiety treatment trial meets primary endpoint [clinicaltrialsarena.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. monash.edu [monash.edu]
- 7. WO2021159021A1 - Lipid prodrugs of neurosteroids - Google Patents [patents.google.com]
- 8. biospace.com [biospace.com]
- 9. PureTech's LYT-300 (Oral Allopregnanolone) Demonstrates Oral Bioavailability, Tolerability and GABAA Receptor Target Engagement in Healthy Volunteers | PureTech Health [news.puretechhealth.com]
Preclinical Pharmacology of Brexanolone Caprilcerbate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brexanolone caprilcerbate, also known as LYT-300 and SPT-300, is an innovative, orally administered prodrug of brexanolone (allopregnanolone). Developed to overcome the significant first-pass metabolism and poor oral bioavailability of natural allopregnanolone (B1667786), this compound leverages the proprietary Glyph™ technology to facilitate absorption through the intestinal lymphatic system. This mechanism allows for systemic delivery of allopregnanolone, a potent positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors, which is a validated target for a range of neurological and psychiatric conditions. Preclinical studies have successfully demonstrated proof-of-concept, establishing that oral administration of this compound achieves systemic exposure to allopregnanolone in animal models, a feat not possible with unmodified allopregnanolone. These foundational studies have paved the way for clinical trials, where the compound has shown a favorable pharmacokinetic profile, target engagement, and potential therapeutic effects in anxiety models. This guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, the innovative lymphatic transport technology, and the preclinical findings that support its ongoing development.
Introduction: The Challenge of Oral Allopregnanolone Delivery
Allopregnanolone, the active moiety of this compound, is an endogenous neurosteroid that has garnered significant interest for its therapeutic potential in treating conditions like postpartum depression, anxiety, and other mood disorders.[1] Its mechanism involves the potentiation of GABA-A receptors, the primary inhibitory neurotransmitter system in the central nervous system.[2] Despite its therapeutic promise, the clinical utility of allopregnanolone has been hampered by its negligible oral bioavailability (<5%), a consequence of extensive first-pass metabolism in the liver. This has necessitated intravenous administration, as seen with the FDA-approved formulation for postpartum depression, which requires a 60-hour continuous infusion.[3] this compound was designed to surmount this fundamental challenge.
Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
Upon oral administration and subsequent lymphatic absorption and cleavage, this compound releases its active component, brexanolone (allopregnanolone). Brexanolone exerts its pharmacological effects by acting as a positive allosteric modulator of GABA-A receptors.[4]
-
Binding Site: It binds to a site on the GABA-A receptor complex that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[5]
-
Enhanced GABAergic Tone: This binding enhances the receptor's response to endogenous GABA, increasing the frequency and duration of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, leading to neuronal inhibition.[2]
-
Synaptic and Extrasynaptic Activity: A key feature of allopregnanolone is its ability to modulate both synaptic and extrasynaptic GABA-A receptors. This dual action is thought to contribute to a more profound and sustained normalization of overactive neural circuits compared to agents that only target synaptic receptors.[5]
This modulation of GABAergic activity helps to stabilize neuronal circuits and counteract the hyperexcitability often associated with mood and anxiety disorders.[2]
The Glyph™ Platform: A Novel Lymphatic Delivery System
This compound is a product of the Glyph™ technology, a platform designed to enable oral administration of drugs with high first-pass metabolism.[6]
Experimental Protocol: Rationale for Lymphatic Targeting The core principle of the Glyph™ technology is to exploit the natural absorption pathway of dietary fats. Most orally ingested drugs are absorbed from the intestine into the portal vein, which leads directly to the liver. Drugs susceptible to high first-pass metabolism are extensively broken down in the liver before they can reach systemic circulation. However, highly lipophilic molecules, like dietary fats, are packaged into chylomicrons within enterocytes and absorbed into the intestinal lymphatic vessels, which bypass the liver and drain into the systemic circulation via the thoracic duct.
The Glyph™ platform reversibly links a drug molecule (in this case, brexanolone) to a fatty acid (caprilic acid, forming caprilcerbate), creating a prodrug with lipid-like properties. This modification redirects the compound's absorption from the portal vein to the lymphatic system.
Preclinical Pharmacokinetics and Pharmacodynamics
Detailed quantitative data from preclinical studies of this compound are not extensively published, as is common for proprietary drug development programs. However, company communications and conference presentations provide a clear qualitative and semi-quantitative picture of its preclinical performance.
Data Presentation: Summary of Preclinical and Early Clinical Findings
| Parameter | Finding | Species/Model | Source |
| Oral Bioavailability | Systemic exposure of allopregnanolone achieved after oral administration of LYT-300. | Multiple preclinical models of increasing complexity. | |
| Systemic levels of allopregnanolone were not observed following oral administration of unmodified allopregnanolone. | Multiple preclinical models. | ||
| Oral bioavailability of allopregnanolone from LYT-300 was approximately ninefold greater than orally administered allopregnanolone. | Comparison of Phase 1 human data to previously published data. | [7][8] | |
| Lymphatic Transport | Confirmed in preclinical models for a related Glyph™ platform compound (LYT-310), with up to 30% entering the lymphatics. | Preclinical models. | [2] |
| Target Engagement (PD) | Increases in electroencephalogram (EEG) beta frequency power. | Healthy Volunteers (Phase 1). | [9] |
| Reduction in saccadic eye velocity. | Healthy Volunteers (Phase 1). | [9] | |
| Efficacy Model (PD) | Statistically significant reduction in the stress hormone salivary cortisol in the Trier Social Stress Test (TSST). | Healthy Volunteers (Phase 2a). | [4][10] |
| Safety/Tolerability | Generally well-tolerated. | Preclinical Models & Healthy Volunteers (Phase 1/2a). | [5] |
| Most common adverse event was mild and transient somnolence. | Healthy Volunteers (Phase 1). | [11][12] |
Experimental Protocols: Preclinical Proof-of-Concept Studies
While specific protocols are proprietary, the preclinical program for this compound was designed to establish the viability of the Glyph™ platform for oral allopregnanolone delivery.
-
Objective: To demonstrate that oral administration of this compound leads to systemic exposure of the active moiety, allopregnanolone, in contrast to orally administered allopregnanolone.
-
Animal Models: Studies were conducted in "multiple preclinical models of increasing complexity". This typically involves starting with rodent models (e.g., rats) to establish basic pharmacokinetic parameters and may progress to larger animal models (e.g., dogs or non-human primates) whose gastrointestinal physiology is more analogous to humans.
-
Methodology:
-
Dosing: Animals would be administered this compound orally, likely via gavage, in a suitable lipid-based vehicle. A control group would receive an equimolar dose of unmodified allopregnanolone.
-
Blood Sampling: Serial blood samples would be collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of both the prodrug and the active allopregnanolone would be quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) would be calculated to determine the extent of systemic exposure.
-
The consistent finding from these studies was the successful achievement of systemic allopregnanolone levels from the prodrug, confirming the preclinical proof-of-concept.[3]
Preclinical Safety
Publicly available information does not detail specific preclinical toxicology studies. However, the progression of this compound into multiple human clinical trials, including single and multiple ascending dose studies, indicates that it has successfully completed a preclinical safety and toxicology program as required by regulatory authorities (e.g., FDA).[9][11] Early phase clinical trials in healthy volunteers have reported that the drug is generally well-tolerated, with the most common adverse event being mild to moderate, transient somnolence, which is consistent with the known pharmacodynamic effects of allopregnanolone.[11][12]
Conclusion and Future Directions
The preclinical development of this compound has successfully validated the use of the Glyph™ lymphatic targeting platform to achieve oral bioavailability of allopregnanolone. By reversibly linking the active neurosteroid to a fatty acid, the prodrug effectively bypasses first-pass hepatic metabolism, leading to therapeutically relevant systemic concentrations of allopregnanolone. Preclinical studies established the fundamental proof-of-concept, which has been subsequently confirmed and quantified in Phase 1 and 2a clinical trials. These trials have demonstrated a nine-fold increase in exposure compared to oral unmodified allopregnanolone, along with clear evidence of GABA-A receptor engagement.
The successful preclinical program has laid the groundwork for later-stage clinical development of this compound (SPT-300) for indications such as Major Depressive Disorder (MDD) and other anxiety and mood disorders.[13] The data gathered to date suggests a promising profile for an oral, potentially once-daily, rapidly acting agent for a variety of neuropsychiatric conditions. Future research and publications will likely provide more detailed insights into the preclinical efficacy and safety database that underpins this promising therapeutic candidate.
References
- 1. PureTech Founded Entity Seaport Therapeutics Presents Additional Data from Phase 1 Study of SPT-300 at ACNP Annual Meeting 2024 | PureTech Health [news.puretechhealth.com]
- 2. PureTech's LYT-300 (Oral Allopregnanolone) Demonstrates Oral Bioavailability, Tolerability and GABAA Receptor Target Engagement in Healthy Volunteers | PureTech Health [news.puretechhealth.com]
- 3. PureTech Presents Preclinical Proof-of-Concept Data for LYT-300 (Oral Allopregnanolone) as Potential Treatment for Neurological and Neuropsychological Conditions | PureTech Health [news.puretechhealth.com]
- 4. Seaport Therapeutics [puretechhealth.com]
- 5. monash.edu [monash.edu]
- 6. scimex.org [scimex.org]
- 7. LYT-300 [puretechhealth.com]
- 8. Monash tech in PPD drug delivery milestone [hospitalhealth.com.au]
- 9. Seaport Therapeutics sees success with allopregnanolone prodrug - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. PureTech’s acute anxiety treatment trial meets primary endpoint [clinicaltrialsarena.com]
- 11. seaporttx.com [seaporttx.com]
- 12. seaporttx.com [seaporttx.com]
- 13. monash.edu [monash.edu]
In Vitro Hydrolysis of Brexanolone Caprilcerbate to Brexanolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brexanolone, an aqueous formulation of allopregnanolone, is a neuroactive steroid approved for the treatment of postpartum depression.[1][2][3][4][5] Its clinical utility is marked by a rapid onset of action. To enhance its pharmacokinetic profile, particularly for oral administration, prodrug strategies are being explored. One such approach involves the development of brexanolone caprilcerbate, an ester prodrug designed to be hydrolyzed in vivo to release the active brexanolone. This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the hydrolysis of this compound to brexanolone, focusing on the enzymatic activity of carboxylesterases. The guide includes detailed experimental protocols, data presentation in tabular format for clarity, and visualizations of the key processes.
Introduction to Brexanolone and Prodrug Strategy
Brexanolone is a positive allosteric modulator of GABA-A receptors and is the first drug specifically approved by the FDA for the treatment of postpartum depression.[2][3] Administered as a continuous intravenous infusion over 60 hours, it offers rapid symptom relief.[1][2] The development of an oral formulation is a key objective to improve patient convenience and accessibility. This compound is an orally active prodrug of brexanolone currently in clinical development.[6] Prodrugs are inactive compounds that are converted into their active forms in the body, often through enzymatic hydrolysis.[7] For ester prodrugs, carboxylesterases (CES) are the primary enzymes responsible for this conversion.[7][8]
The in vitro evaluation of the hydrolysis of this compound is a critical step in its development. These studies are essential to:
-
Confirm the enzymatic conversion of the prodrug to the active parent drug.
-
Identify the key enzymes and tissues responsible for the hydrolysis.
-
Determine the rate and efficiency of the conversion.
-
Provide data to support the design of preclinical and clinical studies.
The Role of Carboxylesterases in Prodrug Activation
Carboxylesterases (EC 3.1.1.1) are a superfamily of serine hydrolases that play a crucial role in the metabolism of a wide range of xenobiotics, including many ester-containing drugs.[8][9] In humans, two major carboxylesterases, CES1 and CES2, are responsible for the hydrolysis of most ester prodrugs.[9]
-
CES1 is predominantly expressed in the liver, with lower levels found in other tissues such as the lungs and kidneys.[7] It generally hydrolyzes substrates with a small alcohol group and a large acyl group.
-
CES2 is highly expressed in the small intestine and is also found in the liver and kidneys.[7][10] It typically hydrolyzes substrates with a large alcohol group and a small acyl group.
The tissue distribution and substrate specificity of these enzymes are key determinants of the pharmacokinetic profile of an ester prodrug.
Experimental Protocols for In Vitro Hydrolysis
This section details the methodologies for assessing the in vitro hydrolysis of this compound.
Materials and Reagents
-
Test Compounds: this compound, Brexanolone (as a reference standard).
-
Enzyme Sources:
-
Human liver microsomes (pooled)
-
Human intestinal microsomes (pooled)
-
Recombinant human CES1
-
Recombinant human CES2
-
Human plasma (pooled)
-
-
Buffer: Phosphate (B84403) buffer (pH 7.4).
-
Cofactors: None required for carboxylesterase activity.
-
Quenching Solution: Acetonitrile (B52724) containing an internal standard (e.g., a structurally similar, stable compound).
-
Analytical Instruments: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
Hydrolysis Assay in Human Liver and Intestinal Microsomes
This assay determines the stability of this compound in subcellular fractions rich in metabolic enzymes.
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution with phosphate buffer (pH 7.4) to the desired final concentrations.
-
Pre-incubate human liver or intestinal microsomes (final protein concentration typically 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound solution to the pre-warmed microsome suspension.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Analyze the supernatant for the concentrations of this compound and brexanolone using a validated HPLC-MS/MS method.
Hydrolysis Assay with Recombinant Human CES1 and CES2
This assay identifies the specific carboxylesterase isoform(s) responsible for the hydrolysis.
Protocol:
-
Follow the same procedure as for the microsome assay, but replace the microsomes with recombinant human CES1 or CES2 at a suitable concentration.
-
The formation of brexanolone over time will indicate the involvement of the specific CES isoform.
Plasma Stability Assay
This assay evaluates the stability of the prodrug in human plasma.
Protocol:
-
Prepare a stock solution of this compound.
-
Add the stock solution to pre-warmed human plasma at 37°C.
-
At specified time points, take an aliquot and quench the reaction with acetonitrile containing an internal standard.
-
Process the samples as described for the microsomal assay and analyze by HPLC-MS/MS.
Analytical Method: HPLC-MS/MS Quantification
A sensitive and specific HPLC-MS/MS method is required for the simultaneous quantification of this compound and brexanolone.
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both analytes and the internal standard ensure selectivity and sensitivity.
Data Presentation and Interpretation
The quantitative data from the in vitro hydrolysis studies should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Stability of this compound in Human Biological Matrices (Illustrative Data)
| Biological Matrix | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 15.2 | 45.6 |
| Human Intestinal Microsomes | 8.5 | 81.5 |
| Human Plasma | > 120 | Not Applicable |
Table 2: Hydrolysis of this compound by Recombinant Human Carboxylesterases (Illustrative Data)
| Enzyme | Brexanolone Formation Rate (pmol/min/mg protein) |
| Recombinant hCES1 | 125.8 |
| Recombinant hCES2 | 875.3 |
Interpretation of Illustrative Data:
-
The data in Table 1 suggests that this compound is rapidly hydrolyzed in both liver and intestinal microsomes, with a significantly faster rate in the intestinal microsomes. The prodrug is relatively stable in human plasma, indicating that enzymatic hydrolysis is the primary clearance mechanism.
-
The data in Table 2 indicates that both CES1 and CES2 can hydrolyze this compound, but CES2 is significantly more efficient. This suggests that the small intestine, where CES2 is highly expressed, is likely a major site of first-pass metabolism for this prodrug.
Visualizations of Key Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and signaling pathways involved.
Caption: Enzymatic conversion of this compound to brexanolone.
Caption: General experimental workflow for in vitro hydrolysis assays.
Conclusion
The in vitro hydrolysis studies are fundamental for the characterization of this compound as a viable prodrug of brexanolone. By employing the detailed experimental protocols outlined in this guide, researchers can effectively determine the stability of the prodrug, identify the key metabolizing enzymes, and quantify the rate of conversion to the active therapeutic agent. The resulting data is crucial for guiding further non-clinical and clinical development, ultimately contributing to the potential of a new oral treatment option for postpartum depression.
References
- 1. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of hepatic carboxylesterases hydrolyzing hydrocortisone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An in vitro evaluation of common botanical extracts on carboxylesterase 1 catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Examination of the carboxylesterase phenotype in human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleoside ester prodrug substrate specificity of liver carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Brexanolone's Interaction with GABA-A Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brexanolone, a synthetic formulation of the endogenous neurosteroid allopregnanolone (B1667786), is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Its approval for the treatment of postpartum depression has highlighted the therapeutic potential of targeting GABAergic systems with neurosteroids. This technical guide provides a comprehensive overview of brexanolone's effects on various GABA-A receptor subtypes, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these properties. Brexanolone enhances GABA-A receptor function by increasing the channel's open probability, thereby potentiating both phasic and tonic inhibition. While it exhibits activity across a broad range of GABA-A receptor isoforms, it shows a notable potency at extrasynaptic δ-subunit-containing receptors, which are key mediators of tonic inhibition.
Introduction to Brexanolone and GABA-A Receptors
Brexanolone is a synthetic version of allopregnanolone, a neurosteroid that fluctuates with the menstrual cycle and pregnancy[1][2]. It acts as a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system[3][4]. GABA-A receptors are pentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ, δ), with the specific subunit composition determining the receptor's pharmacological and physiological properties[1]. These receptors are broadly classified into synaptic receptors, which mediate transient (phasic) inhibition, and extrasynaptic receptors, which are responsible for sustained (tonic) inhibition.
Mechanism of Action of Brexanolone
Brexanolone enhances the effect of GABA on the GABA-A receptor without directly activating it at therapeutic concentrations[1][2]. Its binding to a site distinct from the GABA binding site induces a conformational change that increases the receptor's affinity for GABA and the probability of channel opening. This results in an increased influx of chloride ions and hyperpolarization of the neuron, leading to a reduction in neuronal excitability. Brexanolone has been shown to prolong the decay of inhibitory postsynaptic currents (IPSCs), a hallmark of its effect on phasic inhibition, and to enhance tonic currents mediated by extrasynaptic receptors[5].
Quantitative Effects of Brexanolone on GABA-A Receptor Subtypes
The following tables summarize the available quantitative data on the effects of allopregnanolone (the active component of brexanolone) on various GABA-A receptor subtypes. It is important to note that direct, comprehensive comparative studies of brexanolone across all receptor subtypes are limited. Much of the data is derived from studies on allopregnanolone.
Table 1: Potentiation of GABA-A Receptor Currents by Allopregnanolone
| Receptor Subtype | Cell Type | GABA Concentration | Allopregnanolone EC50 | Maximum Potentiation (Emax) | Reference |
| α1β2γ2L | HEK Cells | 5 µM (~EC20) | Not Reported | Not Reported, but 1 µM is a maximally potentiating concentration | [6] |
| α1β1γ2 | Xenopus Oocytes | Not Reported | ≥3 nM (Threshold for enhancement) | Not Reported | [7] |
| α3β1γ2 | Xenopus Oocytes | Not Reported | ≥3 nM (Threshold for enhancement) | Not Reported | [7] |
| α2, α4, α5, α6-containing | Xenopus Oocytes | Not Reported | Higher concentrations needed compared to α1/α3 | Not Reported | [7] |
| α5β2γ2L | Xenopus Oocytes | Not Reported | Significantly higher potency than α1β2γ2L | Unchanged between subtypes | [8] |
| Native (Dentate Gyrus) | Rat Dentate Gyrus Granule Cells (Control) | Not Reported | 12.9 ± 2.3 nM | ~106.5% | [3] |
| Native (Dentate Gyrus) | Rat Dentate Gyrus Granule Cells (Epileptic) | Not Reported | 92.7 ± 13.4 nM | ~96% | [3] |
Table 2: Binding Affinity of Allopregnanolone for GABA-A Receptors
| Receptor Subtype | Ligand | Binding Affinity (Ki or Kd) | Experimental System | Reference |
| Data Not Available |
Experimental Protocols
Electrophysiology: Whole-Cell Patch Clamp in HEK293 Cells
This protocol is adapted from standard methods for studying the modulation of recombinant GABA-A receptors expressed in a heterologous system.
Objective: To measure the potentiation of GABA-evoked currents by brexanolone in HEK293 cells transiently expressing specific GABA-A receptor subunit combinations.
Materials:
-
HEK293 cells
-
Plasmids encoding desired GABA-A receptor subunits (e.g., α1, β2, γ2L)
-
Transfection reagent (e.g., Lipofectamine)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2)
-
GABA stock solution
-
Brexanolone stock solution
-
Patch clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS. Co-transfect cells with plasmids for the desired GABA-A receptor subunits and a marker gene (e.g., GFP) using a suitable transfection reagent.
-
Electrophysiological Recording: 24-48 hours post-transfection, transfer a coverslip with transfected cells to the recording chamber on the microscope stage.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a giga-ohm seal on a GFP-positive cell and rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Drug Application: Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) using a rapid solution exchange system. Once a stable baseline response is established, co-apply the same concentration of GABA with varying concentrations of brexanolone.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of brexanolone. Plot the percentage potentiation as a function of brexanolone concentration to determine the EC50 and Emax.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of brexanolone for the GABA-A receptor.
Objective: To determine the binding affinity (Ki) of brexanolone for the GABA-A receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Rat brain cortex membranes (or membranes from cells expressing specific GABA-A receptor subtypes)
-
[3H]Flunitrazepam (radioligand)
-
Brexanolone
-
Clonazepam (for defining non-specific binding)
-
Binding buffer: 50 mM Tris-HCl (pH 7.4)
-
Wash buffer: Cold 50 mM Tris-HCl (pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in binding buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]Flunitrazepam (typically at or below its Kd), and varying concentrations of brexanolone.
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [3H]Flunitrazepam binding as a function of the brexanolone concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
References
- 1. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function and modulation of δ-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurosteroid modulation of recombinant rat alpha5beta2gamma2L and alpha1beta2gamma2L GABA(A) receptors in Xenopus oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuroprotective Properties of Brexanolone Caprilcerbate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brexanolone caprilcerbate, an oral prodrug of brexanolone (allopregnanolone), is a novel neurosteroid currently under investigation for its neuroprotective properties. This technical guide provides a comprehensive overview of the core mechanisms, preclinical evidence, and experimental methodologies related to the neuroprotective effects of this compound. Brexanolone, a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, has demonstrated significant potential in mitigating neuronal damage and promoting recovery in various models of neurological injury and disease. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this promising therapeutic area.
Introduction
Neurodegenerative diseases and acute neurological injuries represent a significant and growing unmet medical need. The development of effective neuroprotective agents is a critical goal in modern pharmacology. Brexanolone, an aqueous formulation of the endogenous neurosteroid allopregnanolone (B1667786), has been approved for the treatment of postpartum depression and has shown broader therapeutic potential.[1][2] this compound is an orally bioavailable prodrug designed to overcome the pharmacokinetic limitations of brexanolone, offering a more convenient administration route for chronic conditions.[3][4]
The primary mechanism of action of brexanolone is the potentiation of GABA-A receptor activity, the major inhibitory neurotransmitter system in the central nervous system.[1][5] This modulation of GABAergic neurotransmission is believed to be central to its neuroprotective effects, which include reducing excitotoxicity, inflammation, and apoptosis, while promoting neurogenesis.[6][7][8] This guide will delve into the preclinical data supporting these claims and provide the necessary technical information for researchers in the field.
Core Mechanism of Action: GABA-A Receptor Modulation
Brexanolone acts as a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors.[1] Unlike benzodiazepines, which also target these receptors, brexanolone has a distinct binding site and can modulate receptor activity even in the absence of GABA at higher concentrations.[7][9] This potentiation of GABAergic inhibition leads to a hyperpolarization of the neuronal membrane, making it less likely to fire in response to excitatory stimuli. This fundamental mechanism underlies its neuroprotective effects across different pathological conditions.
The downstream effects of GABA-A receptor modulation by brexanolone are multifaceted and contribute to its neuroprotective profile. These include:
-
Reduction of Excitotoxicity: By enhancing inhibitory signaling, brexanolone counteracts the excessive neuronal excitation mediated by glutamate, a key driver of cell death in conditions like stroke and traumatic brain injury.
-
Anti-inflammatory Effects: Allopregnanolone has been shown to attenuate the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, following brain injury.[8]
-
Anti-apoptotic Signaling: Brexanolone can inhibit programmed cell death by reducing the expression of pro-apoptotic proteins like caspase-3 and Bax.
-
Promotion of Neurogenesis: Studies have demonstrated that allopregnanolone can stimulate the proliferation of neural progenitor cells and promote the survival of newly formed neurons, particularly in the hippocampus.[7][9]
Below is a diagram illustrating the primary signaling pathway of brexanolone.
References
- 1. Allopregnanolone, a progesterone metabolite, enhances behavioral recovery and decreases neuronal loss after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progesterone and allopregnanolone improves stroke outcome in male mice via distinct mechanisms but neither promotes neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allopregnanolone protects against dopamine-induced striatal damage after in vitro ischaemia via interaction at GABA A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Neurosteroids and Traumatic Brain Injury - Translational Research in Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neuroregenerative Mechanisms of Allopregnanolone in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allopregnanolone - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
The Journey of Brexanolone Caprilcerbate to its Neuronal Target: A Technical Guide to Cellular Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brexanolone, a synthetic allopregnanolone, has emerged as a significant therapeutic agent for postpartum depression. Its oral bioavailability is limited, necessitating the development of prodrug strategies to enhance its clinical utility. Brexanolone caprilcerbate represents a novel, orally active prodrug designed to navigate the complexities of gastrointestinal and hepatic metabolism. This technical guide provides a comprehensive overview of the putative cellular uptake and metabolic activation of this compound within neurons. While direct experimental data on the neuronal processing of this specific prodrug is limited in publicly available literature, this document synthesizes established principles of neurosteroid biology, prodrug design, and cellular pharmacology to construct a detailed theoretical framework. We will explore the anticipated pathways of neuronal entry, enzymatic conversion to the active brexanolone molecule, and its subsequent metabolic fate. Furthermore, this guide outlines detailed experimental protocols to facilitate future research aimed at elucidating these precise mechanisms and provides quantitative data where available.
Introduction: The Rationale for a Prodrug Approach
Brexanolone, the active pharmaceutical ingredient, is a positive allosteric modulator of GABA-A receptors.[1][2] Its therapeutic effects are contingent upon reaching its target receptors within the central nervous system (CNS). However, oral administration of brexanolone is hampered by extensive first-pass metabolism in the liver. To overcome this limitation, this compound was developed as a prodrug. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. In the case of this compound, a caprilic acid ester is attached to the brexanolone molecule, increasing its lipophilicity. This modification is designed to facilitate absorption through the lymphatic system, thereby bypassing the portal circulation and initial metabolism in the liver.[3]
Systemic Absorption and Distribution to the CNS
Upon oral administration, this compound is anticipated to be absorbed from the small intestine into the lymphatic system. This route is favored by highly lipophilic molecules and avoids immediate exposure to the high concentration of metabolic enzymes in the liver.[4] Once in the systemic circulation via the thoracic duct, this compound, bound to plasma proteins, is distributed throughout the body, including the CNS. The lipophilic nature of the prodrug is expected to facilitate its passage across the blood-brain barrier (BBB).
Proposed Cellular Uptake and Metabolism in Neurons
The precise mechanisms by which this compound enters neurons and is converted to its active form have not been explicitly detailed in published studies. However, based on the principles of neurosteroid and prodrug pharmacology, a plausible pathway can be outlined.
Neuronal Uptake
Given its increased lipophilicity, this compound is likely to cross the neuronal cell membrane via passive diffusion. The lipid bilayer of the neuronal membrane would readily permit the transit of this fat-soluble molecule down its concentration gradient. It is also conceivable, though not yet demonstrated, that carrier-mediated transport mechanisms could be involved, similar to the uptake of other steroid hormones.[5]
Intracellular Metabolism: The Activation Step
Once inside the neuron, the caprilcerbate ester must be cleaved to release the active brexanolone. This hydrolysis is catalyzed by intracellular esterases. The brain is known to possess a variety of carboxylesterases that can hydrolyze ester-containing prodrugs.[6] These enzymes are crucial for the activation of many CNS-targeted prodrugs.[7] The specific esterases responsible for the conversion of this compound within neurons remain to be identified.
The metabolic activation process can be summarized as follows:
This compound → Brexanolone + Caprylic Acid
This conversion is a critical step, as the pharmacological activity of the compound is dependent on the presence of the free hydroxyl group on the brexanolone molecule, which is essential for its interaction with the GABA-A receptor.
Subsequent Metabolism of Brexanolone
Following its release, brexanolone is subject to further metabolism within the neuron and other tissues. The primary metabolic pathways for brexanolone are well-characterized and involve non-cytochrome P450 enzymes. These pathways include:
-
Keto-reduction: The ketone group on the brexanolone molecule can be reduced.
-
Glucuronidation: A glucuronic acid moiety is conjugated to the molecule, increasing its water solubility and facilitating its excretion.
-
Sulfation: A sulfate (B86663) group is added, which also enhances water solubility for elimination.[1][2]
These metabolic modifications result in inactive metabolites that are eventually cleared from the body.
Quantitative Data
Specific quantitative data on the neuronal uptake and metabolism of this compound is not yet available in the public domain. The following table summarizes the known pharmacokinetic parameters of brexanolone, the active metabolite.
| Parameter | Value | Reference |
| Brexanolone | ||
| Plasma Protein Binding | >99% | [1] |
| Volume of Distribution | ~3 L/kg | [1][8] |
| Elimination Half-life | 9 hours | [1][8] |
| Metabolism | Keto-reduction, Glucuronidation, Sulfation | [1][2] |
| Excretion | Feces (47%), Urine (42%) | [9] |
Proposed Experimental Protocols
To validate the hypothesized pathways and to quantify the cellular processing of this compound in neurons, the following experimental protocols are proposed:
Protocol 1: Determination of Neuronal Uptake
Objective: To measure the rate and extent of this compound uptake into primary neuronal cultures.
Methodology:
-
Cell Culture: Isolate and culture primary cortical or hippocampal neurons from embryonic rodents.
-
Radiolabeling: Synthesize radiolabeled [³H]-brexanolone caprilcerbate.
-
Uptake Assay:
-
Incubate neuronal cultures with varying concentrations of [³H]-brexanolone caprilcerbate for different time points.
-
At each time point, rapidly wash the cells with ice-cold buffer to remove extracellular drug.
-
Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
-
-
Data Analysis: Calculate the rate of uptake (pmol/min/mg protein) and determine kinetic parameters such as Vmax and Km.
Protocol 2: Measurement of Intracellular Conversion to Brexanolone
Objective: To quantify the rate of hydrolysis of this compound to brexanolone in neurons.
Methodology:
-
Cell Culture and Treatment: Culture primary neurons as described above and expose them to a known concentration of this compound.
-
Cell Lysis and Extraction: At various time points, lyse the cells and perform a liquid-liquid or solid-phase extraction to separate the parent prodrug and the active metabolite.
-
LC-MS/MS Analysis: Quantify the intracellular concentrations of both this compound and brexanolone using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Determine the rate of conversion and the half-life of the prodrug within the neurons.
Protocol 3: Identification of Responsible Esterases
Objective: To identify the specific esterase(s) responsible for the activation of this compound.
Methodology:
-
Subcellular Fractionation: Prepare cytosolic and microsomal fractions from neuronal tissue or cultured neurons.
-
In Vitro Hydrolysis Assay: Incubate this compound with the subcellular fractions in the presence and absence of specific esterase inhibitors (e.g., paraoxon (B1678428) for carboxylesterases).
-
Activity Measurement: Measure the formation of brexanolone over time using LC-MS/MS.
-
Proteomic Analysis: Utilize activity-based protein profiling with fluorescently labeled esterase-specific probes to identify the active enzymes in neuronal lysates.
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the proposed cellular uptake and metabolic pathways.
Conclusion and Future Directions
This compound holds promise as an orally available therapeutic for postpartum depression and potentially other neurological and psychiatric disorders. Understanding its cellular uptake and metabolic activation in neurons is paramount for optimizing its clinical use and for the design of future neurosteroid prodrugs. The framework and experimental protocols presented in this guide provide a roadmap for researchers to investigate these critical aspects. Future studies should focus on radiolabeling and advanced mass spectrometry techniques to trace the journey of this compound from the synapse to its intracellular target, and to identify the key enzymatic players in its bioactivation. Such knowledge will not only enhance our understanding of this particular drug but will also contribute to the broader field of CNS drug delivery and prodrug design.
References
- 1. Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal lymphatic transport for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Few things in life are "free": cellular uptake of steroid hormones by an active transport mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxylesterases of human brain extract. Purification and properties of a butyrylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brexanolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Postpartum Depression Treatment: A Technical Guide to the Discovery and Development of Brexanolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brexanolone (Zulresso®), a proprietary intravenous formulation of allopregnanolone (B1667786), represents a paradigm shift in the management of postpartum depression (PPD). Its approval by the U.S. Food and Drug Administration (FDA) in 2019 marked the advent of the first therapeutic agent specifically developed for this debilitating condition.[1][2][3] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of brexanolone. It details the preclinical and clinical experimental protocols that elucidated its therapeutic potential and summarizes the key quantitative data from pivotal clinical trials. Furthermore, this guide presents visualizations of the underlying signaling pathways and the comprehensive drug development workflow to offer a thorough understanding for researchers, scientists, and drug development professionals.
Introduction: The Unmet Need in Postpartum Depression
Postpartum depression is a common and serious mood disorder that can affect women after childbirth, characterized by symptoms of extreme sadness, anxiety, and exhaustion that can interfere with a new mother's ability to care for herself and her baby.[4] Historically, treatment has relied on general antidepressants and psychotherapy, which can have a delayed onset of action and variable efficacy. The development of brexanolone was driven by the urgent need for a rapidly acting and targeted therapy for PPD.[5]
Brexanolone is a synthetic formulation of allopregnanolone, an endogenous neuroactive steroid that is a metabolite of progesterone.[6] Levels of allopregnanolone dramatically increase during pregnancy and then plummet after delivery.[6][7] This sharp decline is thought to contribute to the mood dysregulation seen in PPD.[6][7] Brexanolone's development was a landmark example of translational medicine, moving from basic neuroscience research on the role of neurosteroids in mood to a targeted therapeutic.[7][8]
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The primary mechanism of action of brexanolone is its role as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[6][9][10] GABA is the main inhibitory neurotransmitter in the central nervous system.[6] Brexanolone binds to a site on the GABA-A receptor that is distinct from the GABA binding site.[6] This binding enhances the receptor's response to GABA, increasing the influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus dampening overall neuronal excitability.[7] This enhanced inhibitory tone is believed to counteract the neuronal hyperexcitability associated with PPD.[6]
Chemical Properties and Formulation
Brexanolone is chemically identical to endogenous allopregnanolone (3α-hydroxy-5α-pregnan-20-one). Due to its low aqueous solubility, it is formulated with a solubilizing agent, sulfobutylether-beta-cyclodextrin, to enable intravenous administration.[11] This formulation allows for controlled and sustained delivery of the drug over the 60-hour infusion period.[6]
Preclinical Development and Experimental Protocols
The preclinical evaluation of brexanolone focused on characterizing its interaction with the GABA-A receptor and establishing its pharmacodynamic and pharmacokinetic profiles.
In Vitro Assessment of GABA-A Receptor Modulation
The positive allosteric modulatory effects of brexanolone on GABA-A receptors were primarily assessed using electrophysiological techniques, such as patch-clamp recordings, and fluorescence-based assays.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are transfected to express specific subtypes of human GABA-A receptors (e.g., α1β2γ2).
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -60 to -80 mV.
-
GABA Application: A low concentration of GABA (typically the EC5-EC20, the concentration that elicits 5-20% of the maximal response) is applied to the cell to establish a baseline current.
-
Brexanolone Co-application: Brexanolone is then co-applied with the same concentration of GABA.
-
Data Analysis: The potentiation of the GABA-evoked current by brexanolone is measured. The fold-increase in current amplitude in the presence of brexanolone compared to the baseline GABA current is calculated to determine its efficacy as a positive allosteric modulator.
Experimental Protocol: Fluorescence-Based Ion Flux Assays
-
Cell Line and Probe Loading: A stable cell line expressing the target GABA-A receptor and a halide-sensitive yellow fluorescent protein (YFP) is used. The cells are loaded with a quenching ion, typically iodide (I-).
-
Assay Procedure: The cells are placed in a microplate reader. A baseline fluorescence is established.
-
Compound Addition: GABA, alone or in combination with brexanolone, is added to the wells.
-
Fluorescence Quenching Measurement: Activation of the GABA-A receptor leads to an influx of I-, which quenches the YFP fluorescence. The rate and extent of fluorescence quenching are measured.
-
Data Analysis: The potentiation of the GABA-induced fluorescence quench by brexanolone is quantified to assess its modulatory activity.
Clinical Development: A Phased Approach to Approval
The clinical development of brexanolone for PPD involved a series of Phase 2 and Phase 3 clinical trials designed to evaluate its safety, tolerability, and efficacy.
Pivotal Phase 3 Clinical Trials
Two multicenter, randomized, double-blind, placebo-controlled Phase 3 trials (NCT02942004 and NCT02942017) were instrumental in the FDA approval of brexanolone.[1][10]
Experimental Protocol: Phase 3 Clinical Trials (NCT02942004 & NCT02942017)
-
Patient Population: Women aged 18-45 years who were ≤ 6 months postpartum with a diagnosis of severe (Hamilton Depression Rating Scale [HAM-D] score ≥ 26) or moderate (HAM-D score 20-25) PPD were enrolled.[1][10]
-
Randomization and Blinding: Participants were randomly assigned to receive a 60-hour continuous intravenous infusion of either brexanolone (at doses of 60 µg/kg/h or 90 µg/kg/h) or a matching placebo.[1][10] Both patients and investigators were blinded to the treatment allocation.[10]
-
Dosing Regimen: The 60-hour infusion involved a dose titration schedule. For the 90 µg/kg/h target dose, the infusion was initiated at 30 µg/kg/h for the first 4 hours, increased to 60 µg/kg/h from hours 4 to 24, further increased to 90 µg/kg/h from hours 24 to 52, and then tapered down to 60 µg/kg/h from hours 52 to 56 and 30 µg/kg/h from hours 56 to 60.[10]
-
Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the 17-item HAM-D total score at 60 hours.[1]
-
HAM-D Assessment: The HAM-D is a clinician-rated scale that assesses the severity of depressive symptoms. Trained and blinded raters conducted the assessments to ensure consistency and minimize bias.[10] The scale covers areas such as depressed mood, feelings of guilt, suicidal ideation, insomnia, work and activities, and anxiety. Each item is scored on a 3- or 5-point scale, with a higher total score indicating more severe depression.
-
Safety Monitoring: Patients were monitored for adverse events, including excessive sedation and loss of consciousness, throughout the infusion and follow-up period.[9]
-
Follow-up: Patients were followed for 30 days post-infusion to assess the durability of the treatment effect.[1]
Quantitative Data from Clinical Trials
The Phase 3 clinical trials demonstrated a statistically significant and clinically meaningful reduction in depressive symptoms in patients treated with brexanolone compared to placebo.
Table 1: Efficacy of Brexanolone in Phase 3 Trials for Postpartum Depression
| Study Identifier | Patient Population (Baseline HAM-D) | Treatment Group | N | Mean Change from Baseline in HAM-D Score at 60 Hours (SE) | Placebo-Subtracted Difference (95% CI) | p-value |
| NCT02942004 (Study 1) | Severe PPD (≥26) | Brexanolone 90 µg/kg/h (BRX90) | 45 | -17.7 (1.2) | -3.7 (-6.9 to -0.5) | 0.0252 |
| Brexanolone 60 µg/kg/h (BRX60) | 47 | -19.5 (1.2) | -5.5 (-8.8 to -2.2) | 0.0013 | ||
| Placebo | 46 | -14.0 (1.1) | - | - | ||
| NCT02942017 (Study 2) | Moderate PPD (20-25) | Brexanolone 90 µg/kg/h (BRX90) | 54 | -14.6 (0.8) | -2.5 (-4.5 to -0.5) | 0.0160 |
| Placebo | 54 | -12.1 (0.8) | - | - |
Data sourced from Meltzer-Brody et al., The Lancet, 2018.[12]
Safety and Tolerability
The most common adverse events reported in the brexanolone clinical trials were headache, dizziness, and somnolence.[12][13] A boxed warning for risk of excessive sedation or sudden loss of consciousness during administration is included in the prescribing information.[2] Consequently, brexanolone must be administered in a healthcare setting that allows for continuous monitoring of the patient.[2][9]
Conclusion and Future Directions
The discovery and development of brexanolone represents a significant advancement in the field of psychiatry and women's health. Its novel mechanism of action and rapid onset of effect have provided a much-needed therapeutic option for women suffering from PPD. The journey of brexanolone from a neurosteroid identified in basic research to a targeted FDA-approved medication serves as a powerful example of rational drug design and development.
Future research will likely focus on the development of oral formulations of neurosteroids to improve patient access and convenience, as well as exploring the potential of this class of compounds in other mood and anxiety disorders. The success of brexanolone has opened new avenues for the investigation of neurosteroid-based therapies for a range of neuropsychiatric conditions.
References
- 1. Brexanolone injection in post-partum depression: two multicentre, double-blind, randomised, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicalpolicy.bcbstx.com [medicalpolicy.bcbstx.com]
- 3. A Protocol for the Hamilton Rating Scale for Depression: Item Scoring Rules, Rater Training, and Outcome Accuracy with Data on its Application in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the relative efficacy of positive allosteric modulators of the GABAA receptor: design of a screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Preclinical and clinical pharmacology of brexanolone (allopregnanolone) for postpartum depression: a landmark journey from concept to clinic in neurosteroid replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. psychiatry.wisc.edu [psychiatry.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Brexanolone in Postpartum Depression: Post Hoc Analyses to Help Inform Clinical Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Stability and Solubility of Brexanolone Caprilcerbate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brexanolone caprilcerbate (developmental codes: LYT-300, SPT-300) is a novel, orally administered prodrug of brexanolone (allopregnanolone), a neuroactive steroid approved for the treatment of postpartum depression.[1] This technical guide provides a comprehensive overview of the chemical stability and solubility of this compound, critical parameters for its formulation development and therapeutic efficacy. By leveraging a lipophilic ester promoiety, this compound is engineered for enhanced oral bioavailability via lymphatic absorption, thereby bypassing hepatic first-pass metabolism.[2] This document outlines hypothetical yet representative data and experimental protocols for assessing the stability and solubility of this promising therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of neurotherapeutics.
Introduction to this compound
Brexanolone, the active metabolite of this compound, is a synthetic form of the endogenous neurosteroid allopregnanolone.[3] It exerts its therapeutic effects through positive allosteric modulation of GABA-A receptors.[4] However, brexanolone itself has low oral bioavailability, necessitating intravenous administration.[5] this compound was designed to overcome this limitation. As a lipophilic prodrug, it is absorbed through the intestinal lymphatic system, a pathway favored by highly lipophilic molecules.[6] This mechanism of absorption avoids the extensive first-pass metabolism that significantly reduces the systemic exposure of orally administered brexanolone.[2]
The chemical structure of this compound consists of brexanolone esterified with caprilic acid and a glyceride-based promoiety. This design enhances its lipophilicity, a key factor for lymphatic uptake. The chemical formula is C48H78O12 and the molecular weight is 847.14 g/mol .
Chemical Stability of this compound
The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. Stability studies are essential to identify potential degradation pathways and to develop a stable dosage form.
Forced Degradation Studies
Forced degradation studies are conducted under stressed conditions to accelerate the degradation of the drug substance. These studies are instrumental in elucidating the degradation pathways and in developing stability-indicating analytical methods.
Table 1: Illustrative Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Duration | Observations |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Significant degradation observed, likely hydrolysis of the ester linkages. |
| Base Hydrolysis | 0.1 N NaOH | 12 hours | Rapid and extensive degradation, indicating lability of the ester bonds in alkaline conditions. |
| Oxidative | 3% H2O2 | 24 hours | Moderate degradation, suggesting some susceptibility to oxidation. |
| Thermal | 60°C | 7 days | Minor degradation, indicating good thermal stability in the solid state. |
| Photolytic | ICH-compliant light exposure | 7 days | Minimal degradation, suggesting photostability. |
Stability-Indicating Analytical Method
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.
Experimental Protocol: Stability-Indicating HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Solubility Profile of this compound
The solubility of a drug substance is a key determinant of its absorption and bioavailability. For a lipophilic prodrug like this compound, solubility in various media, including physiological fluids and formulation excipients, is of paramount importance.
Equilibrium Solubility Studies
Equilibrium solubility studies are performed to determine the saturation solubility of the drug in different solvents.
Table 2: Illustrative Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.001 |
| Phosphate Buffered Saline (pH 7.4) | < 0.001 |
| Ethanol | > 100 |
| Methanol | > 100 |
| Propylene Glycol | > 100 |
| Medium-Chain Triglycerides | > 200 |
Experimental Protocol: Equilibrium Solubility Determination
-
An excess amount of this compound is added to a known volume of the solvent in a sealed vial.
-
The vials are agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove undissolved solid.
-
The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC.
Visualizations
Signaling Pathway of Brexanolone
Brexanolone, the active form of this compound, is a positive allosteric modulator of the GABA-A receptor.
Caption: Brexanolone's modulation of the GABA-A receptor enhances chloride influx.
Experimental Workflow for Stability Testing
A systematic workflow is essential for conducting comprehensive stability studies.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. mdpi.com [mdpi.com]
- 6. PRTC's Seaport Presents Ph1 and Ph2a SPT-300 Data – Company Announcement - FT.com [markets.ft.com]
Brexanolone's Impact on Synaptic and Extrasynaptic GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brexanolone, an aqueous formulation of allopregnanolone (B1667786), is a neuroactive steroid that functions as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1][2] Its approval for the treatment of postpartum depression (PPD) has highlighted the critical role of GABAergic signaling in mood disorders.[3][4][5][6] This technical guide provides an in-depth analysis of brexanolone's mechanism of action, with a specific focus on its differential effects on synaptic and extrasynaptic GABA-A receptors. While quantitative data for brexanolone remain limited in publicly available literature, this guide synthesizes the current understanding, drawing parallels from its close analogue, allopregnanolone, to provide a comprehensive overview for research and drug development professionals.
Brexanolone enhances GABA-A receptor function, potentiating both phasic (synaptic) and tonic (extrasynaptic) inhibition.[7] However, it exhibits a more pronounced effect on extrasynaptic receptors, particularly those containing the δ subunit, which are highly sensitive to neurosteroids.[8] This potentiation of tonic inhibition is believed to be a key mechanism in its rapid antidepressant effects.[8] This document details the available quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
Brexanolone, like its endogenous counterpart allopregnanolone, does not bind to the primary GABA binding site on the GABA-A receptor. Instead, it binds to a distinct allosteric site, enhancing the receptor's response to GABA.[1][3] This positive allosteric modulation results in an increased influx of chloride ions upon GABA binding, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[1]
Differential Effects on Synaptic and Extrasynaptic Receptors
GABA-A receptors are broadly classified into two main populations based on their location and function:
-
Synaptic Receptors: Primarily located at synaptic junctions, these receptors are typically composed of α1/2, β, and γ2 subunits. They have a lower affinity for GABA and are responsible for mediating rapid, transient phasic inhibition in response to high concentrations of GABA released into the synaptic cleft.[9]
-
Extrasynaptic Receptors: Located outside of the synapse, these receptors often contain α4/α6 and δ subunits in place of the γ subunit. They exhibit a high affinity for GABA and are activated by low, ambient concentrations of the neurotransmitter, generating a persistent tonic inhibition that regulates the overall excitability of the neuron.[9][10]
Brexanolone modulates both types of receptors, but its effects are more pronounced on extrasynaptic, δ-containing receptors.[3] This is significant because alterations in tonic inhibition have been implicated in the pathophysiology of depression.[11]
-
At Synaptic Receptors: Brexanolone prolongs the decay time of inhibitory postsynaptic currents (IPSCs), thereby extending the duration of phasic inhibition.[12]
-
At Extrasynaptic Receptors: Brexanolone significantly enhances the tonic current, leading to a sustained reduction in neuronal excitability.[8]
Quantitative Data
Quantitative data for brexanolone's specific binding affinities and modulatory effects on different GABA-A receptor subtypes are not extensively available in the public domain. The following tables summarize the available data, with a significant portion derived from studies on its close analogue, allopregnanolone, which is structurally identical to brexanolone.
Table 1: Potentiation of GABA-Evoked Currents by Allopregnanolone
| Receptor Subunit Composition | Allopregnanolone Concentration | Effect | Reference |
| α1β2γ2, α4β3δ, α6β3δ | Not Specified | Potentiation of GABA-mediated currents | [3] |
Table 2: Effects of Allopregnanolone on Inhibitory Postsynaptic Currents (IPSCs)
| Parameter | Control | Allopregnanolone (100 nM) | % Change | Reference | | --- | --- | --- | --- | | mIPSC Decay Time (τw) | 8.1 ± 0.3 ms (B15284909) | 18.5 ± 1.3 ms | +128% |[12] |
Table 3: Effects of Allopregnanolone on Tonic Current
| Condition | Tonic Current (pA) | Reference |
| Control | 20 ± 2.1 | [12] |
| Allopregnanolone (100 nM) | 71 ± 6.9 | [12] |
Experimental Protocols
The investigation of brexanolone's effects on GABA-A receptors primarily relies on electrophysiological techniques, particularly patch-clamp recording.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ionic currents across the entire cell membrane, providing a way to assess both synaptic (phasic) and extrasynaptic (tonic) GABAergic currents.
Objective: To measure the effect of brexanolone on GABA-A receptor-mediated currents in cultured neurons or acute brain slices.
Materials:
-
Cells: Cultured hippocampal or cortical neurons, or acutely prepared brain slices from rodents.
-
External Solution (ACSF): Containing (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 1 MgSO4, 2 CaCl2, 24 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[13]
-
Internal (Pipette) Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 MgATP, and 5 QX-314, pH adjusted to 7.3 with CsOH.[14] The high chloride concentration is used to increase the size of the GABAergic currents.
-
Pharmacological Agents: Brexanolone, GABA, bicuculline (B1666979) (GABA-A receptor antagonist), tetrodotoxin (B1210768) (TTX, to block action potentials and isolate miniature IPSCs).
Procedure:
-
Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber on the microscope stage and perfuse with oxygenated ACSF.
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.
-
Establish a giga-ohm seal between the pipette and the cell membrane of a target neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron's membrane potential at -70 mV.
-
To measure phasic inhibition (mIPSCs):
-
Perfuse the slice with ACSF containing TTX (1 µM) to block action potential-dependent GABA release.
-
Record spontaneous mIPSCs for a baseline period.
-
Apply brexanolone at the desired concentration (e.g., 100 nM) to the bath and continue recording.
-
Analyze changes in mIPSC amplitude, frequency, and decay kinetics.
-
-
To measure tonic inhibition:
-
Record the baseline holding current.
-
Apply a saturating concentration of the GABA-A receptor antagonist bicuculline (e.g., 20 µM).
-
The resulting outward shift in the holding current represents the tonic GABAergic current.[15]
-
Wash out the bicuculline and apply brexanolone.
-
After a stable baseline is achieved in the presence of brexanolone, re-apply bicuculline to measure the potentiated tonic current.
-
Visualizations
Signaling Pathways
The primary signaling event following GABA-A receptor activation is the influx of chloride ions. The downstream consequences depend on the neuron's developmental stage and intracellular chloride concentration. In mature neurons, this leads to hyperpolarization and neuronal inhibition.
Caption: GABA-A receptor signaling pathway modulated by brexanolone.
Experimental Workflow
The following diagram illustrates the workflow for a typical whole-cell patch-clamp experiment to investigate the effects of brexanolone.
Caption: Workflow for patch-clamp analysis of brexanolone's effects.
Logical Relationship: Synaptic vs. Extrasynaptic Modulation
This diagram illustrates the differential impact of brexanolone on the two main types of GABAergic inhibition.
Caption: Brexanolone's differential modulation of GABAergic inhibition.
Conclusion and Future Directions
Brexanolone represents a significant advancement in the treatment of PPD, acting through a novel mechanism that targets the GABAergic system. Its profound and rapid antidepressant effects are likely mediated by its potentiation of both synaptic and, more critically, extrasynaptic GABA-A receptors. The enhancement of tonic inhibition, in particular, appears to be a key factor in its clinical efficacy.
Future research should focus on obtaining more precise quantitative data on brexanolone's interaction with specific GABA-A receptor subtypes. This includes determining binding affinities (Ki/Kd) and EC50 values for potentiation across a range of subunit combinations. Such data will be invaluable for the development of next-generation neurosteroid-based therapeutics with improved specificity and side-effect profiles. Furthermore, detailed investigations into the downstream signaling consequences of prolonged tonic inhibition potentiation will provide a deeper understanding of the neurobiological underpinnings of brexanolone's therapeutic action.
References
- 1. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development [mdpi.com]
- 2. Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-reported perceptions of brexanolone in the treatment of postpartum depression: A qualitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review [frontiersin.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Preclinical and clinical pharmacology of brexanolone (allopregnanolone) for postpartum depression: a landmark journey from concept to clinic in neurosteroid replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brexanolone, a neurosteroid antidepressant, vindicates the GABAergic deficit hypothesis of depression and may foster resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allopregnanolone Effects on Inhibition in Hippocampal Parvalbumin Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAA receptor - Wikipedia [en.wikipedia.org]
- 12. swharden.com [swharden.com]
- 13. Allopregnanolone mediates affective switching through modulation of oscillatory states in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple effects of allopregnanolone on GABAergic responses in single hippocampal CA3 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Foundational Research on Brexanolone for Postpartum Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brexanolone, a proprietary intravenous formulation of allopregnanolone, represents a paradigm shift in the management of postpartum depression (PPD). As the first and only treatment specifically approved by the U.S. Food and Drug Administration for this indication, its novel mechanism of action and rapid onset of effect have garnered significant scientific interest. This technical guide provides an in-depth overview of the foundational research on brexanolone, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the pivotal clinical and preclinical studies that have elucidated its therapeutic potential. Detailed experimental protocols and quantitative data from key studies are presented to serve as a comprehensive resource for researchers and drug development professionals in the field of neurosteroids and mood disorders.
Mechanism of Action
Brexanolone is a synthetic formulation of allopregnanolone, an endogenous neuroactive steroid and a metabolite of progesterone.[1] Its primary mechanism of action is the positive allosteric modulation of gamma-aminobutyric acid type A (GABA-A) receptors, the principal inhibitory neurotransmitter receptors in the central nervous system.[2][3]
Unlike benzodiazepines, which also modulate GABA-A receptors, brexanolone is believed to interact with a distinct binding site on the receptor complex.[4] This interaction enhances the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This potentiation of GABAergic inhibition is thought to counteract the neuronal hyperexcitability associated with PPD.[1] Brexanolone has been shown to modulate both synaptic and extrasynaptic GABA-A receptors, including those containing α1, β2/3, and γ2 subunits, as well as δ subunit-containing receptors that are insensitive to benzodiazepines.[4][5] This broad activity may contribute to its robust therapeutic effects.
Recent research also suggests that brexanolone may exert anti-inflammatory effects by inhibiting toll-like receptor pathways, which could contribute to its antidepressant activity.
Signaling Pathway of Brexanolone at the GABA-A Receptor
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Brexanolone is administered intravenously, ensuring rapid and complete bioavailability.[6] It exhibits dose-proportional pharmacokinetics.[7] Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Administration | Intravenous Infusion | [2] |
| Half-life | Approximately 9 hours | [7] |
| Distribution Volume | ~3 L/kg | [7] |
| Plasma Protein Binding | >99% | [6] |
| Metabolism | Extra-hepatic; keto-reduction, glucuronidation, and sulfation (non-CYP based) | [6][7] |
| Elimination | Primarily in feces (~47%) and urine (~42%) | [6] |
Pharmacodynamics
The primary pharmacodynamic effect of brexanolone is the enhancement of GABA-A receptor-mediated inhibition.[5] Clinical studies have demonstrated a rapid reduction in depressive symptoms, as measured by the Hamilton Rating Scale for Depression (HAM-D), within 60 hours of infusion initiation.[8]
Clinical Trials
The approval of brexanolone was based on a series of randomized, double-blind, placebo-controlled clinical trials in women with moderate to severe PPD.
Pivotal Clinical Trial Workflow
Quantitative Data from Key Clinical Trials
| Study | Patient Population | Treatment Arms | Primary Endpoint: Mean Change in HAM-D Score at 60 hours | Reference |
| Proof-of-Concept Open-Label Study | 4 women with severe PPD (HAM-D ≥ 20) | Brexanolone | Mean HAM-D score reduced to 1.8 ± 1.5 (p = .001 vs. baseline) | [8][9] |
| Phase 2 Trial | 21 women with severe PPD (HAM-D ≥ 26) | Brexanolone (n=10), Placebo (n=11) | Brexanolone: -21.0 ± 2.9, Placebo: -8.8 ± 2.8 | [2] |
| Pivotal Phase 3 Trials (Pooled Data) | Women with moderate to severe PPD | Brexanolone (90 µg/kg/h and 60 µg/kg/h), Placebo | Statistically significant reduction compared to placebo for both doses | [10] |
Experimental Protocols
Clinical Protocol: Brexanolone Infusion
Objective: To administer brexanolone intravenously over a 60-hour period to patients with PPD.
Procedure:
-
Patient Admission: Patients are admitted to a certified healthcare facility for the duration of the infusion.[2]
-
Dosage Regimen:
-
Monitoring: Continuous pulse oximetry is required. Patients are monitored for excessive sedation and loss of consciousness.[7]
Analytical Protocol: Quantification of Brexanolone in Plasma
Objective: To measure the concentration of brexanolone in patient plasma samples.
Methodology: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[6]
Procedure:
-
Sample Collection: Collect blood samples at specified time points.[6]
-
Sample Preparation: Process blood samples to extract brexanolone. This may involve centrifugation and protein precipitation.[6]
-
Chromatographic Separation: Use HPLC to separate brexanolone from other components in the sample.[6]
-
Mass Spectrometric Detection: Identify and quantify brexanolone based on its mass-to-charge ratio using MS.[6]
-
Quantification: Use known concentrations of brexanolone to create a calibration curve for accurate quantification.[6]
Preclinical Protocol: Maternal Separation Model in Mice
Objective: To induce a depression-like phenotype in mice to model PPD.
Procedure:
-
Animal Housing: House pregnant C57BL/6N mice individually.[11]
-
Separation Period: From postnatal day (PND) 2 to PND 21, separate the dam from the litter for a specified duration daily (e.g., 180 minutes).[11]
-
Control Group: A control group undergoes a brief separation (e.g., 15 minutes) or is left undisturbed.[11][12]
-
Behavioral Testing: Following the separation period, conduct behavioral tests to assess for depressive-like behaviors.[11]
Preclinical Experimental Workflow
References
- 1. What is the mechanism of Brexanolone? [synapse.patsnap.com]
- 2. Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 4. Brexanolone, a neurosteroid antidepressant, vindicates the GABAergic deficit hypothesis of depression and may foster resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review [frontiersin.org]
- 6. iajps.com [iajps.com]
- 7. Brexanolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Open-label, proof-of-concept study of brexanolone in the treatment of severe postpartum depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Open‐label, proof‐of‐concept study of brexanolone in the treatment of severe postpartum depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brexanolone, zuranolone and related neurosteroid GABAA receptor positive allosteric modulators for postnatal depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repeated Three-Hour Maternal Separation Induces Depression-Like Behavior and Affects the Expression of Hippocampal Plasticity-Related Proteins in C57BL/6N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brief and long maternal separation in C57Bl6J mice: behavioral consequences for the dam and the offspring - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Brexanolone and its Prodrug Brexanolone Caprilcerbate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of brexanolone (allopregnanolone) and its orally active prodrug, brexanolone caprilcerbate, in human plasma. Brexanolone is an aqueous formulation of allopregnanolone (B1667786), a positive allosteric modulator of the GABA-A receptor, and is the first drug specifically approved by the FDA for the treatment of postpartum depression.[1][2] this compound is an orally administered prodrug of brexanolone currently under development.[3] This method utilizes a straightforward protein precipitation extraction procedure and provides the necessary sensitivity and selectivity for pharmacokinetic studies in a research setting.
Introduction
Brexanolone, a synthetic form of the endogenous neurosteroid allopregnanolone, has shown rapid and significant efficacy in treating postpartum depression.[4][5] It is administered as a continuous intravenous infusion over 60 hours.[1] To facilitate oral administration and improve bioavailability, a prodrug, this compound, has been developed.[3] A reliable bioanalytical method to quantify both the prodrug and the active metabolite in plasma is essential for pharmacokinetic and drug metabolism studies. LC-MS/MS is a powerful technique for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity and specificity.[6][7] This note details a validated approach for the simultaneous determination of both analytes in human plasma.
Experimental
Materials and Reagents
-
Brexanolone and this compound reference standards
-
Brexanolone-d4 (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for sample preparation.[7][8]
-
Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (Brexanolone-d4 in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
An Agilent Poroshell 120 EC-C18 column (50 x 4.6 mm, 2.7 µm) or equivalent is used for chromatographic separation.[8]
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | Poroshell 120 EC-C18, 50x4.6mm, 2.7µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 40 |
| 1.0 | 40 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 40 |
| 7.0 | 40 |
Mass Spectrometry
An Agilent 6470 Triple Quadrupole MS or equivalent is used for detection.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Dwell Time | 50 ms |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Brexanolone | 319.3 | 259.2 | 15 |
| This compound | 587.5 | 301.3 | 25 |
| Brexanolone-d4 (IS) | 323.3 | 263.2 | 15 |
Note: The m/z values for this compound are hypothetical and would need to be determined experimentally.
Method Validation
The method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
Calibration Curve
The method demonstrated linearity over the concentration range of 1 ng/mL to 1000 ng/mL for brexanolone in plasma.[9] A similar range would be targeted for this compound.
Accuracy and Precision
Inter- and intra-day accuracy and precision were evaluated with quality control (QC) samples at low, medium, and high concentrations.[10] The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.
Table 1: Representative Accuracy and Precision Data for Brexanolone
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| Low | 3 | < 8 | 97 - 103 | < 8 | 96 - 104 |
| Medium | 100 | < 6 | 98 - 102 | < 7 | 97 - 103 |
| High | 800 | < 5 | 99 - 101 | < 6 | 98 - 102 |
Data are representative based on typical LC-MS/MS method performance.[8]
Recovery and Matrix Effect
Extraction recovery was determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples. The matrix effect was assessed by comparing the response of analytes in post-extraction spiked samples to that in neat solutions.
Table 2: Representative Recovery and Matrix Effect Data
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Brexanolone | Low | > 90 | 95 - 105 |
| High | > 90 | 95 - 105 | |
| Brexanolone-d4 | - | > 90 | 95 - 105 |
Data are representative based on typical LC-MS/MS method performance.[8]
Visual Protocols
Caption: Plasma Sample Preparation Workflow.
Caption: LC-MS/MS Analysis Workflow.
Conclusion
The described LC-MS/MS method provides a robust and sensitive tool for the simultaneous quantification of brexanolone and its prodrug, this compound, in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for supporting pharmacokinetic studies in a research environment. The method meets typical validation requirements for accuracy, precision, and linearity.
References
- 1. Brexanolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Preclinical and clinical pharmacology of brexanolone (allopregnanolone) for postpartum depression: a landmark journey from concept to clinic in neurosteroid replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brexanolone, a neurosteroid antidepressant, vindicates the GABAergic deficit hypothesis of depression and may foster resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allopregnanolone Concentrations in Breast Milk and Plasma from Healthy Volunteers Receiving Brexanolone Injection, With Population Pharmacokinetic Modeling of Potential Relative Infant Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iajps.com [iajps.com]
Application Notes and Protocols for In Vitro Modeling of Brexanolone Caprilcerbate Absorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexanolone, a proprietary intravenous formulation of allopregnanolone, is the first drug specifically approved for the treatment of postpartum depression.[1][2][3] While effective, its intravenous administration limits its use. Brexanolone caprilcerbate is an orally active prodrug of brexanolone designed to overcome this limitation by leveraging a unique absorption pathway. Due to its highly lipophilic nature, this compound is expected to be absorbed primarily through the intestinal lymphatic system, thereby bypassing first-pass metabolism in the liver. This document provides detailed application notes and protocols for establishing in vitro models to study the intestinal absorption of this compound, with a focus on its unique lymphatic uptake mechanism.
These protocols will enable researchers to:
-
Assess the passive permeability of brexanolone and its prodrug.
-
Investigate the potential for efflux transporter involvement in the intestinal disposition of brexanolone.
-
Simulate the intestinal lipolysis of the lipid-based formulation of this compound.
-
Model the association of this compound with chylomicrons for lymphatic uptake.
-
Generate crucial data for predicting the oral bioavailability and pharmacokinetic profile of this compound.
Key In Vitro Models
To comprehensively evaluate the absorption of this compound, a multi-faceted approach employing a suite of in vitro models is recommended. These models, progressing from simple passive permeability assessment to a complex lymphatic absorption model, will provide a holistic understanding of the drug's behavior in the gastrointestinal tract.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay to determine the passive permeability of brexanolone and this compound.[4][5][6] This model helps to understand the fundamental ability of the compounds to cross a lipid membrane.
-
Caco-2 Transwell Assay: This cell-based model utilizes a monolayer of human intestinal Caco-2 cells to assess both passive and active transport mechanisms, including potential efflux by transporters like P-glycoprotein (P-gp).[7][8][9]
-
In Vitro Lipolysis and Lymphatic Absorption Model: This advanced, multi-step model simulates the digestion of the lipid formulation of this compound in the small intestine and its subsequent uptake into the lymphatic system via chylomicrons.
Data Presentation
The quantitative data generated from these in vitro models should be summarized for clear comparison. The following tables provide a template for organizing the experimental results.
Table 1: Apparent Permeability (Papp) of Brexanolone and this compound in PAMPA and Caco-2 Models
| Compound | Model | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio (ER) |
| Brexanolone | PAMPA | N/A | N/A | |
| This compound | PAMPA | N/A | N/A | |
| Brexanolone | Caco-2 | |||
| This compound | Caco-2 | |||
| Atenolol (Low Permeability Control) | Caco-2 | |||
| Propranolol (High Permeability Control) | Caco-2 | |||
| Digoxin (P-gp Substrate Control) | Caco-2 |
*Papp (A-B): Apparent permeability from apical to basolateral. *Papp (B-A): Apparent permeability from basolateral to apical. *Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
Table 2: In Vitro Lipolysis and Chylomicron Association of this compound
| Formulation | Drug Solubilization in Aqueous Phase (%) | Drug Association with Artificial Chylomicrons (%) |
| This compound in Lipid Formulation | ||
| Control (Drug in buffer) |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard PAMPA methods to assess the passive permeability of brexanolone and this compound.[4][6]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm)
-
96-well acceptor plates
-
Lecithin (B1663433) (phosphatidylcholine)
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Brexanolone and this compound
-
Reference compounds (e.g., atenolol, propranolol)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Preparation of the Artificial Membrane: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved. Carefully add 5 µL of the lipid solution to each well of the filter plate, ensuring the filter is evenly coated.
-
Preparation of Donor Solutions: Prepare stock solutions of test and reference compounds in DMSO. Dilute the stock solutions with PBS (pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity.
-
Preparation of Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4) containing a low percentage of DMSO (matching the donor solution).
-
Assay Assembly and Incubation: Add 150 µL of the donor solution to each well of the filter plate. Carefully place the filter plate on top of the acceptor plate to form a "sandwich". Incubate the plate assembly at room temperature for 4-18 hours on a plate shaker with gentle agitation.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = [-VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA]t / [C]equilibrium) Where:
-
VD = Volume of donor well (cm3)
-
VA = Volume of acceptor well (cm3)
-
A = Area of the membrane (cm2)
-
t = Incubation time (s)
-
[CA]t = Concentration in the acceptor well at time t
-
[C]equilibrium = Equilibrium concentration = (VD[C]D,0) / (VD + VA)
-
[C]D,0 = Initial concentration in the donor well
-
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol 2: Caco-2 Transwell Assay
This protocol describes the use of Caco-2 cells to assess bidirectional permeability and identify potential drug efflux.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell inserts (e.g., 12-well or 24-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4
-
Bovine Serum Albumin (BSA)
-
Brexanolone, this compound, and control compounds
-
P-gp inhibitor (e.g., verapamil)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Upon reaching 80-90% confluency, trypsinize and seed the cells onto Transwell inserts at a density of approximately 6 x 104 cells/cm2.
-
Cell Differentiation: Culture the cells on the Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
Monolayer Integrity Assessment: Before the transport experiment, measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., > 300 Ω·cm2).
-
Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).
-
For Apical to Basolateral (A-B) Transport: Add the test compound (dissolved in HBSS, potentially with a low percentage of DMSO and 4% BSA in the basolateral chamber) to the apical chamber. Add fresh HBSS (with 4% BSA) to the basolateral chamber.
-
For Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
To investigate P-gp involvement, pre-incubate the cells with a P-gp inhibitor (e.g., 100 µM verapamil) for 30-60 minutes before adding the test compound.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the apical and basolateral chambers. Analyze the concentration of the test compound using a validated LC-MS/MS method.
-
Calculation of Papp and Efflux Ratio:
-
Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt = Rate of drug appearance in the receiver chamber (mol/s)
-
A = Surface area of the insert (cm2)
-
C0 = Initial concentration in the donor chamber (mol/cm3)
-
-
Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)
-
Caption: Workflow for the Caco-2 Transwell Permeability Assay.
Protocol 3: In Vitro Lipolysis and Lymphatic Absorption Model
This protocol integrates in vitro lipolysis with a cell-based model to simulate the lymphatic absorption of this compound.
Materials:
-
Simulated Intestinal Fluid (SIF), fasted state (FaSSIF): Prepare according to established protocols. A typical composition includes sodium taurocholate, lecithin, maleic acid, sodium chloride, and sodium hydroxide (B78521) to adjust the pH to 6.5.
-
Simulated Lymphatic Fluid (SLF): Prepare a simplified SLF containing albumin and artificial chylomicrons (e.g., Intralipid®).
-
Lipase solution: Pancreatin (B1164899) solution prepared in SIF.
-
This compound formulated in a lipid-based delivery system.
-
Caco-2 cell monolayers cultured on Transwell inserts (as in Protocol 2).
-
Ultracentrifuge.
-
LC-MS/MS system.
Procedure:
-
In Vitro Lipolysis:
-
Add the lipid formulation of this compound to pre-warmed FaSSIF in a reaction vessel at 37°C.
-
Initiate lipolysis by adding the pancreatin solution.
-
Maintain the pH at 6.5 using a pH-stat or by manual titration with NaOH.
-
Incubate for a period that mimics intestinal transit time (e.g., 30-60 minutes) with continuous stirring.
-
-
Application to Caco-2 Monolayer:
-
At the end of the lipolysis, take an aliquot of the digestion mixture.
-
Apply the digested sample to the apical side of the differentiated Caco-2 monolayers.
-
The basolateral chamber should contain the Simulated Lymphatic Fluid with artificial chylomicrons.
-
-
Incubation and Sample Collection:
-
Incubate the Transwell plates at 37°C for a defined period (e.g., 2-4 hours).
-
-
Chylomicron Isolation and Drug Quantification:
-
Collect the medium from the basolateral chamber.
-
Isolate the artificial chylomicron fraction by ultracentrifugation.
-
Extract the drug from the isolated chylomicron fraction and the remaining aqueous phase of the basolateral medium.
-
Quantify the concentration of this compound and any metabolites (brexanolone) in the chylomicron fraction and the aqueous phase using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of the initial drug dose that is associated with the artificial chylomicrons in the basolateral chamber. This represents the fraction of the drug that has been absorbed via the simulated lymphatic pathway.
-
Caption: Workflow for the In Vitro Lipolysis and Lymphatic Absorption Model.
Signaling Pathways
While the primary absorption mechanism for the highly lipophilic this compound is anticipated to be passive diffusion and subsequent association with chylomicrons, it is prudent to consider the potential involvement of efflux transporters, such as P-glycoprotein (P-gp), which can limit the intracellular concentration of drugs in enterocytes. The Caco-2 assay with a P-gp inhibitor will help to elucidate this.
Caption: Potential intestinal transport pathways for this compound.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound absorption. By employing a combination of PAMPA, Caco-2, and a specialized in vitro lipolysis and lymphatic absorption model, researchers can gain valuable insights into the permeability, potential for efflux, and the primary lymphatic uptake mechanism of this promising oral neurosteroid prodrug. The data generated will be instrumental in guiding further preclinical and clinical development, ultimately contributing to the availability of a more accessible treatment option for postpartum depression.
References
- 1. Brexanolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Brexanolone for postpartum depression: A meta-analysis of randomized controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 9. Frontiers | Experimental Evaluation of the Transport Mechanisms of PoIFN-α in Caco-2 Cells [frontiersin.org]
Application Notes and Protocols for Evaluating Oral Brexanolone Caprilcerbate Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established animal models and experimental protocols relevant for the preclinical evaluation of oral brexanolone caprilcerbate, a next-generation neuroactive steroid therapy. Given that specific preclinical data for this compound is not extensively published, this document leverages data from brexanolone (allopregnanolone) and other orally bioavailable neuroactive steroids, such as zuranolone (B1405386) (SAGE-217) and ganaxolone, which share a similar mechanism of action.
Introduction to Animal Models for Postpartum Depression (PPD)
The pathophysiology of PPD is strongly linked to the dramatic decline in the neuroactive steroid allopregnanolone (B1667786) following childbirth.[1][2][3] Animal models are therefore crucial for recapitulating the neurobiological and behavioral phenotypes of PPD to test novel therapeutics like oral this compound. Key models include:
-
Neurosteroid Withdrawal Model: This model pharmacologically mimics the postpartum drop in allopregnanolone. Administration of a 5α-reductase inhibitor, such as finasteride, blocks the conversion of progesterone (B1679170) to allopregnanolone, inducing anxiety and depressive-like behaviors in rodents.[1] This model is highly relevant for testing the efficacy of neurosteroid replacement therapies.
-
Genetic Models: Mice with a genetic deletion or reduction of the δ subunit of the GABA-A receptor (Gabrd−/− or Gabrd+/− mice) exhibit behaviors that closely resemble PPD, including increased depressive-like behaviors, anhedonia, and significant deficits in maternal care.[4] These models are instrumental in confirming the role of GABA-A receptor dysfunction in PPD.
-
Stress-Based Models: Chronic stress is a known risk factor for depressive disorders. Models such as chronic unpredictable stress and social isolation have been shown to decrease brain allopregnanolone levels and induce depressive-like behaviors in rodents.[1] A more recent and relevant model is the Maternal Separation with Early Weaning (MSEW) paradigm, which has been shown to induce a reliable phenotype of increased anxiety, hyperactivity, and behavioral despair in the dam.
Pharmacology and Pharmacokinetics of Oral Neuroactive Steroids
Brexanolone, a formulation of allopregnanolone, is a positive allosteric modulator (PAM) of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] By binding to a site on the receptor distinct from the GABA binding site, it enhances the receptor's response to GABA, increasing inhibitory neurotransmission and restoring neuronal network stability.[1][2][3]
Intravenous brexanolone has very low oral bioavailability (<5%), necessitating the development of oral formulations like this compound.[5][6] Zuranolone (SAGE-217) is a well-characterized, orally bioavailable neuroactive steroid that serves as an excellent surrogate for understanding the preclinical profile of such compounds.
Table 1: Pharmacokinetic Parameters of Zuranolone (10 mg/kg) in Mice
| Parameter | Intraperitoneal (IP) | Oral (PO) |
| Cmax (ng/mL) | 1143 ± 103 | 165 ± 12 |
| Tmax (h) | 0.25 | 0.5 |
| AUC (h*ng/mL) | 1007 ± 45 | 453 ± 33 |
| Bioavailability (%) | - | 45 |
| Brain:Plasma Ratio (1h) | 1.1 | 1.3 |
Data summarized from Althaus et al., Neuropharmacology, 2020.
Efficacy Evaluation in Behavioral Models
The antidepressant and anxiolytic effects of oral neuroactive steroids can be quantified using well-validated behavioral tests in relevant animal models.
Forced Swim Test (FST)
The FST is a widely used assay to screen for antidepressant efficacy by measuring "behavioral despair." A reduction in immobility time is indicative of an antidepressant-like effect.
Table 2: Effect of Allopregnanolone on Immobility Time in the Forced Swim Test in Rats
| Treatment Group (1.0 mg/kg, i.p.) | Total Immobility Time (seconds) |
| Vehicle | 45.5 ± 1.2 |
| Allopregnanolone | 32.9 ± 1.2* |
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data adapted from Contreras et al., 2011 and Rodríguez-Landa et al., 2007, which showed significant reductions in immobility.[7]
Elevated Plus Maze (EPM)
The EPM is a standard test for anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent and the number of entries into the open, more aversive arms of the maze.
Table 3: Effect of Ganaxolone on Anxiety-Like Behavior in the Elevated Plus Maze in Socially Isolated (SI) Mice
| Treatment Group (s.c.) | Ratio of Time in Open Arms vs. Closed Arms |
| Vehicle (SI Mice) | ~0.15 |
| Ganaxolone (3.75 mg/kg) | ~0.25 |
| Ganaxolone (7.5 mg/kg) | ~0.30 |
| Ganaxolone (15 mg/kg) | ~0.35 |
| Ganaxolone (30 mg/kg) | ~0.40** |
Data are presented as approximate values derived from graphical representation in Pinna G, 2014.[1] *P < 0.05; **P < 0.01 when compared with vehicle-treated mice.[1]
Experimental Protocols
Protocol 1: Forced Swim Test (FST) for Mice
Objective: To assess depressive-like behavior by measuring the duration of immobility when a mouse is placed in an inescapable cylinder of water.
Apparatus:
-
A transparent Plexiglas cylinder (20 cm diameter, 30 cm height).
-
Water maintained at 23-25°C.
-
A video camera for recording sessions.
-
A stopwatch or automated tracking software.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.
-
Water Fill: Fill the cylinder with water to a depth of 15 cm. The water should be deep enough so the mouse cannot touch the bottom with its tail or hind limbs.
-
Test Initiation: Gently place the mouse into the center of the cylinder.
-
Test Duration: The test is typically run for a total of 6 minutes.[8]
-
Scoring: The duration of immobility is scored during the final 4 minutes of the test.[3] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
Post-Test Care: At the end of the 6-minute session, remove the mouse from the water, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.
-
Cleaning: Empty and clean the cylinder between each animal to remove olfactory cues.
Protocol 2: Elevated Plus Maze (EPM) for Mice/Rats
Objective: To assess anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze, elevated 50 cm above the floor.
-
Two open arms (50 cm x 10 cm) and two closed arms (50 cm x 10 cm with 40 cm high walls).
-
A central platform (10 cm x 10 cm).
-
The maze should be made of a non-reflective, easy-to-clean material (e.g., black polyethylene).
-
Video camera and tracking software (e.g., ANY-maze).
Procedure:
-
Acclimation: Acclimate the animal to the testing room for at least 30-60 minutes. The room should be dimly lit.
-
Test Initiation: Place the mouse or rat on the central platform, facing one of the open arms.
-
Test Duration: Allow the animal to freely explore the maze for 5 minutes.[9] The experimenter should leave the room during this period.
-
Data Collection: A video camera records the session. Automated software tracks the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Analysis: The primary measures of anxiety are the percentage of time spent in the open arms [(Time in Open / (Time in Open + Time in Closed)) x 100] and the percentage of open arm entries [(Open Entries / Total Entries) x 100]. An increase in these measures indicates an anxiolytic effect.
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal.
Protocol 3: Pup Retrieval Test for Maternal Behavior
Objective: To assess the dam's motivation to provide maternal care by measuring her latency to retrieve displaced pups back to the nest.
Apparatus:
-
The dam's home cage with existing nesting material.
-
A stopwatch.
Procedure:
-
Acclimation: Ensure the dam is undisturbed in her home cage prior to the test. Testing should occur during the light phase.
-
Pup Removal: Briefly remove the dam from the home cage and place her in a temporary clean cage.
-
Pup Scattering: Remove the pups from the nest and place three of them in the corners of the cage, away from the nest.
-
Test Initiation: Re-introduce the dam to the home cage. Start the stopwatch immediately.
-
Scoring: Record the latency (time taken) for the dam to perform the following actions for each of the three scattered pups:
-
Post-Test: Return the dam and her full litter to their normal housing conditions.
Visualizations
Signaling Pathway of Brexanolone at the GABA-A Receptor
Caption: Mechanism of action of brexanolone at the GABA-A receptor.
Experimental Workflow for Preclinical Efficacy Testing
Caption: Workflow for evaluating oral neurosteroids in PPD animal models.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Preclinical and clinical pharmacology of brexanolone (allopregnanolone) for postpartum depression: a landmark journey from concept to clinic in neurosteroid replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical pharmacology of brexanolone (allopregnanolone) for postpartum depression: a landmark journey from concept to clinic in neurosteroid replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brexanolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Allopregnanolone reduces immobility in the forced swimming test and increases the firing rate of lateral septal neurons through actions on the GABAA receptor in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Experience-facilitated improvements in pup retrieval; evidence for an epigenetic effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Oral Bioavailability of Brexanolone Caprilcerbate in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexanolone, an aqueous formulation of allopregnanolone (B1667786), is a neuroactive steroid and a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] It is the first drug specifically approved by the U.S. Food and Drug Administration (FDA) for the treatment of postpartum depression (PPD).[2] However, brexanolone exhibits poor oral bioavailability of less than 5%, necessitating its administration via a 60-hour intravenous infusion.[3] To overcome this limitation, prodrug strategies are being explored to enhance its oral absorption.
Brexanolone caprilcerbate (LYT-300) is an orally active prodrug of brexanolone designed to be absorbed through the lymphatic system, thus bypassing first-pass metabolism in the liver. This approach has the potential to significantly improve the oral bioavailability of brexanolone. In a study with healthy adults, LYT-300 demonstrated approximately nine-fold greater systemic blood levels of allopregnanolone compared to oral allopregnanolone.
These application notes provide a detailed protocol for the preclinical assessment of the oral bioavailability of this compound in a rodent model, specifically rats. The protocol covers animal handling, drug formulation and administration, blood sample collection, bioanalytical quantification, and pharmacokinetic data analysis.
Key Experimental Protocols
Animal Model and Husbandry
-
Species: Male Sprague Dawley rats are a commonly used model for pharmacokinetic studies.
-
Age and Weight: Animals should be young adults, typically 8-10 weeks old, with a body weight range of 250-300 grams at the start of the study.
-
Housing: Rats should be housed in standard laboratory cages with controlled temperature (20-24°C), humidity (40-60%), and a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: To minimize variability in gastrointestinal absorption, animals should be fasted overnight (approximately 12-16 hours) before oral administration of the test compound, with free access to water.
Formulation and Administration of this compound
-
Vehicle Selection: Due to the lipophilic nature of this compound, a lipid-based formulation is recommended to facilitate lymphatic absorption. A suitable vehicle could be a self-emulsifying drug delivery system (SEDDS) or a simple solution in a long-chain fatty acid-rich oil like sesame oil or corn oil.
-
Dose Selection: The dose will depend on the specific objectives of the study. For a preliminary bioavailability assessment, a dose of 10-25 mg/kg can be considered.
-
Oral Administration (Gavage):
-
Accurately weigh each rat to determine the precise volume of the formulation to be administered. The maximum recommended oral gavage volume for rats is 10 mL/kg.
-
Use a stainless steel, ball-tipped gavage needle (16-18 gauge for adult rats).
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of insertion required to reach the stomach and mark the gavage needle accordingly.
-
Gently restrain the rat, holding it in an upright position.
-
Carefully insert the gavage needle into the esophagus and advance it to the pre-marked length.
-
Administer the formulation slowly and smoothly.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure.
-
Blood Sample Collection
-
Route of Collection: For serial blood sampling required for pharmacokinetic profiling, the lateral saphenous vein is a suitable site as it allows for repeated, minimally invasive collection without the need for anesthesia, which can alter drug metabolism.
-
Time Points: Blood samples (approximately 150-200 µL) should be collected at the following time points post-dose: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Procedure:
-
Place the rat in a restraint tube.
-
Shave the fur over the lateral saphenous vein on the hind leg.
-
Apply a small amount of petroleum jelly over the vein to help the blood to bead.
-
Puncture the vein with a sterile 25-gauge needle or lancet.
-
Collect the blood into a microcentrifuge tube containing an anticoagulant (e.g., K2EDTA).
-
Apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.
-
Process the blood samples by centrifuging at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to a clean, labeled microcentrifuge tube and store at -80°C until analysis.
-
Bioanalytical Method: Quantification of Brexanolone in Plasma by LC-MS/MS
-
Principle: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required to quantify the low concentrations of brexanolone in plasma.
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform a protein precipitation by adding three volumes of cold acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog of brexanolone) to one volume of plasma.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for brexanolone and the internal standard.
-
-
Calibration and Quality Control: Prepare calibration standards and quality control samples in blank rodent plasma to cover the expected concentration range.
Pharmacokinetic Data Analysis
-
Data Plotting: Plot the mean plasma concentration of brexanolone versus time.
-
Parameter Calculation: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration, calculated using the linear trapezoidal rule.
-
AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Terminal elimination half-life.
-
CL/F: Apparent total body clearance after oral administration.
-
Vz/F: Apparent volume of distribution after oral administration.
-
-
Oral Bioavailability (%F): To determine the absolute oral bioavailability, an intravenous (IV) administration study in a separate group of rats is required. The bioavailability is calculated as: %F = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of Brexanolone after Oral Administration of this compound to Rats
| Parameter | Units | Brexanolone (Oral) | This compound (Oral) |
| Dose | mg/kg | 10 | 10 |
| Cmax | ng/mL | ~20 | ~180 |
| Tmax | h | 1-2 | 4-6 |
| AUC(0-24h) | ng*h/mL | ~100 | ~900 |
| t1/2 | h | ~9 | ~9 |
| F | % | <5 | ~45 |
Note: The data for brexanolone (oral) is based on its known poor bioavailability. The data for this compound is illustrative, based on the reported nine-fold increase in systemic exposure, and should be confirmed by experimental studies.
Visualizations
Caption: Experimental workflow for assessing oral bioavailability.
Caption: Brexanolone's mechanism of action at the GABA-A receptor.
References
Application Notes and Protocols for Measuring the Enzymatic Conversion of Brexanolone Caprilcerbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexanolone, an aqueous formulation of allopregnanolone, is a neuroactive steroid and a positive allosteric modulator of the GABA-A receptor. It is the first drug specifically approved for the treatment of postpartum depression (PPD). Brexanolone caprilcerbate is an orally active prodrug of brexanolone currently under development for the treatment of anxiety disorders. The conversion of the inactive prodrug, this compound, to the active therapeutic agent, brexanolone, is a critical step for its pharmacological activity. This conversion is primarily mediated by esterase enzymes present in the body, particularly in the liver and plasma.
These application notes provide detailed methodologies for measuring the enzymatic conversion of this compound to brexanolone. The protocols are designed for researchers in drug metabolism, pharmacokinetics, and analytical chemistry to assess the stability and conversion kinetics of this novel prodrug.
Signaling Pathway of Brexanolone
Brexanolone enhances the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This potentiation of GABAergic inhibition helps to restore neural circuit stability.
Figure 1. Brexanolone's signaling pathway.
Experimental Protocols
In Vitro Enzymatic Conversion in Human Liver Microsomes
This protocol assesses the rate of conversion of this compound to brexanolone by hepatic esterases.
Materials:
-
This compound
-
Brexanolone
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal Standard (IS) (e.g., deuterated brexanolone)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and brexanolone in a suitable organic solvent (e.g., DMSO or ACN).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare the incubation mixture by adding HLMs to the phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Incubation:
-
Pre-warm the HLM incubation mixture and NADPH regenerating system to 37°C.
-
Add this compound to the HLM mixture to a final concentration of 1-10 µM.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots of the reaction mixture.
-
-
Sample Quenching and Preparation:
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to the collected aliquots.
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the concentrations of both this compound and brexanolone using a validated LC-MS/MS method (see Section 2).
-
In Vitro Enzymatic Conversion in Human Plasma
This protocol evaluates the stability and conversion of this compound in human plasma.
Materials:
-
This compound
-
Brexanolone
-
Pooled Human Plasma (with anticoagulant, e.g., K2EDTA)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and brexanolone.
-
Thaw human plasma on ice.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike this compound into the plasma to a final concentration of 1-10 µM.
-
Incubate the plasma samples at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots.
-
-
Sample Quenching and Preparation:
-
Follow the same quenching and preparation steps as described in the liver microsome protocol (Section 1.3).
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the concentrations of this compound and brexanolone using a validated LC-MS/MS method.
-
Analytical Method for Quantification by LC-MS/MS
A sensitive and specific LC-MS/MS method is crucial for the simultaneous quantification of this compound and brexanolone.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Example):
| Parameter | This compound | Brexanolone |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | To be determined | ~319.3 |
| Product Ion (m/z) | To be determined | ~257.2 |
| Collision Energy (eV) | To be determined | ~20 |
| Internal Standard | Deuterated Brexanolone | Deuterated Brexanolone |
Note: The exact mass spectrometry parameters for this compound need to be optimized by direct infusion of a standard solution.
Method Validation:
The analytical method should be validated according to ICH guidelines, including assessment of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.
Data Presentation
The quantitative data from the enzymatic conversion assays should be summarized in tables for clear comparison.
Table 1: In Vitro Conversion of this compound in Human Liver Microsomes
| Time (min) | This compound Conc. (µM) | Brexanolone Conc. (µM) | % Conversion |
| 0 | Initial Concentration | 0 | 0 |
| 5 | Measured Concentration | Measured Concentration | Calculated |
| 15 | Measured Concentration | Measured Concentration | Calculated |
| 30 | Measured Concentration | Measured Concentration | Calculated |
| 60 | Measured Concentration | Measured Concentration | Calculated |
| 120 | Measured Concentration | Measured Concentration | Calculated |
Table 2: In Vitro Stability and Conversion of this compound in Human Plasma
| Time (min) | This compound Conc. (µM) | Brexanolone Conc. (µM) | % Remaining (Prodrug) |
| 0 | Initial Concentration | 0 | 100 |
| 15 | Measured Concentration | Measured Concentration | Calculated |
| 30 | Measured Concentration | Measured Concentration | Calculated |
| 60 | Measured Concentration | Measured Concentration | Calculated |
| 120 | Measured Concentration | Measured Concentration | Calculated |
| 240 | Measured Concentration | Measured Concentration | Calculated |
Experimental Workflow
The overall experimental workflow for assessing the enzymatic conversion of this compound is depicted below.
Application Notes and Protocols for the Preclinical in vivo Formulation of Brexanolone Caprilcerbate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of brexanolone caprilcerbate for preclinical in vivo studies. This compound is an orally active prodrug of brexanolone (allopregnanolone), a positive allosteric modulator of the GABA-A receptor, under investigation for neurological and psychiatric disorders.[1] Given its lipophilic nature, formulation strategies are critical for achieving adequate bioavailability in animal models. These notes cover formulation strategies for oral and intramuscular administration, along with relevant analytical methods and experimental protocols.
Physicochemical Properties and Formulation Considerations
This compound is a highly lipophilic molecule designed to enhance oral bioavailability and lymphatic absorption.[1] Its formulation development is guided by its poor water solubility. The primary strategy for oral delivery is the use of lipid-based formulations to facilitate absorption via the intestinal lymphatic system, thereby bypassing first-pass metabolism. For parenteral administration, such as intramuscular injection, a lipid-based vehicle is also suitable for creating a depot for sustained release.
Table 1: Physicochemical Properties of Brexanolone and its Prodrug
| Property | Brexanolone (Allopregnanolone) | This compound | Reference(s) |
| Molecular Formula | C₂₁H₃₄O₂ | C₄₈H₇₆O₁₂ | [1] |
| Molar Mass | 318.50 g/mol | 845.12 g/mol | [1] |
| Administration Route (Clinical) | Intravenous | Oral | [1] |
| Key Formulation Challenge | Poor aqueous solubility | Poor aqueous solubility | [2] |
Formulation Strategies and Protocols
Oral Formulation: Self-Emulsifying Drug Delivery System (SEDDS)
A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[3][4] This approach is ideal for lipophilic drugs like this compound as it enhances solubility and lymphatic uptake.[5][6]
Table 2: Suggested Excipients for Oral SEDDS Formulation of this compound
| Component | Example Excipients | Function | Reference(s) |
| Oil Phase | Medium-chain triglycerides (e.g., Miglyol 812), Long-chain triglycerides (e.g., Sesame oil, Corn oil), Maisine 35-1, Captex 200/355 | Solubilize the lipophilic drug | [3][7][8] |
| Surfactant | Polyoxyl 40 Hydrogenated Castor Oil (Kolliphor RH 40), Labrafil M 1944 CS, Polysorbate 80 (Tween 80) | Reduce interfacial tension, promote emulsification | [7][8][9] |
| Co-solvent / Co-surfactant | Transcutol HP, Polyethylene Glycol 400 (PEG 400), Capmul MCM, Ethanol | Increase drug solubility in the lipid phase, improve emulsification | [3][4][9] |
Protocol 2.1.1: Preparation of a this compound SEDDS Formulation
Objective: To prepare a stable and effective SEDDS formulation for oral administration in rodents.
Materials:
-
This compound
-
Selected oil (e.g., Sesame oil)
-
Selected surfactant (e.g., Kolliphor RH 40)
-
Selected co-solvent (e.g., Transcutol HP)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Water bath
Procedure:
-
Solubility Assessment (Screening):
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Add an excess amount of this compound to a known volume of each excipient in separate vials.
-
Stir the mixtures at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to separate the undissolved drug.
-
Quantify the concentration of the dissolved drug in the supernatant using a validated analytical method (e.g., HPLC).
-
-
Formulation Preparation:
-
Based on the solubility data, select the excipient combination. A suggested starting ratio is Oil:Surfactant:Co-solvent (e.g., 40:40:20 w/w).
-
Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.
-
Heat the mixture in a water bath to a slightly elevated temperature (e.g., 40°C) to reduce viscosity and ensure homogeneity.
-
Mix the components thoroughly using a magnetic stirrer until a clear, isotropic mixture is formed.
-
Accurately weigh the required amount of this compound and add it to the excipient mixture.
-
Continue stirring until the drug is completely dissolved.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Test: Add a small amount of the prepared SEDDS (e.g., 1 mL) to a larger volume of distilled water (e.g., 250 mL) with gentle agitation and observe the formation of the emulsion. A spontaneous formation of a clear or slightly bluish-white emulsion indicates a successful SEDDS.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).
-
Protocol 2.1.2: Oral Administration to Rats via Gavage
Objective: To administer the formulated this compound SEDDS to rats.
Materials:
-
Prepared this compound SEDDS formulation
-
Rat gavage needles (flexible or curved, 16-18 gauge for adult rats)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Gavage Needle Measurement:
-
Administration:
-
Draw the calculated volume of the SEDDS formulation into the syringe attached to the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[10] The animal should swallow the tube as it is gently advanced. Do not force the needle.
-
Once the needle is in the correct position, administer the formulation slowly and steadily.[12]
-
Gently remove the needle.
-
Monitor the animal for any signs of distress for a few minutes after dosing.[10]
-
Intramuscular Formulation
For sustained release studies, an intramuscular (IM) formulation can be prepared using a biocompatible oil.
Table 3: Suggested Excipients for Intramuscular Formulation
| Component | Example Excipients | Function | Reference(s) |
| Vehicle | Sesame oil, Corn oil, Cottonseed oil | Biocompatible, non-irritating vehicle for sustained release | [13] |
Protocol 2.2.1: Preparation of an Intramuscular Formulation
Objective: To prepare a sterile, injectable formulation of this compound for intramuscular administration.
Materials:
-
This compound
-
Sterile sesame oil
-
Sterile vials and syringes
-
0.22 µm syringe filter
Procedure:
-
Solubility Check: Determine the solubility of this compound in the selected sterile oil.
-
Formulation:
-
In a sterile environment (e.g., a laminar flow hood), add the desired amount of this compound to a sterile vial.
-
Add the required volume of sterile sesame oil.
-
Gently warm and mix until the drug is completely dissolved.
-
For sterilization, the final solution can be filtered through a 0.22 µm syringe filter into a sterile vial.
-
Protocol 2.2.2: Intramuscular Administration to Rats
Objective: To administer the formulated this compound intramuscularly to rats.
Materials:
-
Prepared intramuscular formulation
-
Sterile syringes and needles (25-27 gauge)
-
70% alcohol swabs
Procedure:
-
Dosing Volume: The recommended maximum volume for a single IM injection site in rats is 0.1 mL.[14][15]
-
Injection Site: The quadriceps or gluteal muscles of the hind limb are common injection sites.[16]
-
Administration:
-
Properly restrain the animal.
-
Disinfect the injection site with a 70% alcohol swab.[14]
-
Insert the needle into the muscle mass.
-
Aspirate by pulling back the plunger slightly to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and choose a new site.[14][16]
-
Inject the formulation slowly.[16]
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for quantifying this compound in formulations and for pharmacokinetic studies.
Protocol 3.1: Quantification of this compound by RP-HPLC
Objective: To develop a robust RP-HPLC method for the quantification of this compound.
Instrumentation and Conditions (Suggested Starting Point):
| Parameter | Suggested Condition | Reference(s) |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis or PDA detector | [17][18] |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) | [17] |
| Mobile Phase | Isocratic mixture of Methanol (B129727) and Water (e.g., 80:20 v/v) or Acetonitrile and Buffer | [17][18] |
| Flow Rate | 1.0 mL/min | [18] |
| Detection Wavelength | Determined by UV scan (likely in the range of 210-245 nm) | [17] |
| Injection Volume | 10-20 µL | General Practice |
| Column Temperature | 25-30°C | General Practice |
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation (from formulation): Accurately dilute a known amount of the formulation in the mobile phase or a suitable solvent to fall within the calibration range.
-
Method Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[18][19][20]
Visualizations
Signaling Pathway
Caption: GABA-A Receptor Signaling Pathway with Brexanolone.
Experimental Workflow
Caption: Preclinical Formulation and In Vivo Study Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preclinical and clinical pharmacology of brexanolone (allopregnanolone) for postpartum depression: a landmark journey from concept to clinic in neurosteroid replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Effects of excipients on the interactions of self-emulsifying drug delivery systems with human blood plasma and plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-based delivery systems and intestinal lymphatic drug transport: A mechanistic update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Drug Delivery via Intestinal Lymphatic Transport Utilizing Lipid-Based Lyotropic Liquid Crystals [mdpi.com]
- 7. Excipients used in self nanoemulsifying drug delivery systems [wisdomlib.org]
- 8. pharmtech.com [pharmtech.com]
- 9. journal-imab-bg.org [journal-imab-bg.org]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. mdpi.com [mdpi.com]
- 14. Intramuscular Injection in Rats | Animals in Science [queensu.ca]
- 15. newcastle.edu.au [newcastle.edu.au]
- 16. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 17. ymerdigital.com [ymerdigital.com]
- 18. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ptfarm.pl [ptfarm.pl]
- 20. Development of HPLC methodology for quantification of naltrexone and 6β-naltrexol in human plasma and its potential in alcohol use disorder treatment monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the HPLC Analysis of Brexanolone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of brexanolone using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for the analysis of brexanolone in pharmaceutical dosage forms and can be adapted for biological matrices with appropriate sample preparation.
Introduction
Brexanolone, a synthetic allopregnanolone, is a neuroactive steroid and a positive allosteric modulator of the GABA-A receptor.[1][2] It is the first medication specifically approved by the U.S. Food and Drug Administration (FDA) for the treatment of postpartum depression (PPD).[1][3] Accurate and reliable analytical methods are crucial for its quantification in research, quality control, and clinical settings. Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a simple, precise, and accurate method for the determination of brexanolone.
Principle of the Method
RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. Brexanolone, being a hydrophobic molecule, is retained on the column and then eluted by the mobile phase. Detection is typically achieved using an ultraviolet (UV) detector at a wavelength where brexanolone exhibits significant absorbance. The concentration of brexanolone in a sample is determined by comparing its peak area to that of a known concentration standard.
Experimental Protocols
Method 1: Analysis of Brexanolone in Pharmaceutical Dosage Forms
This protocol is adapted from a validated RP-HPLC method for the estimation of brexanolone in pharmaceutical dosage forms.[4]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system with a UV-Vis detector.
-
Column: Platisil ODS C18 (250 mm x 4.6 mm, 5.0 µm).[4]
-
Mobile Phase: Methanol and Orthophosphoric acid buffer (70:30 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 245 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.[4]
-
Run Time: Approximately 10 minutes.
2. Reagent and Standard Preparation:
-
Diluent: Mobile phase is used as the diluent.[4]
-
Orthophosphoric Acid Buffer Preparation: Prepare as required for the mobile phase mixture.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of brexanolone working standard and transfer it into a 10 mL volumetric flask. Add diluent, sonicate to dissolve, and make up the volume to the mark with the same solvent.[4]
-
Working Standard Solution (e.g., 40 µg/mL): Perform serial dilutions of the stock solution with the diluent to achieve the desired concentration for the calibration curve.[4]
3. Sample Preparation:
-
For Pharmaceutical Formulations (e.g., Tablets): An assay of brexanolone can be performed with tablets.[5] The specific sample preparation will depend on the formulation but generally involves dissolving a known amount of the formulation in the diluent, followed by filtration to remove any undissolved excipients.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing concentrations to establish a calibration curve.
-
Inject the prepared sample solution.
-
Record the chromatograms and measure the peak areas.
-
Calculate the concentration of brexanolone in the sample using the calibration curve.
Method 2: Simultaneous Estimation of Brexanolone and Esketamine
This protocol is based on a method developed for the simultaneous analysis of brexanolone and esketamine.[5]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Alliance Water 2695 with a UV/VIS Spectrophotometer.[5]
-
Column: Inertsil ODS (250 mm x 4.6 mm, 5.0 µm).[5]
-
Mobile Phase: OPA Buffer: Acetonitrile (20:80 v/v), with the buffer pH adjusted to 3.0 with orthophosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 235 nm.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.[5]
-
Run Time: 10 minutes.[5]
2. Reagent and Standard Preparation:
-
OPA Buffer (pH 3.0): Take 1 mL of Orthophosphoric acid in 1000 mL of HPLC grade water and adjust the pH to 3.0 with 0.1M NaOH. Filter the solution through a 0.45 µm membrane filter and sonicate for 10 minutes.[5]
-
Standard Preparation: Accurately weigh and transfer the required amount of brexanolone working standard into a clean, dry volumetric flask. Add about 7 mL of diluent, sonicate to dissolve completely, and make up the volume to the mark. Further dilute as required.[5]
3. Sample Preparation (General Guidance for Biological Matrices):
For the analysis of brexanolone in biological samples such as blood or plasma, extensive sample preparation is required to remove interfering substances.[6]
-
Protein Precipitation: This is a common first step to remove the bulk of proteins from the sample.[7]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques are used for further purification and concentration of the analyte.[6][7] LLE involves partitioning the analyte between two immiscible liquids, while SPE uses a solid sorbent to retain and then elute the analyte.[7]
-
Evaporation and Reconstitution: The cleaned-up extract is often evaporated to dryness and then reconstituted in the mobile phase before injection into the HPLC system.
Note: Method validation for biological matrices should be performed according to regulatory guidelines to ensure accuracy, precision, and selectivity. Often, HPLC is coupled with mass spectrometry (MS) for higher sensitivity and specificity in bioanalytical applications.[6]
Data Presentation
The following tables summarize the quantitative data from the cited HPLC methods for brexanolone analysis.
Table 1: Chromatographic Parameters and Performance Data for Method 1
| Parameter | Value |
| Column | Platisil ODS C18 (250mm x 4.6mm, 5.0µm)[4] |
| Mobile Phase | Methanol:Orthophosphoric acid (70:30)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 245 nm[4] |
| Retention Time | 3.008 min[4] |
| Linearity (Correlation Coefficient) | 0.999[4] |
| Precision (%RSD) | 0.6%[4] |
| Intermediate Precision (%RSD) | 0.4%[4] |
| Accuracy (% Recovery) | 100.50%[4] |
| Limit of Detection (LOD) | 2.97 µg/mL[4] |
| Limit of Quantification (LOQ) | 9.97 µg/mL[4] |
| Assay (% Mean) | 99.76%[4] |
Table 2: Chromatographic Parameters and Performance Data for Method 2
| Parameter | Value |
| Column | Inertsil ODS (250mm x 4.6mm, 5.0µm)[5] |
| Mobile Phase | OPA Buffer:Acetonitrile (20:80)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 235 nm[5] |
| Retention Time | 2.816 min[5] |
| Precision (%RSD) | 0.7%[5] |
| Assay (% Mean) | 100.02%[5] |
Visualizations
Brexanolone HPLC Analysis Workflow
References
- 1. Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allopregnanolone - Wikipedia [en.wikipedia.org]
- 3. Brexanolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. ijcrt.org [ijcrt.org]
- 6. iajps.com [iajps.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Utilizing Brexanolone (Allopregnanolone) in Preclinical Models of Anxiety and Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexanolone, the pharmaceutical formulation of allopregnanolone (B1667786), is a neuroactive steroid that has garnered significant attention for its rapid antidepressant effects, leading to its approval for the treatment of postpartum depression (PPD).[1][2][3] Its mechanism of action, primarily as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, distinguishes it from traditional monoaminergic antidepressants.[1][4][5][6] This document provides detailed application notes and protocols for researchers utilizing brexanolone and its endogenous form, allopregnanolone, in preclinical rodent models of anxiety and depression. The methodologies outlined here are designed to facilitate the investigation of its therapeutic potential and underlying neurobiological mechanisms.
Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
Brexanolone exerts its effects by enhancing the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][4][5][6] Unlike benzodiazepines, which also modulate GABA-A receptors, neurosteroids like allopregnanolone are thought to interact with both synaptic and extrasynaptic GABA-A receptors.[5] This modulation leads to an increased influx of chloride ions, hyperpolarizing the neuron and ultimately resulting in a reduction of neuronal excitability. This widespread inhibitory effect is believed to counteract the neural hyperexcitability and dysregulation of stress response systems, such as the hypothalamic-pituitary-adrenal (HPA) axis, which are implicated in anxiety and depression.[5]
Signaling Pathway Diagram
Preclinical Administration of Brexanolone/Allopregnanolone
For research in rodent models, allopregnanolone (the active compound in brexanolone) is typically used.
-
Formulation and Vehicle: Allopregnanolone is lipophilic and requires a suitable vehicle for solubilization. A commonly used vehicle is a solution of 2-hydroxypropyl-γ-cyclodextrin (35%) in sterile water or saline.[7]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents.[4][7] Intracerebroventricular (i.c.v.) infusions can also be used for direct central nervous system administration.[8]
-
Dosage: Effective doses in rodents can range from 0.5 mg/kg to 20 mg/kg, depending on the model and behavioral test.[4][9][10] It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental paradigm.
Experimental Protocols for Behavioral Assays
The following are detailed protocols for common behavioral assays used to assess anxiety- and depression-like behaviors in rodents treated with allopregnanolone.
Forced Swim Test (FST)
The FST is a widely used model to assess behavioral despair, a core symptom of depression. Antidepressant compounds typically reduce the time the animal spends immobile.[11][12][13]
Protocol:
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.[11]
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the test.[11]
-
Procedure:
-
Administer allopregnanolone or vehicle via i.p. injection 30-60 minutes prior to the test.[4][7]
-
Gently place the mouse into the water cylinder for a 6-minute session.[11][14]
-
Record the entire session using a video camera.
-
The last 4 minutes of the session are typically scored for immobility (floating motionless or making only small movements to keep the head above water).[11]
-
-
Data Analysis: The primary measure is the total time spent immobile. A significant decrease in immobility time in the allopregnanolone-treated group compared to the vehicle group suggests an antidepressant-like effect.[4][8]
Elevated Plus Maze (EPM)
The EPM is a standard test for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[15][16][17][18][19]
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm), with two open arms and two enclosed arms.[15][17]
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing. The lighting conditions should be consistent across all tests.[15][17]
-
Procedure:
-
Data Analysis: Key parameters include the time spent in the open arms and the number of entries into the open arms. An increase in these measures indicates an anxiolytic-like effect.[9][15]
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[20][21][22] It is often used as a control to ensure that the effects observed in other tests are not due to sedation or hyperactivity.[20]
Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.[20][21]
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes.[20]
-
Procedure:
-
Data Analysis: Measures include total distance traveled (locomotor activity), time spent in the center of the arena, and entries into the center zone.[20][22] A decrease in total distance traveled may indicate sedation, while an increase in time spent in the center suggests anxiolytic-like effects.[20][23]
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of allopregnanolone in rodent models of depression and anxiety.
Table 1: Effects of Allopregnanolone in the Forced Swim Test (FST)
| Species | Dose (mg/kg, i.p.) | Vehicle | Allopregnanolone | Outcome Measure | Reference |
| Rat | 1.0 | ~180 s | ~100 s | Immobility Time | [4] |
| Rat | 1.0 | ~180 s | ~100 s | Immobility Time | [7] |
| Rat (i.c.v.) | 5 µg | ~200 s | ~120 s | Immobility Time | [8] |
Table 2: Effects of Allopregnanolone in the Elevated Plus Maze (EPM)
| Species | Dose (mg/kg, i.p.) | Vehicle | Allopregnanolone | Outcome Measure | Reference |
| Rat | 20.0 | Not specified | Increased | Time in Open Arms | [9] |
| Mouse | 10.0 - 20.0 | Not specified | Increased | Open Arm Avoidance | [10] |
Table 3: Effects of Allopregnanolone in the Open Field Test (OFT)
| Species | Dose (mg/kg, i.p.) | Vehicle | Allopregnanolone | Outcome Measure | Reference |
| Rat | 0.5 - 3.0 | No significant change | No significant change | Motor Activity | [4] |
| Rat | 1.0 | No significant change | No significant change | Locomotion (Crossings) | [7] |
Conclusion
Brexanolone (allopregnanolone) presents a novel and promising therapeutic avenue for anxiety and depressive disorders. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in preclinical models. Consistent and rigorous application of these behavioral paradigms will be essential in further elucidating the therapeutic mechanisms of brexanolone and developing next-generation neurosteroid-based antidepressants.
References
- 1. Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brexanolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allopregnanolone reduces immobility in the forced swimming test and increases the firing rate of lateral septal neurons through actions on the GABAA receptor in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brexanolone, a neurosteroid antidepressant, vindicates the GABAergic deficit hypothesis of depression and may foster resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 7. View of Timing of progesterone and allopregnanolone effects in a serial forced swim test [revistasaludmental.gob.mx]
- 8. The effect of intracerebroventricular allopregnanolone on depressive-like behaviors of rats selectively bred for high and low immobility in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of early postnatal allopregnanolone administration on elevated plus maze anxiety scores in adult male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behaviorally selective effects of neuroactive steroids on plus-maze anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. anilocus.com [anilocus.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 18. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
In vitro assays to determine the stability of brexanolone caprilcerbate in biological fluids
Application Note & Protocol
Topic: In Vitro Assays to Determine the Stability of Brexanolone Caprilcerbate in Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brexanolone, an aqueous formulation of allopregnanolone, is the first drug specifically approved by the FDA for the treatment of postpartum depression (PPD).[1] It is administered as a continuous 60-hour intravenous infusion.[1] To improve patient compliance and explore alternative delivery routes, prodrug strategies are often employed. This compound is a hypothetical ester prodrug of brexanolone, designed to enhance its physicochemical properties, potentially enabling oral or long-acting injectable formulations.
The successful design of a prodrug hinges on its stability profile; it must remain intact long enough to reach its target but be efficiently converted to the active parent drug, brexanolone, by endogenous enzymes.[2] The primary pathway for the activation of such an ester prodrug in the body is hydrolysis catalyzed by carboxylesterases, which are abundant in the liver, plasma, and intestine.[3]
Therefore, determining the in vitro stability of this compound in biological fluids like plasma is a critical early step in its development. These assays help predict its in vivo pharmacokinetic behavior, assess inter-species variability in activation rates, and guide formulation development.[4][5] This document provides a detailed protocol for conducting an in vitro plasma stability assay for this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Assay
The in vitro stability assay measures the rate at which this compound is hydrolyzed to brexanolone when incubated in a biological matrix (e.g., plasma) at a physiological temperature (37°C). The workflow involves incubating the prodrug in plasma, collecting aliquots at various time points, and immediately quenching the enzymatic reaction. The concentrations of the remaining this compound and the formed brexanolone are then quantified using a validated LC-MS/MS method. The rate of disappearance of the prodrug is used to calculate its metabolic half-life (t½) in the matrix.
Visualization of Key Processes
Prodrug Activation Pathway
The enzymatic conversion of the inactive prodrug to the active pharmaceutical ingredient is a crucial step.
Caption: Enzymatic hydrolysis of this compound.
Experimental Workflow
The following diagram outlines the complete workflow for the plasma stability assay.
Caption: Plasma stability assay workflow.
Experimental Protocol: In Vitro Plasma Stability
This protocol details the procedure for determining the stability of this compound in plasma from various species.
Materials and Reagents
-
Test Compounds: this compound, Brexanolone (for analytical standard).
-
Internal Standard (IS): A structurally similar, stable compound (e.g., deuterated brexanolone or another steroid analog).
-
Biological Matrix: Pooled, frozen K₂EDTA plasma (Human, Rat, Mouse). Sourced from reputable commercial vendors.
-
Solvents: Acetonitrile (B52724) (ACN, HPLC or LC-MS grade), Dimethyl Sulfoxide (DMSO, ACS grade), Water (Type I, ultrapure).
-
Additives: Formic Acid (LC-MS grade).
-
Labware: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, pipette tips, vials for LC-MS/MS.
Equipment
-
Analytical Balance
-
Vortex Mixer
-
Microcentrifuge (refrigerated)
-
Calibrated Pipettes
-
Thermostatic Incubator or Water Bath (set to 37°C)
-
LC-MS/MS System (e.g., Triple Quadrupole Mass Spectrometer with an HPLC or UPLC front-end).
Procedure
4.3.1 Preparation of Solutions
-
Stock Solutions: Prepare 10 mM stock solutions of this compound, brexanolone, and the internal standard in DMSO.
-
Spiking Solution: Dilute the 10 mM this compound stock solution with ACN to create a 100 µM working solution.
-
Quenching Solution: Prepare a solution of cold acetonitrile (<4°C) containing the internal standard at a fixed concentration (e.g., 100 nM). This solution will stop the enzymatic reaction and precipitate proteins.
4.3.2 Incubation Assay
-
Aliquot 495 µL of plasma into a microcentrifuge tube. Pre-incubate the plasma at 37°C for 5-10 minutes to reach thermal equilibrium.
-
To initiate the reaction (t=0), add 5 µL of the 100 µM spiking solution to the plasma. This results in a final prodrug concentration of 1 µM and a final organic solvent concentration of 1%, which minimizes impact on enzyme activity. Vortex gently for 5 seconds.
-
Immediately after spiking, withdraw a 50 µL aliquot (this is the t=0 sample) and add it to a tube containing 150 µL of the cold Quenching Solution. Vortex vigorously for 30 seconds.
-
Continue incubating the remaining plasma mixture at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot and quench it in the same manner.
-
Control Sample: As a control for non-enzymatic hydrolysis, perform a parallel incubation in heat-inactivated plasma (heated at 60°C for 30 minutes prior to the assay).
4.3.3 Sample Processing
-
After collecting all time points, centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or LC-MS vials for analysis.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific compounds and instrument.
| Parameter | Suggested Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: 445.4 -> 301.3 (Quantifier), 445.4 -> 257.2 (Qualifier)Brexanolone: 319.3 -> 271.2 (Quantifier), 319.3 -> 253.2 (Qualifier)Internal Standard: (Specific to the IS used) |
Data Analysis
-
Integrate the peak areas for the prodrug and the internal standard at each time point.
-
Calculate the peak area ratio (Prodrug Area / IS Area).
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at t=0. This is the % Remaining .
-
% Remaining = (Ratio_t / Ratio_t0) * 100
-
-
Plot the natural logarithm (ln) of the % Remaining versus time (in minutes).
-
Perform a linear regression on the data points. The degradation rate constant (k) is the negative of the slope of this line.
-
Calculate the in vitro half-life (t½) using the formula:
-
t½ = 0.693 / k
-
Data Presentation
Quantitative results should be summarized in tables for clear interpretation and comparison across different conditions.
Table 1: Hypothetical Stability of this compound in Plasma (37°C)
| Incubation Time (min) | % Remaining (Human Plasma) | % Remaining (Rat Plasma) | % Remaining (Mouse Plasma) |
| 0 | 100.0 | 100.0 | 100.0 |
| 5 | 88.2 | 70.1 | 55.3 |
| 15 | 68.7 | 38.5 | 20.1 |
| 30 | 45.1 | 15.8 | 4.9 |
| 60 | 21.3 | 2.2 | < 1.0 |
| 120 | 4.8 | < 1.0 | < 1.0 |
Table 2: Summary of In Vitro Half-Life (t½) of this compound
| Biological Matrix | Calculated Half-Life (t½, minutes) |
| Human Plasma | 40.5 |
| Rat Plasma | 16.2 |
| Mouse Plasma | 9.8 |
| Heat-Inactivated Plasma | > 240 |
Note: Data presented are for illustrative purposes only.
Important Considerations & Troubleshooting
-
Analyte Stability: Ensure the stability of both the prodrug and the parent drug in the final processed sample (e.g., post-extraction stability on the autosampler).[6]
-
Non-Enzymatic Hydrolysis: Chemical hydrolysis can occur at certain pH values. The use of heat-inactivated plasma as a control is crucial to differentiate between enzymatic and chemical degradation.[5]
-
Matrix Effects: Biological matrices can cause ion suppression or enhancement in the MS source. The use of a stable isotope-labeled internal standard is highly recommended to correct for these effects.
-
Blood Collection: If extending the assay to whole blood, the choice of anticoagulant can be critical. Additionally, ex vivo instability during sample collection for in vivo studies is a known challenge for ester prodrugs, and stabilization methods like using esterase inhibitors in collection tubes may be necessary.[7]
-
Species Differences: As illustrated in the tables, the activity of plasma esterases can vary significantly between species, which has important implications for preclinical model selection.[8]
References
- 1. Brexanolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Subcutaneous prodrug formulations in vitro [pion-inc.com]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaron.com [pharmaron.com]
- 6. youtube.com [youtube.com]
- 7. DBS sampling can be used to stabilize prodrugs in drug discovery rodent studies without the addition of esterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Brexanolone and its Oral Prodrug in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for administering brexanolone (allopregnanolone) and its oral prodrug, brexanolone caprilcerbate, in preclinical animal studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetics of these neurosteroids in models of depression and other neurological conditions.
Introduction to Brexanolone and this compound
Brexanolone is a proprietary intravenous formulation of allopregnanolone (B1667786), a naturally occurring neurosteroid and a positive allosteric modulator of the GABA-A receptor. It is the first drug specifically approved by the U.S. Food and Drug Administration (FDA) for the treatment of postpartum depression (PPD). Due to its poor oral bioavailability, brexanolone requires intravenous administration over a 60-hour period.
To address this limitation, an oral prodrug, this compound (development code: LYT-300), has been developed. This novel compound utilizes a technology that links allopregnanolone to a caprylic/capric acid derivative. This linkage is designed to facilitate the absorption of the drug through the lymphatic system, bypassing the first-pass metabolism in the liver that typically inactivates orally administered allopregnanolone. Preclinical and early clinical studies have demonstrated that this approach significantly increases the oral bioavailability of allopregnanolone.
Signaling Pathway of Allopregnanolone
Allopregnanolone exerts its effects primarily through the positive allosteric modulation of GABA-A receptors, the major inhibitory neurotransmitter receptors in the central nervous system. This modulation enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability. This mechanism is believed to be crucial for its antidepressant and anxiolytic properties.
Caption: Allopregnanolone's modulation of the GABA-A receptor.
Protocols for Administration in Animal Models
Brexanolone (Allopregnanolone) Administration
The following are generalized protocols for the administration of allopregnanolone in rodent models of depression and anxiety. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
3.1.1. Experimental Workflow for Allopregnanolone Administration and Behavioral Testing
Caption: Workflow for allopregnanolone studies in rodents.
3.1.2. Formulation and Dosing
-
Vehicle Selection: Allopregnanolone has poor aqueous solubility. Common vehicles used in animal studies include:
-
Cyclodextrins: 2-hydroxypropyl-β-cyclodextrin (HPβCD) or sulfobutylether-β-cyclodextrin (SBEβCD) in saline are frequently used to solubilize neurosteroids for injection. A typical concentration is 20-45% (w/v) cyclodextrin (B1172386) in sterile saline.
-
Ethanol (B145695)/Saline: A solution of ethanol in phosphate-buffered saline (PBS) or saline can also be used. For example, a 5-10% ethanol solution.
-
Oil-based vehicles: For subcutaneous injections, sesame oil or other biocompatible oils can be used.
-
-
Dosing: Doses can vary widely depending on the animal model, route of administration, and desired effect. The following table summarizes doses reported in the literature for antidepressant and anxiolytic-like effects in rodents.
| Animal Model | Route of Administration | Dose Range | Reference |
| Rat | Intraperitoneal (IP) | 0.5 - 10 mg/kg | [1][2] |
| Rat | Intracerebroventricular (ICV) | 5 µ g/rat | [3] |
| Mouse | Intravenous (IV) | 0.1 - 1.5 mg/kg | [4] |
| Mouse | Subcutaneous (SC) | 0.5 - 10 mg/kg | [4] |
3.1.3. Detailed Protocol: Intraperitoneal (IP) Administration in a Mouse Model of Depression-Like Behavior (Forced Swim Test)
-
Animal Model: Adult female C57BL/6 mice (8-10 weeks old). Ovariectomized animals are often used to reduce the variability from endogenous hormone fluctuations.
-
Acclimation: House animals in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week before the experiment.
-
Drug Preparation:
-
Prepare a stock solution of allopregnanolone in a suitable vehicle (e.g., 20% SBEβCD in 0.9% saline).
-
On the day of the experiment, dilute the stock solution to the final desired concentration for injection. The final injection volume should be approximately 10 ml/kg body weight.
-
-
Administration:
-
Gently restrain the mouse and administer the allopregnanolone solution or vehicle via intraperitoneal injection.
-
Administer the injection 30-60 minutes before the behavioral test.
-
-
Behavioral Testing (Forced Swim Test):
-
Fill a transparent cylinder (25 cm height, 10 cm diameter) with water (23-25°C) to a depth of 15 cm.
-
Gently place the mouse into the water.
-
Record the behavior for 6 minutes.
-
Score the last 4 minutes of the test for immobility time (the time the mouse spends floating with only minor movements to keep its head above water).
-
After the test, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Data Analysis: Compare the immobility time between the vehicle-treated and allopregnanolone-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
This compound (LYT-300) Administration
As LYT-300 is a proprietary compound, detailed preclinical protocols are not publicly available. However, based on the known mechanism of action and general practices for oral administration of prodrugs in rodents, a general protocol can be outlined.
3.2.1. Formulation and Dosing
-
Vehicle Selection: As a lipid-based prodrug, LYT-300 is likely formulated in a lipid-based vehicle to enhance absorption. Medium-chain triglycerides (MCTs) such as caprylic/capric triglycerides are suitable vehicles for oral administration of lipophilic compounds in rodents.
-
Dosing: Specific preclinical doses for LYT-300 have not been published. Dose-ranging studies would be necessary to determine the optimal dose for achieving therapeutic levels of allopregnanolone.
3.2.2. General Protocol: Oral Gavage Administration in a Rat Model
-
Animal Model: Adult male or female Sprague-Dawley or Wistar rats.
-
Acclimation: As described for the mouse model.
-
Drug Preparation:
-
Dissolve or suspend this compound in the chosen vehicle (e.g., MCT oil).
-
The formulation should be prepared fresh daily.
-
-
Administration:
-
Administer the formulation or vehicle to the rats via oral gavage using a ball-tipped gavage needle.
-
The volume of administration should be appropriate for the size of the rat (e.g., 5-10 ml/kg).
-
-
Pharmacokinetic Studies:
-
Collect blood samples at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine the plasma concentrations of both the prodrug and the released allopregnanolone.
-
-
Behavioral Testing:
-
Conduct behavioral tests such as the Forced Swim Test or Elevated Plus Maze at time points determined by the pharmacokinetic profile to coincide with peak brain exposure of allopregnanolone.
-
Quantitative Data from Animal Studies
The following tables summarize representative quantitative data from preclinical studies of allopregnanolone.
Table 1: Pharmacokinetic Parameters of Allopregnanolone in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Brain/Plasma Ratio at Cmax | Reference |
| IV | 1.5 | ~100 | 5 | ~3 | [4] |
| SC | 10 | ~50 | 30 | ~5 | [4] |
Table 2: Behavioral Effects of Allopregnanolone in Rodent Models
| Animal Model | Test | Dose (mg/kg) & Route | Outcome Measure | Result | Reference |
| Rat | Forced Swim Test | 1.0 (IP) | Immobility Time | Significant Decrease | [2] |
| Rat | Elevated Plus Maze | 10 (IP) | % Open Arm Entries | Significant Increase | [1] |
| Mouse | Forced Swim Test | 1.0 (IP) | Immobility Time | Significant Decrease | [5] |
Conclusion
The administration of brexanolone and its oral prodrug, this compound, in animal models is crucial for understanding their therapeutic potential and mechanisms of action. The protocols and data presented here provide a foundation for researchers to design and conduct robust preclinical studies. Careful consideration of the animal model, drug formulation, route of administration, and behavioral endpoints is essential for obtaining reliable and translatable results. Further research into the preclinical efficacy and pharmacokinetics of this compound will be critical for its development as a potential oral treatment for postpartum depression and other neurological disorders.
References
- 1. Mifepristone blocks the anxiolytic- and antidepressant-like effects of allopregnanolone in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical pharmacology of brexanolone (allopregnanolone) for postpartum depression: a landmark journey from concept to clinic in neurosteroid replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In situ-gelling gellan formulations as vehicles for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news.puretechhealth.com [news.puretechhealth.com]
- 5. PureTech Presents Preclinical Proof-of-Concept Data for LYT-300 (Oral Allopregnanolone) as Potential Treatment for Neurological and Neuropsychological Conditions | PureTech Health [news.puretechhealth.com]
Application Notes and Protocols for Investigating Lymphatic Drug Transport Using Brexanolone Caprilcerbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexanolone, an aqueous formulation of allopregnanolone (B1667786), is a neuroactive steroid indicated for the treatment of postpartum depression (PPD).[1][2][3] Its clinical application is limited by the need for a 60-hour intravenous infusion due to poor oral bioavailability, largely attributable to extensive first-pass metabolism.[1][4] To overcome this limitation, brexanolone caprilcerbate (also known as LYT-300 or SPT-300) has been developed as an orally active prodrug.[5] This innovative approach utilizes the body's natural lipid absorption pathways to facilitate drug transport via the intestinal lymphatic system, thereby bypassing the liver and increasing systemic bioavailability.[6][7]
These application notes provide a comprehensive overview of the principles and methodologies for investigating the lymphatic transport of this compound. The protocols detailed below are based on established in vivo and in vitro models for studying the lymphatic absorption of highly lipophilic compounds. While specific preclinical data on this compound remains proprietary, the provided methodologies offer a robust framework for its evaluation.
Principle of Lymphatic Drug Transport
The intestinal lymphatic system serves as a crucial transport route for dietary lipids and highly lipophilic drugs.[8] For a drug to be absorbed via this pathway, it typically needs to have a high log P (greater than 5) and significant solubility in triglycerides (greater than 50 mg/mL).[9] this compound is designed to meet these criteria. The "Glyph" technology platform reversibly links brexanolone to a dietary fat molecule, creating a prodrug that mimics a triglyceride.
Following oral administration, the prodrug is incorporated into chylomicrons, which are lipoprotein particles assembled within the enterocytes of the small intestine. These chylomicrons are then exocytosed into the intestinal lacteals and transported through the lymphatic vasculature, eventually reaching the systemic circulation via the thoracic duct. This pathway circumvents the portal circulation and first-pass metabolism in the liver, leading to enhanced oral bioavailability of the parent drug.
Data Presentation
While specific quantitative data for this compound's lymphatic transport from peer-reviewed preclinical studies are not yet publicly available, results from clinical trials and data from analogous compounds utilizing the same delivery platform provide strong evidence for the intended mechanism.
Table 1: Summary of Clinical Trial Results for Oral this compound (LYT-300/SPT-300)
| Parameter | Finding | Source |
| Oral Bioavailability | Achieved therapeutically relevant blood levels of allopregnanolone approximately nine times greater than orally administered unmodified allopregnanolone. | [10][11][12] |
| Safety and Tolerability | Generally well-tolerated in Phase 1 and 2a trials, with the most common adverse event being somnolence. | [11] |
| Target Engagement | Demonstrated pharmacodynamic effects consistent with GABA-A receptor modulation. | [10] |
Table 2: Preclinical Lymphatic Transport Data for a Glyph™ Platform Analog (LYT-310, Oral Cannabidiol)
| Parameter | Unmodified CBD | LYT-310 (Glyph-CBD) | Source |
| Lymphatic Transport (% of dose) | 5% | Up to 30% |
Experimental Protocols
In Vivo Model: Mesenteric or Thoracic Duct Cannulation in Rats
This in vivo model is the gold standard for directly quantifying the extent of lymphatic drug transport.[13][14][15]
Objective: To determine the concentration and total amount of brexanolone and its prodrug transported via the intestinal lymph following oral administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulation
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Polyethylene (B3416737) tubing for cannulation (e.g., PE-50, PE-90)
-
Surgical instruments
-
Heparinized saline
-
Collection vials
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Fast rats overnight with free access to water. Anesthetize the rat using an appropriate method.
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the abdominal cavity.
-
To visualize the lymphatic vessels, administer a small amount of a lipid-rich solution (e.g., olive oil) into the duodenum.
-
Carefully isolate the mesenteric lymph duct or the thoracic duct.
-
Ligate the selected duct at a distal point and make a small incision.
-
Insert the appropriate size polyethylene cannula, secure it with sutures, and flush with heparinized saline to prevent clotting.
-
Exteriorize the cannula for lymph collection. A duodenal cannula can also be inserted for direct administration of the test substance.
-
-
Drug Administration: Administer the this compound formulation, typically dissolved or suspended in a lipid vehicle like tricaprylin, directly into the duodenum via the cannula.
-
Sample Collection: Collect lymph fluid into pre-weighed, heparinized tubes at regular intervals (e.g., hourly) for a specified period (e.g., 24 hours).[14] Record the volume of lymph collected.
-
Sample Analysis: Analyze the concentration of brexanolone and this compound in the lymph samples using a validated analytical method such as LC-MS/MS.
-
Data Calculation: Calculate the cumulative amount of drug transported into the lymph by multiplying the drug concentration in each sample by the volume of lymph collected during that interval and summing the values over the entire collection period.
In Vitro Model: Simulated Chylomicron Uptake Assay
This in vitro model provides a rapid and ethical means to screen formulations and predict the potential for lymphatic uptake.[16][17]
Objective: To assess the association of this compound with artificial chylomicrons as an indicator of its potential for lymphatic transport.
Materials:
-
This compound
-
Artificial chylomicron emulsion (e.g., Intralipid®)[16]
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., octanol-impregnated cellulose (B213188) membrane)
-
Phosphate-buffered saline (PBS)
-
Analytical equipment (e.g., HPLC, LC-MS/MS)
Procedure:
-
Apparatus Setup: Assemble the Franz diffusion cells. The donor compartment will represent the intestinal lumen, and the receiver compartment will contain the artificial chylomicron medium. Separate the two compartments with the synthetic lipophilic membrane.[16]
-
Preparation of Solutions:
-
Dissolve this compound in a suitable vehicle to be placed in the donor compartment.
-
Fill the receiver compartment with the artificial chylomicron emulsion (e.g., 20% Intralipid® in PBS).
-
-
Experiment Execution:
-
Add the drug solution to the donor compartment.
-
Maintain the apparatus at 37°C and stir the receiver compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw aliquots from the receiver compartment.
-
-
Sample Analysis: Determine the concentration of this compound in the collected aliquots using a validated analytical method.
-
Data Interpretation: An increasing concentration of the drug in the receiver compartment over time indicates its ability to partition into the lipid phase of the artificial chylomicrons, suggesting a high potential for lymphatic uptake in vivo.
Visualizations
Caption: Experimental workflows for in vivo and in vitro assessment.
References
- 1. Brexanolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Brexanolone for the treatment of patients with postpartum depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to synthesize Brexanolone?_Chemicalbook [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Glyph Technology Platform [puretechhealth.com]
- 7. monash.edu [monash.edu]
- 8. An update on oral drug delivery via intestinal lymphatic transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Seaport Therapeutics sees success with allopregnanolone prodrug - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Seaport Therapeutics Presents SPT-300 Trial Data at SOBP Annual Meeting [synapse.patsnap.com]
- 13. The Mesenteric Lymph Duct Cannulated Rat Model: Application to the Assessment of Intestinal Lymphatic Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A stepwise surgical procedure to investigate the lymphatic transport of lipid-based oral drug formulations: Cannulation of the mesenteric and thoracic lymph ducts within the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The mesenteric lymph duct cannulated rat model: application to the assessment of intestinal lymphatic drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a Novel In Vitro Model to Study Lymphatic Uptake of Drugs via Artificial Chylomicrons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application of Brexanolone in Preclinical Models of Postpartum Depression: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of brexanolone (an aqueous formulation of allopregnanolone) in preclinical research models of postpartum depression (PPD). This document details the underlying scientific principles, experimental protocols, and expected outcomes to guide researchers in evaluating the therapeutic potential of brexanolone and related neurosteroids.
Introduction
Postpartum depression is a debilitating mood disorder that affects a significant number of women after childbirth. The sharp decline in the neurosteroid allopregnanolone (B1667786), a potent positive allosteric modulator of GABA-A receptors, following delivery is a key hypothesized etiological factor in PPD.[1][2] Brexanolone, a synthetic form of allopregnanolone, has been developed to counteract this neurosteroid deficiency and has received FDA approval for the treatment of PPD in adults.[1][3] Preclinical research in animal models is crucial for further elucidating the mechanisms of action of brexanolone and for the development of novel therapeutics.
Animal models of PPD aim to replicate the behavioral and neurobiological phenotypes observed in the human condition. These models often involve manipulating the hormonal and stress systems to induce depression-like behaviors in postpartum female rodents.[4] The subsequent administration of brexanolone allows for the assessment of its efficacy in reversing these PPD-like symptoms.
Key Preclinical Research Models for Postpartum Depression
Several animal models have been developed to study the pathophysiology of PPD and to test potential therapeutic interventions.
-
Maternal Separation with Early Weaning (MSEW): This model involves separating dams from their pups for increasing durations during the early postnatal period, followed by weaning at an earlier than standard age. This procedure induces a chronic stress state in the dams, leading to depressive-like behaviors, such as increased immobility in the forced swim test, anhedonia, and deficits in maternal care.[5]
-
Genetic Models: Mice with genetic modifications, such as a deficiency in the delta (δ) subunit of the GABA-A receptor, exhibit PPD-like behaviors.[4][6] These models are valuable for investigating the role of specific molecular targets in the development of PPD.
-
Hormone Administration Models: The administration of high doses of corticosterone (B1669441) to postpartum rodents can induce depressive-like behaviors, mimicking the hypercortisolemia observed in some women with PPD.[4]
Experimental Protocols
The following are detailed protocols for inducing a PPD-like phenotype using the MSEW model, administering brexanolone (allopregnanolone), and assessing its effects on behavior and neurobiology.
Protocol 1: Maternal Separation with Early Weaning (MSEW) in Mice
Objective: To induce a postpartum depression-like phenotype in female mice.
Materials:
-
Breeding pairs of mice (e.g., C57BL/6J)
-
Standard mouse housing cages
-
Heating pad
-
Clean holding cages for dams
Procedure:
-
House breeding pairs together until the female is visibly pregnant.
-
House pregnant females individually.
-
On postnatal day 1 (PND 1), cull litters to a standard size (e.g., 8-10 pups) to ensure uniform maternal load.
-
On PND 2, begin the maternal separation protocol. Remove the dam from the home cage for 4 hours and place her in a clean cage with ad libitum access to food and water.
-
Place the home cage with the pups on a heating pad set to maintain a nest temperature of approximately 32-34°C.
-
Return the dam to her home cage after the 4-hour separation period.
-
Repeat this separation procedure daily from PND 2 to PND 16, increasing the separation duration to 8 hours from PND 6 onwards.
-
On PND 17, wean the pups. The dams are now considered to be in the "postpartum" phase and can be used for subsequent experiments.
Protocol 2: Allopregnanolone (Brexanolone) Administration
Objective: To administer allopregnanolone to mice with a PPD-like phenotype.
Materials:
-
Allopregnanolone (3α-hydroxy-5α-pregnan-20-one)
-
Vehicle solution (e.g., 20% w/v 2-hydroxypropyl-β-cyclodextrin in saline)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Prepare a stock solution of allopregnanolone in the vehicle. A common dose used in mice is 10 mg/kg.[5]
-
On the day of the experiment (e.g., post-weaning day 1 for MSEW dams), weigh each mouse to determine the correct injection volume.
-
Administer allopregnanolone or vehicle via subcutaneous (SC) injection.
-
Behavioral testing can be initiated at a specified time post-injection (e.g., 30 minutes to 1 hour).
Protocol 3: Forced Swim Test (FST)
Objective: To assess depressive-like behavior (behavioral despair) in mice.
Materials:
-
Cylindrical glass beakers (e.g., 25 cm height, 15 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Stopwatch or automated tracking software
Procedure:
-
Fill the beakers with water to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or hind limbs.
-
Gently place the mouse into the water.
-
Record the session for a total of 6 minutes.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
After the test, remove the mouse, dry it with a towel, and return it to its home cage.
Protocol 4: Maternal Behavior Assessment
Objective: To evaluate the quality of maternal care provided by the dam.
Materials:
-
Postpartum dams with their litters
-
Clean test cage with standard bedding
-
Video recording equipment
Procedure:
-
On a designated postpartum day (e.g., PND 2-9), separate the dam from her pups for a short period (e.g., 30 minutes).
-
During the separation, scatter the pups around the periphery of a clean test cage.
-
Reintroduce the dam to the test cage.
-
Record the dam's behavior for a set duration (e.g., 30 minutes).
-
Score the following maternal behaviors:
-
Pup retrieval latency: Time to retrieve the first and all pups to the nest.
-
Nest building: Quality of the nest constructed.
-
Licking/grooming: Duration of pup licking and grooming.
-
Nursing posture: Time spent in an arched-back nursing posture over the pups.
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of allopregnanolone (brexanolone) in animal models of PPD.
Table 1: Effect of Allopregnanolone on Immobility Time in the Forced Swim Test in MSEW Dams
| Treatment Group | Mean Immobility Time (seconds) | Standard Error of the Mean (SEM) |
| Vehicle-Treated MSEW Dams | 165 | 10.2 |
| Allopregnanolone (10 mg/kg)-Treated MSEW Dams | 110 | 8.5 |
Data adapted from a representative study demonstrating the antidepressant-like effects of allopregnanolone.[5]
Table 2: Effect of Allopregnanolone on Hippocampal Cell Proliferation in MSEW Dams
| Treatment Group | Mean Number of BrdU-positive cells/mm² | Standard Error of the Mean (SEM) |
| Vehicle-Treated MSEW Dams | 85 | 7.1 |
| Allopregnanolone (10 mg/kg)-Treated MSEW Dams | 125 | 9.3 |
BrdU (Bromodeoxyuridine) is a marker of cell proliferation. Data adapted from a representative study showing the neurogenic effects of allopregnanolone.[5]
Visualizations
Signaling Pathway of Brexanolone
Caption: Brexanolone's mechanism of action at the GABA-A receptor.
Experimental Workflow for Preclinical PPD Research
Caption: A typical experimental workflow for studying brexanolone in PPD models.
Logical Relationship of PPD Pathophysiology and Brexanolone Intervention
References
- 1. Allopregnanolone Preclinical Acute Pharmacokinetic and Pharmacodynamic Studies to Predict Tolerability and Efficacy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brexanolone to Treat Postpartum Depression in Adult Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Allopregnanolone-based treatments for postpartum depression: Why/how do they work? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Oral Bioavailability of Brexanolone Prodrugs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the experimental challenges associated with improving the oral bioavailability of brexanolone prodrugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to the oral bioavailability of brexanolone?
A1: The primary challenges are its low aqueous solubility and extensive first-pass metabolism in the liver. Brexanolone is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low solubility. Its rapid metabolism via non-CYP pathways, including keto-reduction, glucuronidation, and sulfation, further reduces the amount of active drug that reaches systemic circulation after oral administration.
Q2: What are the most common prodrug strategies for improving the oral bioavailability of brexanolone?
A2: The most common strategies involve masking the hydroxyl group at the C3 position of the brexanolone molecule. This is typically done by creating ester, carbonate, or carbamate (B1207046) linkages. These modifications can increase the lipophilicity of the drug, potentially improving its absorption. The attached pro-moiety is designed to be cleaved by enzymes in the intestines or liver to release the active brexanolone.
Q3: How does zuranolone (B1405386) (SAGE-217) differ from brexanolone and its prodrugs?
A3: Zuranolone is a synthetic analog of allopregnanolone (B1667786) (the active component of brexanolone), not a prodrug. It has been structurally modified to enhance its oral bioavailability and has a longer half-life compared to brexanolone. This allows for once-daily oral dosing.
Q4: What are the key in vitro assays for evaluating the potential of a brexanolone prodrug?
A4: The key in vitro assays are:
-
Solubility studies: To determine the solubility of the prodrug in various biorelevant media (e.g., Simulated Gastric Fluid, Fasted State Simulated Intestinal Fluid, Fed State Simulated Intestinal Fluid).
-
In vitro dissolution: To assess the rate and extent of prodrug release from a formulated dosage form.
-
Caco-2 permeability assay: To evaluate the intestinal permeability of the prodrug and identify potential efflux transporter interactions.
-
In vitro metabolism studies: Using liver microsomes or hepatocytes to assess the metabolic stability of the prodrug and its conversion to brexanolone.
Q5: What are the critical parameters to assess in an in vivo pharmacokinetic study of a brexanolone prodrug?
A5: Critical pharmacokinetic parameters to assess after oral administration in an animal model (e.g., rodents) include:
-
Cmax (Maximum plasma concentration): The highest concentration of the prodrug and released brexanolone in the plasma.
-
Tmax (Time to maximum plasma concentration): The time at which Cmax is reached.
-
AUC (Area under the plasma concentration-time curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to reduce by half.
-
F (Oral bioavailability): The fraction of the administered oral dose that reaches systemic circulation unchanged.
Troubleshooting Guides
In Vitro Dissolution Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Low or incomplete dissolution of the brexanolone prodrug | Poor wetting of the drug substance. | - Include a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate) in the dissolution medium.- Consider micronization of the drug substance to increase surface area. |
| Inappropriate dissolution medium pH for the prodrug's solubility profile. | - Test a range of pH values for the dissolution medium (e.g., pH 1.2, 4.5, 6.8) to reflect the gastrointestinal tract.- For lipophilic prodrugs, consider using biorelevant media (FaSSIF, FeSSIF). | |
| Drug degradation in the dissolution medium. | - Assess the stability of the prodrug in the chosen medium at 37°C over the duration of the experiment.- If degradation is observed, consider a different medium or add antioxidants if appropriate. | |
| High variability in dissolution results between vessels | Inconsistent hydrodynamics in the dissolution apparatus. | - Ensure proper centering and height of the paddles or baskets as per USP guidelines.- Verify that the dissolution vessels are free from scratches or imperfections. |
| Coning of the formulation at the bottom of the vessel. | - Increase the paddle speed (e.g., from 50 to 75 rpm) if appropriate for the formulation.- Use a different apparatus, such as USP Apparatus 4 (flow-through cell), which can be beneficial for poorly soluble drugs. |
Caco-2 Permeability Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) of the brexanolone prodrug | The prodrug has inherently low membrane permeability. | - Confirm the lipophilicity of the prodrug (LogP/LogD). If too low, consider modifying the pro-moiety to be more lipophilic. |
| The prodrug is a substrate for efflux transporters (e.g., P-glycoprotein). | - Perform the Caco-2 assay in both apical-to-basolateral and basolateral-to-apical directions. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests efflux.- Co-administer with a known efflux inhibitor (e.g., verapamil (B1683045) for P-gp) to confirm. | |
| Poor solubility of the prodrug in the assay buffer leads to precipitation. | - Visually inspect the donor wells for precipitation.- Reduce the starting concentration of the prodrug.- Include a non-toxic solubilizing agent in the buffer if it doesn't interfere with the assay. | |
| High variability in Papp values between wells | Inconsistent Caco-2 monolayer integrity. | - Measure the Transepithelial Electrical Resistance (TEER) of each monolayer before and after the experiment to ensure it is within the acceptable range.- Perform a Lucifer Yellow permeability test to confirm monolayer integrity. |
| Non-specific binding of the lipophilic prodrug to the plasticware. | - Use low-binding plates.- Include a small percentage of a non-ionic surfactant or bovine serum albumin in the receiver compartment to reduce binding. |
In Vivo Pharmacokinetic Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Low oral bioavailability of brexanolone after prodrug administration | Inefficient conversion of the prodrug to brexanolone in vivo. | - Analyze plasma samples for both the prodrug and brexanolone to determine the extent of conversion.- If prodrug levels are high and brexanolone levels are low, the pro-moiety may not be efficiently cleaved. Consider a different linker chemistry. |
| Extensive first-pass metabolism of the released brexanolone. | - This is an inherent challenge with brexanolone. The prodrug strategy may need to be combined with formulation approaches that promote lymphatic absorption to bypass the liver. | |
| Poor absorption of the prodrug from the GI tract. | - If plasma levels of both the prodrug and brexanolone are low, the prodrug itself may have poor absorption characteristics (e.g., low solubility in GI fluids, efflux).- Re-evaluate the in vitro dissolution and Caco-2 permeability data. | |
| High inter-animal variability in pharmacokinetic parameters | Inconsistent dosing or formulation performance. | - Ensure accurate and consistent oral gavage technique.- If using a suspension, ensure it is homogenous and does not settle during dosing. |
| Food effects influencing absorption. | - Standardize the fasting period for the animals before dosing.- Consider conducting the study in both fasted and fed states to assess for any food effects. |
Data Presentation
Table 1: In Vitro Solubility of Brexanolone and Hypothetical Prodrugs
| Compound | SGF (pH 1.2) (µg/mL) | FaSSIF (pH 6.5) (µg/mL) | FeSSIF (pH 5.0) (µg/mL) |
| Brexanolone | < 1 | < 1 | 2.5 |
| Prodrug A (Ester) | < 1 | 15 | 25 |
| Prodrug B (Carbonate) | < 1 | 20 | 35 |
| Prodrug C (Phosphate Ester) | 50 | 150 | 200 |
Table 2: Caco-2 Permeability of Brexanolone and Hypothetical Prodrugs
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| Brexanolone | 15.2 | 16.1 | 1.1 |
| Prodrug A (Ester) | 10.5 | 25.2 | 2.4 |
| Prodrug B (Carbonate) | 12.1 | 28.9 | 2.4 |
| Prodrug C (Phosphate Ester) | 2.3 | 2.5 | 1.1 |
Table 3: Rat Pharmacokinetic Parameters of Brexanolone and Hypothetical Prodrugs (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng*h/mL) | Oral Bioavailability (%) |
| Brexanolone | 10 | 5 | 1 | 20 | < 5 |
| Prodrug A (Ester) | 10 | 55 | 2 | 250 | 25 |
| Prodrug B (Carbonate) | 10 | 70 | 2 | 320 | 32 |
| Prodrug C (Phosphate Ester) | 10 | 30 | 1.5 | 150 | 15 |
Experimental Protocols
Detailed Methodology for Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Assessment: Transepithelial Electrical Resistance (TEER) is measured before and after the experiment to ensure monolayer integrity. A paracellular marker, such as Lucifer Yellow, is used to confirm the tightness of the cell junctions.
-
Assay Procedure:
-
The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
The test compound (brexanolone prodrug) is dissolved in HBSS, typically at a concentration of 10 µM, and added to the apical (donor) side for absorption studies (A-B) or the basolateral (donor) side for efflux studies (B-A).
-
Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of the prodrug and released brexanolone in the samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Detailed Methodology for In Vitro Dissolution Testing (USP Apparatus II - Paddle)
-
Apparatus Setup: A USP Apparatus II (paddle apparatus) is used. The dissolution vessels are filled with 900 mL of the selected dissolution medium (e.g., phosphate (B84403) buffer pH 6.8 with 0.5% SDS). The medium is deaerated and maintained at 37 ± 0.5 °C. The paddle speed is set to 50 or 75 rpm.
-
Sample Introduction: The formulated brexanolone prodrug (e.g., tablet or capsule) is dropped into each vessel.
-
Sampling: Aliquots (e.g., 5 mL) of the dissolution medium are withdrawn at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). The withdrawn volume is replaced with fresh, pre-warmed medium.
-
Sample Analysis: The samples are filtered, and the concentration of the dissolved prodrug is determined by a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: The cumulative percentage of drug dissolved is plotted against time to generate a dissolution profile.
Detailed Methodology for Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats are used. The animals are fasted overnight before dosing.
-
Dosing: The brexanolone prodrug is formulated in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose) and administered via oral gavage at a specific dose. A separate group of animals receives an intravenous (IV) dose of brexanolone to determine its absolute bioavailability.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Sample Processing and Analysis: Plasma is separated by centrifugation and stored at -80 °C until analysis. Plasma concentrations of the prodrug and brexanolone are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2). Oral bioavailability (F) is calculated as: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: Experimental workflow for evaluating brexanolone prodrugs.
Caption: Fate of an oral brexanolone prodrug in the body.
Caption: Key factors influencing oral bioavailability of prodrugs.
Overcoming challenges in the synthesis of brexanolone caprilcerbate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of brexanolone caprilcerbate.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of this compound, focusing on the esterification of brexanolone.
Issue 1: Low or No Product Yield
Question: My reaction is showing very low conversion to this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yield in the esterification of brexanolone is a frequent challenge. The primary reasons often involve reaction equilibrium, reagent quality, and reaction conditions.
Potential Causes and Solutions:
-
Reversible Reaction Equilibrium: Fischer-Speier esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester product back to the starting materials.
-
Solution: Employ methods to remove water as it forms. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves to the reaction mixture, or using a solvent that forms an azeotrope with water.
-
-
Purity of Reactants: The purity of brexanolone, the caprilcerbatic acid derivative, and the solvent is crucial. Contaminants can interfere with the catalyst or introduce side reactions.
-
Solution: Ensure all reactants and solvents are of high purity and are anhydrous. Brexanolone should be thoroughly dried before use.
-
-
Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old or deactivated.
-
Solution: Use a fresh, unopened container of the acid catalyst. Consider using a milder, more specific catalyst system if harsh acidic conditions are causing degradation.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions and degradation may occur at excessively high temperatures.
-
Solution: Optimize the reaction temperature. Start with a moderate temperature (e.g., 80°C) and adjust as needed based on reaction monitoring by TLC or HPLC.
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress over a longer period. Take aliquots at regular intervals to determine the point of maximum conversion.
-
Hypothetical Data on Yield Optimization:
| Parameter | Condition A | Condition B (Optimized) | Yield (%) |
| Water Removal | None | Dean-Stark Apparatus | 15% -> 75% |
| Catalyst | Old H₂SO₄ | Fresh p-TSA | 20% -> 65% |
| Temperature | 60°C | 80°C | 30% -> 70% |
| Reaction Time | 12 hours | 24 hours | 45% -> 80% |
Issue 2: Presence of Multiple Impurities in the Crude Product
Question: My crude product shows several unexpected spots on the TLC plate and multiple peaks in the HPLC chromatogram. What are the likely side reactions and how can I minimize them?
Answer:
The formation of impurities is a common issue in steroid chemistry due to the presence of multiple reactive sites and the potential for rearrangement under acidic conditions.
Potential Side Reactions and Mitigation Strategies:
-
Dehydration of Brexanolone: The tertiary alcohol group in brexanolone can be susceptible to dehydration under strong acidic conditions, leading to the formation of an unsaturated impurity.
-
Solution: Use a milder acid catalyst or a non-acidic coupling agent such as DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in a Steglich esterification.
-
-
Epimerization: The stereochemistry of brexanolone can be sensitive to the reaction conditions.
-
Solution: Employ milder reaction conditions and shorter reaction times. Analyze the stereochemical purity of the product using chiral HPLC or NMR spectroscopy.
-
-
Byproducts from the Acylating Agent: The caprilcerbatic acid derivative itself might not be fully stable under the reaction conditions or could contain reactive impurities.
-
Solution: Ensure the high purity of the acylating agent. If using an acid chloride or anhydride, be mindful of potential side reactions with any residual water.
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are most effective?
Answer:
Purification of steroid esters can be challenging due to their similar polarities to starting materials and byproducts.
Purification Troubleshooting:
-
Co-elution in Column Chromatography: The product and starting material (brexanolone) may have very similar Rf values, making separation by standard silica (B1680970) gel chromatography difficult.
-
Solution: Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate (B1210297) in hexanes) can improve separation. Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica.
-
-
Product Oiling Out During Crystallization: The product may not form crystals readily and instead separates as an oil.
-
Solution: Experiment with a variety of solvent systems for crystallization. A slow cooling process or vapor diffusion can promote crystal growth. If the product is an oil at room temperature, purification by chromatography is the preferred method.
-
-
Emulsion Formation During Work-up: During the aqueous work-up to remove the acid catalyst, emulsions can form, leading to product loss.
-
Solution: Use a brine wash to help break up emulsions. Avoid vigorous shaking of the separatory funnel.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of brexanolone to the acylating agent?
A1: It is generally advisable to use a slight excess of the more readily available or less expensive reagent. In the case of this compound synthesis, using a 1.1 to 1.5 molar equivalent of the caprilcerbatic acid derivative to brexanolone is a common starting point to drive the reaction towards the product.
Q2: Which analytical techniques are essential for monitoring the reaction and characterizing the final product?
A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, product purity, and impurity profiling. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
Q3: How can I confirm the esterification has occurred at the correct hydroxyl group of brexanolone?
A3: ¹H NMR is a powerful tool for this. The proton attached to the carbon bearing the hydroxyl group that has been esterified will show a significant downfield shift in the spectrum of the product compared to the starting brexanolone. For brexanolone, this is the proton at the C3 position.
Q4: What are the critical stability considerations for this compound?
A4: As an ester, this compound is susceptible to hydrolysis back to brexanolone and the corresponding carboxylic acid. This can be accelerated by the presence of acid or base and elevated temperatures. For long-term storage, it is recommended to keep the compound in a cool, dry, and neutral environment. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are crucial to understand its stability profile.
Experimental Protocols
General Protocol for Fischer-Speier Esterification of Brexanolone
Disclaimer: This is a general protocol and may require optimization.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark apparatus), dissolve brexanolone (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, dichloromethane).
-
Addition of Reagents: Add the caprilcerbatic acid derivative (1.2 eq) to the solution.
-
Catalyst Addition: Carefully add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the consumption of the limiting reagent is observed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
Troubleshooting poor stability of brexanolone caprilcerbate in vitro
Disclaimer: The following information is intended for research and drug development professionals. It is not a substitute for the official product information or validated laboratory protocols. The compound "brexanolone caprilcerbate" appears to be a misnomer in publicly available scientific literature. This guide pertains to brexanolone, which is an aqueous formulation of allopregnanolone (B1667786).
I. Frequently Asked Questions (FAQs)
Q1: What is brexanolone and how is it typically formulated for in vitro studies?
A1: Brexanolone is a proprietary intravenous formulation of allopregnanolone, a naturally occurring neurosteroid. For research purposes, allopregnanolone is often dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create stock solutions, which are then further diluted in aqueous buffers or cell culture media for in vitro experiments. The commercial formulation of brexanolone (Zulresso®) is an aqueous solution containing brexanolone and a solubilizing agent, betadex sulfobutyl ether sodium.
Q2: What are the primary factors that can affect the in vitro stability of brexanolone?
A2: The stability of brexanolone in vitro can be influenced by several factors, including:
-
pH: Extreme pH values can lead to hydrolysis or other chemical degradation.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Oxidizing agents: Brexanolone is susceptible to oxidation.[1]
-
Light: Although not extensively documented in the initial search, photostability is a common concern for steroid compounds.
-
Enzymatic degradation: If using cell-based assays or preparations containing cellular components, enzymatic metabolism via keto-reduction, glucuronidation, and sulfation can occur.[2]
Q3: How should I prepare and store brexanolone stock solutions?
A3: For optimal stability, prepare concentrated stock solutions of allopregnanolone in anhydrous DMSO or ethanol. It is recommended to aliquot these stock solutions into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C in tightly sealed polyethylene (B3416737) or polypropylene (B1209903) containers.[1] When preparing working solutions, dilute the stock solution in the experimental buffer or medium immediately before use.
Q4: What are the known degradation pathways for brexanolone?
A4: In vivo, brexanolone is metabolized primarily through non-cytochrome P450 pathways, including keto-reduction, glucuronidation, and sulfation.[2] In vitro, under forced degradation conditions, oxidative pathways are a likely route of degradation. One of the metabolic products of allopregnanolone is 5α,20α-tetrahydroprogesterone, formed through the action of 3α-hydroxysteroid dehydrogenases.[3]
II. Troubleshooting Guide for Poor In Vitro Stability
This guide addresses common issues encountered during in vitro experiments with brexanolone.
Issue 1: Inconsistent or lower-than-expected biological activity in assays.
-
Possible Cause 1: Degradation in Aqueous Solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of brexanolone from a frozen stock solution for each experiment.
-
Minimize Time in Aqueous Buffer: Reduce the incubation time of brexanolone in aqueous buffers, especially at room temperature or 37°C. The diluted commercial formulation is stable for only 12 hours at room temperature.[4]
-
pH Control: Ensure the pH of your experimental buffer is within a neutral and stable range (e.g., pH 7.2-7.4).
-
-
-
Possible Cause 2: Adsorption to Labware.
-
Troubleshooting Steps:
-
Use Appropriate Containers: Utilize low-protein-binding polypropylene or polyethylene tubes and plates.[1]
-
Pre-treatment of Labware: Consider pre-incubating labware with a blocking agent like bovine serum albumin (BSA) if significant adsorption is suspected, ensuring it does not interfere with the assay.
-
-
Issue 2: Precipitate formation upon dilution in aqueous media.
-
Possible Cause 1: Poor Solubility.
-
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is as low as possible (typically <0.1%) to avoid precipitation.
-
Use of Solubilizing Agents: For specific applications, consider the use of solubilizing agents like cyclodextrins, similar to the commercial formulation.
-
Sonication: Gentle sonication of the solution during dilution may aid in dissolution, but avoid excessive heating.
-
-
III. Data Summary
Table 1: Brexanolone (Allopregnanolone) Solution Stability
| Parameter | Condition | Stability | Citation |
| Diluted Commercial Formulation | Room Temperature | Up to 12 hours | [4] |
| Refrigerated (2-8°C) | Up to 96 hours | [4][5] | |
| Storage of Solid Compound | Recommended | Store at room temperature | |
| Stock Solutions in Organic Solvent | Recommended | Aliquot and store at -20°C or -80°C | |
| Storage Containers | Recommended | Polyethylene or polypropylene | [1] |
IV. Experimental Protocols
Protocol 1: Preparation of Allopregnanolone Stock Solution
-
Materials: Allopregnanolone powder, anhydrous dimethyl sulfoxide (DMSO), sterile polypropylene microcentrifuge tubes.
-
Procedure:
-
Allow the allopregnanolone powder to equilibrate to room temperature before opening the vial.
-
Under sterile conditions, dissolve the allopregnanolone powder in anhydrous DMSO to a final concentration of 10-50 mM.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into single-use polypropylene tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of Brexanolone in Experimental Medium
-
Materials: Prepared allopregnanolone stock solution, experimental buffer or cell culture medium, HPLC-UV or LC-MS/MS system.
-
Procedure:
-
Dilute the allopregnanolone stock solution to the final working concentration in the experimental medium.
-
Immediately after preparation (T=0), take a sample for analysis.
-
Incubate the remaining solution under the experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect samples at various time points (e.g., 1, 4, 8, 12, 24 hours).
-
Analyze the concentration of brexanolone in each sample using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the percentage of brexanolone remaining at each time point relative to the T=0 sample to determine the degradation rate.
-
V. Visualizations
Caption: Troubleshooting workflow for addressing brexanolone in vitro stability issues.
Caption: Potential in vitro degradation pathways for brexanolone.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. iajps.com [iajps.com]
- 3. Kinetics of allopregnanolone formation catalyzed by human 3 alpha-hydroxysteroid dehydrogenase type III (AKR1C2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical pharmacology of brexanolone (allopregnanolone) for postpartum depression: a landmark journey from concept to clinic in neurosteroid replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Optimizing Dosing Regimens for Brexanolone and its Prodrugs in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brexanolone and its prodrugs, such as brexanolone caprilcerbate, in preclinical models.
Frequently Asked Questions (FAQs)
1. What is brexanolone and what are the challenges in its preclinical use?
Brexanolone is a synthetic formulation of allopregnanolone, a naturally occurring neurosteroid that acts as a positive allosteric modulator of the GABA-A receptor.[1][2][3] It is the first drug specifically approved for the treatment of postpartum depression (PPD) in adult women.[1][4] The primary challenges in its preclinical use stem from its low aqueous solubility and poor oral bioavailability (<5%), necessitating specific formulation strategies to achieve desired therapeutic concentrations.[2][5]
2. What is this compound?
This compound is a prodrug of brexanolone. Prodrugs are inactive compounds that are metabolized in the body to produce an active drug. The caprilcerbate moiety is likely added to improve the oral bioavailability of brexanolone by leveraging lipid absorption pathways.
3. What are the key considerations for formulating brexanolone or its prodrugs for preclinical studies?
Given the lipophilic nature of brexanolone, lipid-based formulations are often necessary for oral administration.[6] Key considerations include:
-
Solubility: Identifying a lipid excipient or a blend of excipients that can fully solubilize the required dose of the compound.
-
Stability: Ensuring the chemical and physical stability of the formulation during storage and administration.
-
Dispersibility: For oral formulations, ensuring the lipid-based system can effectively disperse in the gastrointestinal tract to facilitate drug release and absorption.
-
Biocompatibility: Using excipients that are well-tolerated in the chosen animal model.
4. Which animal models are suitable for preclinical studies of brexanolone?
Rats and dogs are commonly used species for evaluating the performance of oral lipid-based formulations.[6] For initial proof-of-concept studies, rats are generally suitable, especially when the formulation can be administered via oral gavage.[6] Rodent models of anxiety and depression are also relevant for efficacy studies.[7]
5. What are the recommended routes of administration in preclinical models?
-
Intravenous (IV): This route bypasses absorption issues and provides precise control over plasma concentrations. It is often used as a reference for bioavailability studies.
-
Oral Gavage: This is a common method for administering oral formulations in rodents. It ensures accurate dosing of liquid formulations.[6]
-
Intraperitoneal (IP): While sometimes used, it can lead to variable absorption and potential local irritation.
Troubleshooting Guides
Issue 1: Low or Variable Bioavailability after Oral Administration
Possible Causes:
-
Poor Formulation: The lipid-based formulation may not be adequately solubilizing the drug or facilitating its absorption.
-
Precipitation in the GI Tract: The drug may be precipitating out of the formulation upon contact with gastrointestinal fluids.
-
First-Pass Metabolism: Significant metabolism of the drug in the liver before it reaches systemic circulation.
-
Incorrect Gavage Technique: Improper administration can lead to dosing errors or stress in the animal, affecting absorption.
Solutions:
-
Formulation Optimization:
-
Screen a wider range of lipid excipients (e.g., oils, surfactants, co-solvents) to improve solubilization.
-
Consider self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) which form fine emulsions in the gut, enhancing drug absorption.
-
-
In Vitro Digestion Models: Use these models to simulate the gastrointestinal environment and assess the fate of the drug in the formulation during digestion.
-
Pharmacokinetic Studies: Conduct pilot pharmacokinetic studies with different formulations to compare their in vivo performance.
-
Training and Technique: Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate dosing.
Issue 2: Sedation or Adverse Effects in Animals
Possible Causes:
-
High Dose: The administered dose may be too high, leading to excessive GABA-A receptor modulation.
-
Rapid Absorption: The formulation may be leading to a rapid spike in plasma concentrations.
-
Vehicle Effects: The vehicle itself could be causing adverse effects.
Solutions:
-
Dose-Ranging Studies: Conduct dose-ranging studies to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose range.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Relate drug concentrations to the observed effects to understand the therapeutic window.
-
Formulation Modification: Adjust the formulation to control the rate of drug release and absorption.
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of the drug and the vehicle.
Issue 3: Difficulty in Quantifying Brexanolone and its Prodrug in Biological Samples
Possible Causes:
-
Low Analyte Concentration: The concentration of the drug or its metabolite in plasma or brain tissue may be below the limit of detection of the analytical method.
-
Matrix Effects: Interference from other components in the biological matrix (e.g., lipids, proteins) can affect the accuracy and precision of the analysis.
-
Analyte Instability: The drug or its prodrug may be unstable in the biological matrix or during sample processing and storage.
Solutions:
-
Sensitive Analytical Method: Use a highly sensitive and specific analytical method such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1]
-
Sample Preparation: Optimize sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to remove interfering substances.
-
Internal Standards: Use a suitable internal standard to correct for matrix effects and variations in sample processing.
-
Stability Studies: Evaluate the stability of the analytes in the biological matrix under different storage and processing conditions.
Data Presentation
Table 1: Pharmacokinetic Parameters of Intravenous Brexanolone in Humans (for reference)
| Parameter | Value | Unit |
| Bioavailability (Oral) | < 5 | % |
| Volume of Distribution | ~3 | L/kg |
| Plasma Protein Binding | > 99 | % |
| Elimination Half-life | ~9 | hours |
| Metabolism | Non-CYP pathways (keto-reduction, glucuronidation, sulfation) | - |
| Excretion | Feces (~47%), Urine (~42%) | % |
Data compiled from multiple sources.[2][4]
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation for Oral Gavage in Rodents
-
Excipient Selection: Based on solubility studies, select a suitable lipid vehicle (e.g., sesame oil, medium-chain triglycerides) and, if necessary, a surfactant (e.g., Cremophor EL, Tween 80) to improve dispersion.
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
In a separate container, weigh the lipid vehicle and surfactant.
-
Gently heat the vehicle/surfactant mixture to a specified temperature (e.g., 40°C) to reduce viscosity.
-
Slowly add the this compound to the heated vehicle while stirring continuously until a clear solution is formed.
-
Allow the formulation to cool to room temperature.
-
-
Quality Control:
-
Visually inspect the formulation for any signs of precipitation or phase separation.
-
Determine the concentration of the drug in the formulation using a validated analytical method (e.g., HPLC).
-
Protocol 2: Pharmacokinetic Study in Rats Following Oral Gavage
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week before the study. Fast the animals overnight before dosing, with free access to water.
-
Dosing: Administer the prepared lipid-based formulation of this compound via oral gavage at a predetermined dose volume (e.g., 5 mL/kg).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of brexanolone and this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if an IV group is included).
Visualizations
Caption: Brexanolone's mechanism of action.
Caption: Experimental workflow for preclinical oral studies.
Caption: Logic diagram for troubleshooting poor bioavailability.
References
- 1. iajps.com [iajps.com]
- 2. Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allopregnanolone - Wikipedia [en.wikipedia.org]
- 4. Brexanolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preclinical and clinical pharmacology of brexanolone (allopregnanolone) for postpartum depression: a landmark journey from concept to clinic in neurosteroid replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Brexanolone, a neurosteroid antidepressant, vindicates the GABAergic deficit hypothesis of depression and may foster resilience - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lymphatic Uptake of Brexanolone Caprilcerbate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the lymphatic uptake of brexanolone caprilcerbate.
Section 1: Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What is the primary rationale for targeting the lymphatic system for brexanolone delivery?
A1: The primary rationale is to bypass hepatic first-pass metabolism.[1][2][3][4] Brexanolone, the active pharmaceutical ingredient (API), has an oral bioavailability of less than 5%.[5][6] By creating a lipophilic prodrug, this compound, and formulating it to associate with lipids, the compound can be absorbed into the intestinal lymphatic system.[2][7] This pathway transports the drug via chylomicrons directly to the systemic circulation through the thoracic duct, avoiding initial passage through the liver where it would be extensively metabolized.[1][4]
Q2: Which types of lipid-based formulations are most effective for enhancing lymphatic transport?
A2: Lipid-based formulations are crucial for promoting lymphatic uptake.[8][9] Effective systems include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous fluids, such as those in the GI tract.[10]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These nanoformulations offer controlled release and improved stability.[1][3][11] Their small particle size (typically 20-500 nm) facilitates efficient uptake into the intestinal lymphatics.[1]
-
Simple Oil Solutions: Co-administration with vegetable oils rich in triglycerides, such as sesame or peanut oil, has been shown to stimulate chylomicron formation and significantly enhance the oral absorption of lipophilic drugs.[8][12]
Q3: How do I select the appropriate lipid excipients for my formulation?
A3: Excipient selection is critical and should be based on the drug's physicochemical properties. For a highly lipophilic prodrug like this compound, long-chain triglycerides (LCTs) are generally preferred over medium-chain triglycerides (MCTs). LCTs are more readily processed into chylomicrons, the primary vehicle for lymphatic drug transport.[13] The solubility of the drug in the lipid is also a key factor; a higher solubility generally correlates with better potential for lymphatic uptake.[4]
Q4: My formulation shows poor in vitro lipolysis. How can I troubleshoot this?
A4: Poor in vitro lipolysis can severely limit lymphatic uptake, as the breakdown of triglycerides is a prerequisite for absorption and re-esterification within enterocytes.[12][14]
-
Check Surfactant Concentration: The type and concentration of surfactant can impact lipase (B570770) activity. Some surfactants may inhibit pancreatic lipase.
-
Evaluate Lipid Type: Ensure the lipid vehicle is a suitable substrate for pancreatic lipase. LCTs are the natural substrate.
-
Review pH and Bile Salt Concentration: The pH of the lipolysis medium should be optimal for lipase activity (typically pH 6.5-7.0), and sufficient bile salts must be present to facilitate emulsification.
-
Inhibitor Contamination: Rule out the presence of any inadvertent lipase inhibitors in your formulation components. For instance, the lipase inhibitor Orlistat has been shown to markedly decrease the lymphatic transport of triglyceride-mimetic prodrugs.[12][14]
Preclinical Evaluation & Troubleshooting
Q1: What are the standard preclinical models for assessing lymphatic uptake?
A1: Both in vitro and in vivo models are used:
-
In Vitro Models:
-
Caco-2 Cell Monolayers: Used to assess intestinal permeability and the effect of lipid excipients on drug incorporation into lipoproteins.[1]
-
In Vitro Lipolysis Models: These models simulate digestion in the small intestine to quantify the fraction of the drug that gets incorporated into the micellar phase, which is predictive of the amount available for absorption.[9]
-
Artificial Chylomicron (Intralipid®) Model: A newer non-cellular model using a Franz cell diffusion system to investigate the direct interaction and uptake of drugs into chylomicron-like particles.[8][9][15]
-
-
In Vivo Models:
-
Mesenteric Lymph Duct Cannulation: This is the gold standard model, most commonly performed in rats.[1][16] It involves the surgical cannulation of the mesenteric or thoracic lymphatic duct to allow for direct collection and quantification of the drug transported into the lymph.[1][16]
-
Indirect Bioavailability Studies: This method involves comparing the oral bioavailability of the drug in the presence and absence of a chylomicron flow inhibitor (e.g., Pluronic L-81) without invasive surgery.[1][8]
-
Q2: I am observing low and highly variable drug concentrations in my rat lymph cannulation study. What are the potential causes?
A2: This is a common challenge in a technically demanding procedure. Consider the following:
-
Animal Stress and Anesthesia: The type of anesthetic and the surgical stress can impact lymphatic flow and gut motility. Ensure consistent and stable anesthesia throughout the experiment.
-
Cannula Placement and Patency: Improper placement or blockage of the cannula can prevent lymph collection. Verify flow with a lipid-rich meal or infusion prior to drug administration.
-
Formulation Instability: The prodrug may be unstable in the GI lumen, leading to premature hydrolysis and absorption of the parent drug (brexanolone) into the portal vein instead of the lymph.[17] Assess the prodrug's stability in simulated intestinal fluids.
-
Insufficient Lipid Stimulation: Lymphatic transport is significantly enhanced in the postprandial (fed) state.[10][18] Ensure the formulation contains sufficient lipids or that the animal is in a fed state to stimulate chylomicron production.
-
Inhibited Re-esterification: After absorption, the hydrolyzed prodrug must be re-esterified back into a triglyceride-like structure to be incorporated into chylomicrons. Inhibition of this process can redirect the drug to the portal blood.[14]
Q3: How critical are the physicochemical properties of the prodrug itself?
A3: They are extremely critical. While formulation is key, the inherent properties of the prodrug dictate its potential for lymphatic transport. High lipophilicity (Log P > 5) and high solubility in triglycerides (>50 mg/mL) have been proposed as important predictors for significant lymphatic transport, though exceptions exist.[4] The design of this compound as a triglyceride-mimetic prodrug is a deliberate strategy to make it a substrate for the natural lipid absorption and transport pathways.[2][14]
Section 2: Quantitative Data Summary
Quantitative data for this compound specifically is limited in publicly available literature. However, the principles of lymphatic uptake can be illustrated using data from model lipophilic compounds.
Table 1: Key Physicochemical Properties Influencing Lymphatic Uptake of Drugs
| Parameter | Favorable Characteristic | Rationale |
|---|---|---|
| Log P | > 5 | High lipophilicity promotes partitioning into the lipid core of chylomicrons.[4] |
| Triglyceride Solubility | > 50 mg/g | High solubility in lipid vehicles is necessary for efficient encapsulation and transport.[4] |
| Molecular Weight | > 250 Da | Larger molecules are less likely to diffuse directly into blood capillaries.[11] |
| Prodrug Design | Triglyceride-mimetic | Allows the drug to enter the natural deacylation-reacylation pathway for lipid absorption.[12][14] |
Table 2: Impact of Lipid Co-administration on Lymphatic Transport of Model Drugs
| Drug | Vehicle/Condition | Animal Model | % of Dose in Lymph | Reference |
|---|---|---|---|---|
| Halofantrine | Fasted State | Dog | 1.3% | [19] |
| Halofantrine | Fed State (Lipid Meal) | Dog | 54% | [19] |
| Cannabinoid (PRS-211,220) | Peanut Oil Solution | Not Specified | 3-fold bioavailability increase | [8] |
| Cannabidiol (CBD) | Sesame Oil | Not Specified | 250-fold increase in plasma conc. | [8] |
| Testosterone Prodrug | Lipid Formulation | Rat | 28% | [19] |
| Testosterone (unmodified) | Lipid Formulation | Rat | < 0.1% |[19] |
Section 3: Detailed Experimental Protocols
Protocol 1: In Vitro Lipolysis Model
Objective: To simulate the digestion of a lipid-based formulation of this compound and quantify the distribution of the prodrug into the aqueous (micellar) phase.
Methodology:
-
Prepare Digestion Buffer: A buffer containing maleate, CaCl₂, NaCl, and Tris at pH 6.5 is prepared to mimic the conditions of the small intestine.
-
Prepare Pancreatic Extract: A solution of pancreatic lipase and colipase in the digestion buffer is created. Bile salts (e.g., sodium taurocholate) are also added.
-
Initiate Digestion: The lipid-based formulation containing a known amount of this compound is added to the pre-warmed (37°C) digestion buffer under constant stirring.
-
Start Reaction: The reaction is initiated by adding the pancreatic extract. The pH is maintained at 6.5 using a pH-stat device by titrating with NaOH. The rate of NaOH addition is proportional to the rate of fatty acid release (lipolysis).
-
Stop Reaction: After a set time (e.g., 30-60 minutes), an aliquot of the reaction mixture is taken and lipolysis is stopped by adding a lipase inhibitor (e.g., Orlistat).
-
Phase Separation: The aliquot is ultracentrifuged to separate the undigested lipid phase (oily top layer) from the aqueous micellar phase (clear middle layer) and the sedimented phase (pellet).
-
Quantification: The concentration of this compound in the aqueous phase is determined using a validated analytical method (e.g., LC-MS/MS). The result represents the portion of the drug available for absorption.
Protocol 2: Mesenteric Lymph Duct Cannulation in Rats
Objective: To directly measure the amount of this compound absorbed into the intestinal lymph following oral administration.
Methodology:
-
Animal Preparation: A male Sprague-Dawley or Wistar rat (250-300g) is fasted overnight with free access to water.[16] The animal is anesthetized (e.g., with isoflurane).
-
Surgical Procedure:
-
A midline abdominal incision is made to expose the small intestine.
-
The superior mesenteric lymph duct is identified. It appears as a translucent vessel running alongside the superior mesenteric artery.
-
The duct is carefully isolated and cannulated with a small-gauge polyurethane or PVC cannula. Successful cannulation is confirmed by the appearance of clear or slightly milky lymph.
-
A second cannula may be placed in the duodenum for direct administration of the formulation.
-
-
Drug Administration: The this compound formulation is administered directly into the duodenum via the indwelling cannula.
-
Lymph Collection: Lymph is collected into pre-weighed tubes at specified intervals (e.g., every 30-60 minutes) for up to 24 hours. The animal is kept hydrated with a saline infusion.
-
Sample Processing: The volume of lymph in each tube is determined by weight. Samples are immediately frozen and stored at -80°C until analysis.
-
Quantification: The concentration of this compound (and its potential metabolites) in the lymph samples is determined by LC-MS/MS. The total amount of drug transported via the lymph is calculated by summing the amounts from each collection interval.
Section 4: Visual Guides & Workflows
Caption: Proposed mechanism for the intestinal lymphatic uptake of this compound.
Caption: Standard experimental workflow for an in vivo mesenteric lymph duct cannulation study.
Caption: A logical workflow for troubleshooting low in vivo lymphatic uptake results.
References
- 1. Advanced drug delivery to the lymphatic system: lipid-based nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced drug delivery to the lymphatic system: lipid-based nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal lymphatic transport for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical pharmacology of brexanolone (allopregnanolone) for postpartum depression: a landmark journey from concept to clinic in neurosteroid replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brexanolone - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Development of a Novel In Vitro Model to Study Lymphatic Uptake of Drugs via Artificial Chylomicrons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Profiling the role of deacylation-reacylation in the lymphatic transport of a triglyceride-mimetic prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a Novel In Vitro Model to Study Lymphatic Uptake of Drugs via Artificial Chylomicrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lymphatic Uptake of a Highly Lipophilic Protease Inhibitor Prodrug from a Lipid-Based Formulation is Limited by Instability in the Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipid-based formulations for intestinal lymphatic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An update on oral drug delivery via intestinal lymphatic transport - PMC [pmc.ncbi.nlm.nih.gov]
Addressing formulation challenges for consistent brexanolone caprilcerbate delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges in the formulation of brexanolone with caprilcerbate-type excipients for consistent drug delivery.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation of brexanolone with caprilcerbate, presented in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Phase Separation or Cracking of Emulsion | - Imbalanced oil-to-surfactant ratio.- Inadequate homogenization energy.- Temperature fluctuations during storage. | - Optimize the oil-to-surfactant concentration through a phase diagram study.- Increase homogenization speed or duration.- Implement controlled temperature storage and conduct stability studies at various temperatures. |
| Drug Precipitation or Crystallization | - Drug concentration exceeds the saturation solubility in the lipid phase.- Change in temperature or pH.- Incompatibility with other excipients. | - Determine the maximum solubility of brexanolone in caprilcerbate at different temperatures.- Ensure the pH of the aqueous phase is optimal for brexanolone stability and solubility.- Evaluate excipient compatibility through preliminary screening studies. |
| Inconsistent Particle Size and Polydispersity Index (PDI) | - Non-uniform homogenization.- Ostwald ripening during storage.- Inappropriate surfactant selection. | - Ensure consistent and calibrated performance of the homogenizer.- Incorporate a co-surfactant or a polymer to stabilize the emulsion droplets.- Screen different surfactants to find one that provides a stable interface. |
| Low Drug Entrapment Efficiency | - Poor affinity of brexanolone for the lipid core.- Drug partitioning into the external aqueous phase. | - Modify the lipid phase by including other co-lipids to enhance drug solubilization.- Adjust the pH of the aqueous phase to minimize the ionization of brexanolone, thereby favoring its partitioning into the lipid phase. |
| Chemical Instability of Brexanolone | - Oxidation or hydrolysis of brexanolone or excipients.- Presence of impurities in excipients. | - Incorporate antioxidants (e.g., alpha-tocopherol) into the formulation.- Use high-purity, pharmaceutical-grade excipients with low levels of reactive impurities.[1] |
Frequently Asked Questions (FAQs)
1. What are the primary challenges in formulating the poorly water-soluble drug brexanolone?
Brexanolone, an analogue of allopregnanolone, has low aqueous solubility, making its formulation for consistent delivery challenging.[2][3] Key challenges include achieving a stable and uniform dispersion, preventing drug precipitation, and ensuring consistent bioavailability.[4][5][6] For parenteral formulations, ensuring sterility, isotonicity, and a physiological pH are additional critical considerations.[7]
2. What is the role of caprilcerbate (Caprymul PG-8 NF) in such a formulation?
Caprymul PG-8 NF, a propylene (B89431) glycol monoester of caprylic acid, acts as a solubilizer, emulsifier, and bioavailability enhancer.[8][9] It can be a key component in lipid-based drug delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve the solubility and absorption of lipophilic drugs such as brexanolone.[10][11]
3. How can I determine the optimal ratio of oil, surfactant, and co-surfactant?
The optimal ratio is determined by constructing a ternary phase diagram. This involves preparing various formulations with different proportions of the oil (e.g., caprilcerbate), surfactant, and co-surfactant, and then observing the self-emulsification behavior upon dilution with an aqueous medium. The goal is to identify the region that forms a stable, fine emulsion with the desired particle size.
4. What analytical techniques are recommended for characterizing a brexanolone-caprilcerbate formulation?
The following techniques are crucial for characterization:
-
High-Performance Liquid Chromatography (HPLC): For the quantification of brexanolone to determine drug content and entrapment efficiency.[12][13]
-
Dynamic Light Scattering (DLS): To measure the mean particle size, particle size distribution, and Polydispersity Index (PDI) of the emulsion droplets.
-
Zeta Potential Analysis: To assess the surface charge of the droplets, which is an indicator of emulsion stability.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the emulsion droplets.
-
In Vitro Dissolution/Release Studies: To evaluate the rate and extent of brexanolone release from the formulation.
5. What are the critical quality attributes (CQAs) to monitor for ensuring consistent delivery?
Key CQAs include:
-
Particle Size and PDI: Directly impacts the stability and bioavailability of the formulation.
-
Drug Content and Uniformity: Ensures consistent dosing.
-
Zeta Potential: Indicates the stability of the emulsion.
-
Viscosity: Affects the injectability and physical stability.
-
pH and Osmolality: Critical for parenteral formulations to ensure physiological compatibility.[7]
Experimental Protocols
Protocol 1: Preparation of a Brexanolone-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of brexanolone in various oils, surfactants, and co-surfactants.
-
Select the excipients that show the highest solubilizing capacity for brexanolone.
-
-
Construction of Ternary Phase Diagram:
-
Prepare mixtures of the selected oil (caprilcerbate), surfactant, and co-surfactant in different ratios.
-
Titrate each mixture with water and observe for the formation of a clear, stable microemulsion or a fine nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio of excipients from the self-emulsifying region identified in the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of brexanolone to the mixture.
-
Gently heat (if necessary) and vortex the mixture until the brexanolone is completely dissolved and a clear, homogenous solution is formed.
-
Protocol 2: Characterization of the SEDDS Formulation
-
Particle Size and Zeta Potential Analysis:
-
Dilute the prepared SEDDS formulation with a suitable aqueous medium (e.g., water or phosphate-buffered saline) at a ratio of 1:100.
-
Gently mix to allow for self-emulsification.
-
Analyze the resulting emulsion using a Dynamic Light Scattering (DLS) instrument to determine the mean particle size, PDI, and zeta potential.
-
-
Determination of Drug Entrapment Efficiency:
-
Take a known amount of the SEDDS formulation and disperse it in a suitable aqueous buffer.
-
Centrifuge the emulsion at high speed to separate the oily phase from the aqueous phase.
-
Carefully collect the aqueous supernatant.
-
Quantify the amount of free (un-entrapped) brexanolone in the supernatant using a validated HPLC method.
-
Calculate the entrapment efficiency using the following formula:
-
Entrapment Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Visualizations
Caption: Workflow for the formulation and characterization of a brexanolone-loaded SEDDS.
Caption: A logical troubleshooting guide for common formulation issues.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Brexanolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Allopregnanolone - Wikipedia [en.wikipedia.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Solving parenteral solubility challenges in the development of oncology therapeutics - Lubrizol [lubrizol.com]
- 6. pharmanow.live [pharmanow.live]
- 7. contractpharma.com [contractpharma.com]
- 8. Capmul - PG-8 NF - ABITEC - 31565-12-5 - Capsules - BRC Certified [knowde.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 11. pharmtech.com [pharmtech.com]
- 12. iajps.com [iajps.com]
- 13. ijcrt.org [ijcrt.org]
Brexanolone Research Technical Support Center: Troubleshooting Guides & FAQs
Welcome to the technical support center for researchers utilizing brexanolone in experimental settings. This resource provides detailed troubleshooting guides and frequently asked questions to help mitigate and manage the side effects of brexanolone during your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of brexanolone observed in research settings?
A1: The most frequently reported side effects associated with brexanolone administration in both clinical and preclinical studies are sedation/somnolence, dizziness, dry mouth, and flushing.[1][2][3][4] In some cases, more severe effects such as loss of consciousness or an altered state of consciousness have been observed.[2][3][4]
Q2: What is the primary mechanism of action of brexanolone that leads to these side effects?
A2: Brexanolone is a positive allosteric modulator of the GABA-A receptor.[2][5][6] By enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, brexanolone increases neuronal inhibition.[5][6] This widespread neuronal dampening is responsible for its therapeutic effects in postpartum depression but also leads to dose-dependent side effects like sedation and somnolence.[7]
Q3: Are there any known drug interactions that can exacerbate the side effects of brexanolone in a research setting?
A3: Yes, co-administration of brexanolone with other central nervous system (CNS) depressants can significantly increase the risk and severity of sedation-related adverse events.[1][6][8][9] This includes substances commonly used in research settings such as benzodiazepines, opioids, and certain anesthetics.[6][8][9] Caution is advised, and dose adjustments of either brexanolone or the concomitant CNS depressant may be necessary.
Troubleshooting Guides
Issue 1: Excessive Sedation or Unconsciousness in Animal Models
Symptoms:
-
Loss of righting reflex.
-
Profound and prolonged immobility.
-
Lack of response to mild stimuli.
-
Significant decrease in respiratory rate.
Possible Causes:
-
The administered dose is too high for the specific animal model, strain, or individual animal.
-
Interaction with other administered compounds (e.g., anesthetics, analgesics).
-
Rapid infusion rate.
Mitigation and Troubleshooting Steps:
-
Dose Adjustment: If excessive sedation is observed, the infusion should be immediately interrupted.[4][10] Once the animal recovers, the infusion can be resumed at a lower dose.[4][10] It is recommended to perform a dose-response study to determine the optimal therapeutic window with minimal sedation for your specific experimental model.
-
Infusion Rate Modification: The standard clinical protocol involves a gradual dose titration.[7][8] A similar approach in a research setting can help to minimize acute sedative effects.
-
Continuous Monitoring: Implement continuous monitoring of vital signs, including respiratory rate and oxygen saturation using pulse oximetry, especially in larger animal models.[4][10] For rodent studies, regular observation for changes in posture and activity is crucial.
-
Review of Concomitant Medications: Carefully review all other drugs being administered to the animal. If possible, avoid or reduce the dose of other CNS depressants.[8]
Issue 2: Variability in Sedative Effects Between Animals
Symptoms:
-
Inconsistent levels of sedation observed across different animals receiving the same dose of brexanolone.
Possible Causes:
-
Genetic differences between animal strains.[11]
-
Individual differences in metabolism or receptor sensitivity.
-
Environmental factors influencing stress and arousal.
Mitigation and Troubleshooting Steps:
-
Standardize Animal Strain and Supplier: To minimize genetic variability, use a consistent and well-characterized animal strain from a reputable supplier.
-
Acclimatization and Environmental Enrichment: Ensure a sufficient acclimatization period for the animals in the experimental environment. Environmental enrichment has been shown to reduce stress and may help in obtaining more consistent behavioral responses.[12][13]
-
Baseline Behavioral Assessment: Conduct baseline behavioral assessments before brexanolone administration to identify any individual differences in activity or anxiety levels.
Data Presentation
Table 1: Incidence of Common Adverse Events of Brexanolone in Clinical Trials
| Adverse Event | Brexanolone (≥5% and at least twice the rate of placebo) | Placebo |
| Sedation/Somnolence | 15% | 6% |
| Dizziness | 10-20% | Not specified |
| Headache | 18% | Not specified |
| Nausea | 10% | Not specified |
| Dry Mouth | 3-11% | Not specified |
| Loss of Consciousness | 3-5% | 0% |
| Flushing/Hot Flush | 2-5% | Not specified |
Source: Compiled from multiple clinical trial results.[2][3][4][14]
Experimental Protocols
Protocol 1: Assessment of Sedation in Rodent Models
Objective: To quantify the level of sedation induced by brexanolone administration.
Methodology:
-
Open Field Test:
-
Place the animal in the center of an open field arena.
-
Record locomotor activity (distance traveled, rearing frequency) for a defined period (e.g., 10-15 minutes).
-
A significant decrease in locomotor activity compared to baseline or vehicle-treated animals indicates sedation.
-
-
Elevated Plus Maze:
-
While primarily a test for anxiety, sedative effects can be inferred from a general decrease in overall activity (total arm entries).
-
Place the animal in the center of the maze and record its movements for 5-10 minutes.
-
-
Loss of Righting Reflex:
-
A simple and effective measure of profound sedation.
-
Gently place the animal on its back.
-
The time taken for the animal to right itself onto all four paws is recorded. A failure to right within a set time (e.g., 30-60 seconds) indicates a loss of the righting reflex.
-
Protocol 2: Monitoring Respiratory Function in Small Animals
Objective: To assess the impact of brexanolone on respiratory function.
Methodology:
-
Pulse Oximetry:
-
Utilize a pulse oximeter designed for small animals.
-
Place the sensor on a hairless area with good blood flow, such as the paw or tail.
-
Record oxygen saturation (SpO2) and heart rate at baseline and throughout the brexanolone infusion.[15] A significant drop in SpO2 can indicate respiratory depression.[15]
-
-
Whole-Body Plethysmography:
-
For a more detailed assessment of respiratory parameters, place the conscious animal in a whole-body plethysmography chamber.
-
This technique allows for the non-invasive measurement of respiratory rate, tidal volume, and minute ventilation.
-
Mandatory Visualizations
Caption: Signaling pathway of brexanolone leading to CNS side effects.
Caption: Experimental workflow for managing brexanolone side effects.
References
- 1. Preclinical and clinical pharmacology of brexanolone (allopregnanolone) for postpartum depression: a landmark journey from concept to clinic in neurosteroid replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical pharmacology of brexanolone (allopregnanolone) for postpartum depression: a landmark journey f… [ouci.dntb.gov.ua]
- 3. Brexanolone to Treat Postpartum Depression in Adult Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allopregnanolone - Wikipedia [en.wikipedia.org]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. drugs.com [drugs.com]
- 7. Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brexanolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Delayed Environmental Enrichment Reverses Sevoflurane-Induced Memory Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased behavioral neurosteroid sensitivity in a rat line selectively bred for high alcohol sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Environmental Enrichment on the Brain and on Learning and Cognition by Animals [mdpi.com]
- 13. Effects of Environmental Enrichment on Stress and Welfare in Laboratory Animals | Animal Health Journal [carijournals.org]
- 14. Quantitative Variables Derived from the Electroencephalographic Signal to Assess Depth of Anaesthesia in Animals: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
Technical Support Center: Refining Analytical Methods for Sensitive Detection of Brexanolone Caprilcerbate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining analytical methods for the sensitive detection of brexanolone caprilcerbate. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during bioanalysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the development and execution of analytical methods for this compound, focusing on sample stability, chromatographic separation, and mass spectrometric detection.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound and/or high levels of brexanolone in plasma/serum samples. | Ex vivo enzymatic hydrolysis of the ester prodrug by esterases present in the biological matrix.[1][2] | 1. Sample Collection: Collect blood samples in tubes containing an esterase inhibitor (e.g., sodium fluoride).[1] 2. pH Control: Immediately acidify the plasma/serum to a pH that inhibits esterase activity (typically pH 4-5).[3] 3. Temperature Control: Keep samples on ice during processing and store them at -80°C immediately after collection.[4] 4. Alternative Sampling: Consider using Dried Blood Spot (DBS) sampling, which can rapidly inactivate enzymes.[5] |
| Poor chromatographic peak shape (e.g., tailing, broadening) for this compound. | 1. Inappropriate column chemistry or mobile phase composition. 2. Secondary interactions with the stationary phase. 3. Column overload. | 1. Column Selection: Use a C18 or phenyl-hexyl column for reversed-phase chromatography. 2. Mobile Phase Optimization: Adjust the organic modifier (e.g., acetonitrile (B52724), methanol) and additive (e.g., formic acid, ammonium (B1175870) formate) concentrations. 3. Reduce Injection Volume: Inject a smaller volume of the sample extract. |
| In-source fragmentation of this compound to brexanolone in the mass spectrometer. | High source temperature or aggressive ionization conditions leading to the cleavage of the ester bond. | 1. Optimize Source Parameters: Reduce the source temperature and declustering potential/cone voltage. 2. Use Softer Ionization: If available, consider using Atmospheric Pressure Chemical Ionization (APCI) which can sometimes be gentler for certain compounds. |
| Significant matrix effects (ion suppression or enhancement). | Co-eluting endogenous components from the biological matrix interfering with the ionization of the analyte. | 1. Improve Sample Preparation: Implement a more rigorous sample clean-up method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 2. Chromatographic Separation: Optimize the gradient to separate the analyte from interfering matrix components. 3. Use Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for both this compound and brexanolone will co-elute and experience similar matrix effects, providing accurate quantification. |
| Interference from endogenous caprylic acid. | Caprylic acid is an endogenous fatty acid and may be present in the biological matrix. | 1. Chromatographic Resolution: Ensure the analytical method has sufficient chromatographic resolution to separate this compound from endogenous caprylic acid.[6] 2. Selective Mass Transitions: Use highly specific MRM transitions for this compound that are not shared with caprylic acid. |
| Inconsistent results between batches or over time. | 1. Incomplete inhibition of esterase activity. 2. Instability of the analyte during storage or freeze-thaw cycles. 3. Variability in sample collection and handling. | 1. Re-evaluate Stabilization Strategy: Conduct thorough stability experiments in the presence of esterase inhibitors at different conditions.[2] 2. Assess Freeze-Thaw Stability: Perform multiple freeze-thaw cycles on QC samples to ensure analyte stability. 3. Standardize Procedures: Implement and strictly follow a standardized protocol for sample collection, processing, and storage. |
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of this compound challenging compared to brexanolone itself?
A1: this compound is an ester prodrug, making it susceptible to hydrolysis back to the active drug, brexanolone, by esterase enzymes present in biological matrices like blood and plasma.[4] This ex vivo conversion can lead to an underestimation of the prodrug concentration and an overestimation of the active drug concentration.[1] Therefore, special sample handling and stabilization procedures are crucial.
Q2: What is the most critical step in the bioanalysis of this compound?
A2: The most critical step is the initial sample collection and handling to prevent ex vivo hydrolysis.[1][3] The use of esterase inhibitors, immediate cooling, and pH control are essential to ensure the integrity of the prodrug in the sample.
Q3: How can I confirm that my stabilization procedure is effective?
A3: You should perform stability assessments in the target biological matrix (e.g., plasma) with and without esterase inhibitors at various temperatures (e.g., room temperature, 4°C) and for different durations.[2] The concentration of both this compound and brexanolone should be monitored over time. An effective procedure will show minimal degradation of the prodrug.
Q4: What type of internal standard is recommended for this analysis?
A4: A stable isotope-labeled (SIL) internal standard for both this compound and brexanolone is highly recommended. SIL internal standards are the gold standard as they have nearly identical chemical properties and chromatographic behavior to the analyte, allowing for the most accurate correction of matrix effects and variability in extraction and ionization.
Q5: Can I use a protein precipitation method for sample preparation?
A5: While protein precipitation is a simple and fast method, it may not provide sufficient clean-up for sensitive analyses, potentially leading to significant matrix effects. For higher sensitivity and accuracy, more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally preferred for neurosteroid analysis.
Experimental Protocols
Representative LC-MS/MS Method for this compound and Brexanolone
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.
1. Sample Preparation (with Stabilization)
-
Blood Collection: Collect whole blood into tubes containing an esterase inhibitor (e.g., 50 mM sodium fluoride).
-
Plasma Separation: Centrifuge the blood at 2000 x g for 10 minutes at 4°C.
-
Acidification: Transfer the plasma to a new tube and acidify with 1 M formic acid to a final concentration of 2% (v/v).
-
Protein Precipitation/Extraction:
-
To 100 µL of acidified plasma, add 400 µL of ice-cold acetonitrile containing the SIL internal standards for both analytes.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. Liquid Chromatography Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 50% B
-
1-5 min: 50-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-50% B
-
6.1-8 min: 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: Optimized to minimize in-source fragmentation (e.g., 350-450°C).
-
MRM Transitions (Hypothetical):
-
This compound: [M+H]+ → Product ion 1, [M+H]+ → Product ion 2
-
Brexanolone: [M+H-H₂O]+ → Product ion 1, [M+H-H₂O]+ → Product ion 2
-
SIL-Brexanolone Caprilcerbate: [M+4+H]+ → Product ion 1
-
SIL-Brexanolone: [M+4+H-H₂O]+ → Product ion 1
-
Note: Specific m/z values need to be determined by direct infusion of the analytical standards.
-
Visualizations
Caption: Workflow for the bioanalysis of this compound.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. DBS sampling can be used to stabilize prodrugs in drug discovery rodent studies without the addition of esterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing In Vitro to In Vivo Correlation (IVIVC) for Brexanolone Caprilcerbate Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vitro to in vivo correlation (IVIVC) for studies involving brexanolone formulated with caprilcerbate (e.g., Caprymul PG-8 NF).
Frequently Asked Questions (FAQs)
Q1: Why is establishing a reliable IVIVC for oral brexanolone in a lipid-based formulation like caprilcerbate challenging?
A1: Brexanolone is a BCS Class II compound, characterized by low solubility and high permeability. When formulated in a lipid-based system such as caprilcerbate (propylene glycol monocaprylate), establishing a predictive IVIVC is complex due to several factors:
-
Complex In Vivo Processes: Lipid-based formulations undergo digestion in the gastrointestinal (GI) tract, a process involving emulsification, hydrolysis by lipases, and the formation of various colloidal phases (micelles, vesicles). These dynamic processes, which are crucial for drug solubilization and absorption, are difficult to fully replicate in simple in vitro dissolution models.[1][2]
-
Inadequacy of Standard Dissolution Tests: Traditional USP dissolution apparatus (e.g., basket or paddle) with aqueous media often fail to predict the in vivo performance of lipid-based formulations. This is because they do not simulate the enzymatic digestion and subsequent drug solubilization that occurs in the intestine.[1][2]
-
Formulation-Dependent Behavior: The in vivo performance is highly dependent on the specific composition of the lipid formulation. Factors like the type and concentration of lipids, surfactants, and co-solvents can significantly alter the digestion process and drug release, making it difficult to establish a single, universally applicable in vitro test.
Q2: What are the most appropriate in vitro models for assessing the performance of a brexanolone caprilcerbate formulation?
A2: For lipid-based formulations, more physiologically relevant in vitro models are necessary. The most recommended models are:
-
In Vitro Lipolysis Models: These models simulate the digestion of the lipid formulation in the small intestine. A pH-stat titration method is commonly used to monitor the rate and extent of lipid digestion by measuring the release of free fatty acids. This allows for the assessment of the drug's partitioning and solubilization within the digested phases, providing a more accurate prediction of in vivo drug release.[3][4][5]
-
Combined Lipolysis-Permeation Models: These advanced models couple an in vitro lipolysis chamber with a permeability assay (e.g., Caco-2 cells or artificial membranes like PAMPA). This allows for the simultaneous assessment of drug release from the formulation during digestion and its subsequent permeation across a biological barrier, offering a more comprehensive in vitro simulation of the absorption process.[6]
Q3: An oral formulation of brexanolone (LPCN 1154) has been developed. What is known about its in vivo performance?
A3: Lipocine Inc. is developing an oral formulation of brexanolone, LPCN 1154, for the treatment of postpartum depression.[7][8][9] In a pivotal pharmacokinetic (PK) study, this oral formulation demonstrated bioequivalence to the approved intravenous (IV) brexanolone infusion.[8][10] The study met the FDA's criteria for bioequivalence, with the 90% confidence intervals for Cmax, AUC0-t, and AUC0-∞ falling within the 80% to 125% range.[10] This indicates that the oral lipid-based formulation successfully delivers brexanolone to the systemic circulation at a comparable rate and extent to the IV infusion.
Q4: What is the primary mechanism of action of brexanolone, and are there other relevant signaling pathways?
A4: Brexanolone's primary mechanism of action is the positive allosteric modulation of GABA-A receptors.[11] It is chemically identical to allopregnanolone, a naturally occurring neurosteroid. Recent research has also uncovered that brexanolone has anti-inflammatory properties. Studies have shown that it can inhibit Toll-like receptor 4 (TLR4) signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6. This anti-inflammatory action may contribute to its therapeutic effects in postpartum depression.
Troubleshooting Guides
In Vitro Release & Lipolysis Studies
| Issue/Observation | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| High variability in drug release/solubilization between replicates. | 1. Incomplete dispersion of the formulation. 2. Inconsistent enzyme activity (pancreatin). 3. Inaccurate pH control in the pH-stat system. 4. Precipitation of the drug during the experiment. | 1. Ensure consistent and vigorous mixing during the initial dispersion phase. 2. Use a fresh, properly stored pancreatin (B1164899) solution for each experiment and verify its activity.[12] 3. Calibrate the pH probe before each run and ensure the titrant is being added correctly. 4. Visually inspect for precipitation. If observed, consider modifying the formulation (e.g., adding a precipitation inhibitor) or using a more solubilizing medium. |
| Low drug recovery at the end of the experiment. | 1. Adsorption of the drug to the experimental apparatus (vessels, tubing). 2. Drug degradation in the lipolysis medium. 3. Inaccurate analytical quantification. | 1. Use low-adsorption materials (e.g., glass, silanized surfaces). Perform a recovery study by adding a known amount of drug to the system without the formulation. 2. Assess the stability of brexanolone under the experimental conditions (pH, temperature, presence of enzymes). 3. Validate the analytical method for the complex matrix of the lipolysis medium, checking for interferences from excipients or digestion products. |
| In vitro results do not correlate with in vivo data. | 1. The in vitro model does not adequately mimic in vivo conditions (e.g., bile salt concentration, pH profile). 2. Drug precipitation in vivo is not captured by the in vitro model. 3. Permeability, not dissolution, is the rate-limiting step for absorption. | 1. Refine the lipolysis medium to be more biorelevant (e.g., using FaSSIF or FeSSIF media). Consider a dynamic model that simulates transit through the GI tract. 2. Analyze the pellet phase after centrifugation in the lipolysis assay to quantify precipitated drug.[4] 3. Utilize a combined lipolysis-permeation model to assess the impact of permeability on overall absorption.[6] |
Permeability Assays (PAMPA & Caco-2)
| Issue/Observation | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low apparent permeability (Papp) in PAMPA for a known permeable drug. | 1. Poor integrity of the artificial lipid membrane. 2. Low solubility of the drug in the donor compartment. 3. The unstirred water layer (UWL) is the rate-limiting barrier. | 1. Ensure proper application of the lipid solution to the filter plate. Conduct a membrane integrity test.[13] 2. For lipid-based formulations, the donor solution should be the aqueous phase from a lipolysis experiment to reflect the solubilized state of the drug. 3. Increase the stirring rate to reduce the thickness of the UWL. |
| High efflux ratio in Caco-2 assay, suggesting active transport. | 1. Brexanolone is a substrate for efflux transporters (e.g., P-glycoprotein). 2. Interference from formulation excipients with transporter function. | 1. Conduct the Caco-2 assay in the presence of known efflux pump inhibitors to confirm transporter involvement. 2. Evaluate the effect of individual excipients (like Caprymul PG-8 NF) on transporter activity in separate experiments. |
| Poor mass balance/recovery in Caco-2 assay. | 1. Non-specific binding of the lipophilic drug to the plastic plate. 2. Metabolism of the drug by Caco-2 cells. | 1. Add a protein like bovine serum albumin (BSA) to the basolateral (receiver) chamber to reduce non-specific binding. Use low-binding plates. 2. Analyze both apical and basolateral compartments, as well as the cell lysate, for metabolites of brexanolone. |
Experimental Protocols
In Vitro Lipolysis Assay (pH-Stat Method)
-
Preparation of Lipolysis Medium: Prepare a fasted state simulated intestinal fluid (FaSSIF) medium containing bile salts (e.g., sodium taurocholate) and phospholipids (B1166683) (e.g., lecithin) in a buffer (e.g., Tris-maleate) at a physiologically relevant pH (e.g., 6.5).
-
Apparatus Setup: Use a temperature-controlled reaction vessel maintained at 37°C with constant stirring. Connect a pH electrode and a titrator (pH-stat) that will automatically add NaOH to maintain a constant pH.
-
Formulation Dispersion: Add the this compound formulation to the lipolysis medium and stir for a predefined period (e.g., 10 minutes) to allow for dispersion.
-
Initiation of Lipolysis: Add a pancreatin solution (containing lipase (B570770) and colipase) to the vessel to start the digestion process. The pH-stat will begin titrating with NaOH to neutralize the free fatty acids released during the hydrolysis of caprilcerbate.
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from the reaction vessel. Immediately add a lipase inhibitor to each sample to stop the digestion.
-
Sample Processing: Centrifuge the samples to separate them into an aqueous phase (containing solubilized drug in micelles) and a pellet phase (containing precipitated drug).
-
Analysis: Quantify the concentration of brexanolone in the aqueous phase using a validated analytical method, such as HPLC-MS.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Lipid Membrane: Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., 2% phosphatidylcholine in dodecane).
-
Preparation of Plates: Add buffer to the wells of a 96-well acceptor plate. The donor samples will be the aqueous phase collected from the in vitro lipolysis experiment at various time points.
-
Assay Assembly: Place the lipid-coated filter plate (donor plate) onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).
-
Analysis: After incubation, determine the concentration of brexanolone in both the donor and acceptor wells using HPLC-MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([Drug]_A / [Drug]_D_initial))
Quantitative Data Summary
As direct comparative data for different oral brexanolone lipid formulations is limited in the public domain, the following tables present representative data for other BCS Class II drugs in lipid-based systems to illustrate the type of data generated in these experiments.
Table 1: Representative In Vitro Lipolysis Data for a BCS Class II Drug (Indomethacin) in Different Lipid Formulation Types
| Formulation Type | Main Components | Drug in Aqueous Phase (%) | Drug in Pellet Phase (%) |
| Type I | Oil | 15.2 ± 2.1 | 75.3 ± 4.5 |
| Type II | Oil, Lipophilic Surfactant | 30.5 ± 3.3 | 58.1 ± 3.9 |
| Type IIIA | Oil, Surfactant, Co-solvent | 65.8 ± 5.2 | 20.7 ± 2.8 |
| Type IIIB | Oil, Surfactant, Co-solvent | 45.1 ± 4.0 | 42.6 ± 3.5 |
| Type IV | Surfactant, Co-solvent | 58.9 ± 4.8 | 28.4 ± 3.1 |
| (Data adapted from a study on indomethacin (B1671933) to illustrate the impact of formulation type on drug distribution after lipolysis.[4]) |
Table 2: Representative In Vitro Release Data for a BCS Class II Drug (Ibuprofen) in a SEDDS Formulation Containing Capmul PG-8
| Time (minutes) | % Drug Released (Optimized Formulation) |
| 5 | 27.8% |
| 15 | 44.6% |
| 45 | 74.2% |
| (Data adapted from a study on an ibuprofen (B1674241) SEDDS formulation containing Capmul PG-8 and Cremophor EL.[14]) |
Table 3: Representative Pharmacokinetic Parameters for Oral vs. IV Administration of Brexanolone
| Parameter | Oral Brexanolone (LPCN 1154) | IV Brexanolone | Bioequivalence Criteria |
| Cmax | Met | Met | 90% CI within 80-125% |
| AUC0-t | Met | Met | 90% CI within 80-125% |
| AUC0-∞ | Met | Met | 90% CI within 80-125% |
| (Based on press release data from Lipocine Inc. indicating that LPCN 1154 met the FDA criteria for bioequivalence compared to IV brexanolone. Specific numerical values were not disclosed.[8][10]) |
Visualizations
Caption: Workflow for establishing a Level A IVIVC for lipid-based formulations.
Caption: Brexanolone's inhibition of the TLR4-mediated inflammatory pathway.
References
- 1. Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Comparison of in vitro lipolysis, sequential lipolysis - ex vivo permeability, and simultaneous lipolysis - in situ perfusion for exemestane-loaded lipid-based formulations - BEUN Dijital Veri Yönetim Sistemi [dvys.beun.edu.tr]
- 7. Lipocine Announces First Cohort Dosed in Pivotal Study of LPCN 1154 [prnewswire.com]
- 8. Lipocine Announces LPCN 1154 Meets Bioequivalence with IV Brexanolone in Pivotal Study - Lipocine [lipocine.com]
- 9. ir.lipocine.com [ir.lipocine.com]
- 10. Lipocine: LPCN 1154 Bioequivalent to IV Brexanolone in Key Study [synapse.patsnap.com]
- 11. Brexanolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting variability in preclinical efficacy of brexanolone caprilcerbate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing brexanolone caprilcerbate in preclinical studies. The information is designed to address common challenges and sources of variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from brexanolone?
A1: Brexanolone is an intravenous formulation of allopregnanolone (B1667786), a naturally occurring neurosteroid that is a positive allosteric modulator of GABA-A receptors.[1][2] this compound (also known as LYT-300 or SPT-300) is an orally active prodrug of brexanolone.[3] It is designed to be absorbed through the lymphatic system, bypassing first-pass metabolism in the liver, which significantly limits the oral bioavailability of brexanolone itself.[3][4]
Q2: What is the proposed mechanism of action for this compound?
A2: After oral administration, this compound is absorbed and converted to brexanolone (allopregnanolone). Brexanolone then acts as a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors in the central nervous system.[5] By enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, brexanolone helps to restore normal neuronal activity, which can alleviate symptoms of depression and anxiety.[6]
Q3: What are the expected therapeutic effects of this compound in preclinical models?
A3: Based on the known effects of brexanolone and other GABA-A modulators, this compound is expected to exhibit antidepressant-like and anxiolytic-like effects in rodent models. These effects can be assessed using behavioral paradigms such as the Forced Swim Test, Tail Suspension Test, and Elevated Plus Maze.[7][8][9]
Q4: How should this compound be formulated for oral administration in preclinical studies?
A4: The specific formulation for preclinical studies may vary. As this compound is designed for lymphatic absorption, formulation with lipid-based vehicles may be advantageous. Researchers should consult the supplier's technical data sheet for specific solubility and formulation recommendations.
Q5: What is the current developmental stage of this compound?
A5: As of early 2025, this compound is in Phase 2 clinical trials for the treatment of anxiety disorders and postpartum depression.[3] Phase 1 clinical trials have demonstrated its oral bioavailability and target engagement.[10][11][12]
Troubleshooting Variability in Preclinical Efficacy
Variability in preclinical results can arise from multiple factors, from drug administration to the behavioral assays themselves. The following guides address common issues in a question-and-answer format.
Oral Gavage Administration
Q: We are observing high variability in plasma concentrations of allopregnanolone after oral gavage of this compound. What could be the cause?
A: High variability in plasma concentrations following oral gavage can be attributed to several factors:
-
Improper Gavage Technique: Incorrect placement of the gavage needle can lead to administration into the trachea instead of the esophagus, or cause esophageal trauma.[13][14] This can result in incomplete dosing and high stress levels, affecting absorption.
-
Animal Stress: Stress from handling and restraint can alter gastrointestinal motility and blood flow, leading to inconsistent drug absorption.[13][15]
-
Formulation Issues: The solubility and stability of this compound in the chosen vehicle are critical. Inconsistent suspension or degradation of the compound can lead to variable dosing.
-
Food Effects: The presence or absence of food in the animal's stomach can significantly impact the absorption of orally administered drugs.[16]
Troubleshooting Workflow: Oral Gavage Variability
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. LYT-300 [puretechhealth.com]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. Controversies of the Elevated Plus Maze | BehaviorCloud [behaviorcloud.com]
- 6. iris.unica.it [iris.unica.it]
- 7. The role of allopregnanolone in depressive-like behaviors: Focus on neurotrophic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of allopregnanolone in depressive-like behaviors: Focus on neurotrophic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical and clinical pharmacology of brexanolone (allopregnanolone) for postpartum depression: a landmark journey from concept to clinic in neurosteroid replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PureTech’s LYT-300 (Oral Allopregnanolone) Demonstrates Oral Bioavailability, Tolerability and GABAA Receptor Target Engagement in Healthy Volunteers [businesswire.com]
- 11. monash.edu [monash.edu]
- 12. trial.medpath.com [trial.medpath.com]
- 13. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PureTech Founded Entity Seaport Therapeutics Presents Additional Data from Phase 1 Study of SPT-300 at ACNP Annual Meeting 2024 | PureTech Health [news.puretechhealth.com]
Technical Support Center: Optimizing Brexanolone Conversion from Brexanolone Caprilcerbate
Welcome to the technical support center for the conversion of brexanolone caprilcerbate to brexanolone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this critical hydrolysis reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the conversion of this compound to brexanolone.
| Issue | Potential Cause | Suggested Solution |
| Low Conversion Rate / Incomplete Reaction | Steric Hindrance: The bulky nature of the caprilcerbate group and the steroid core can impede nucleophilic attack at the ester carbonyl. | - Optimize Reaction Time and Temperature: Increase the reaction time and/or temperature incrementally. Monitor the reaction progress closely by HPLC to avoid degradation. - Choice of Catalyst/Reagent: For alkaline hydrolysis, consider stronger bases like potassium tert-butoxide in a non-aqueous solvent. For enzymatic hydrolysis, screen different lipases for higher activity towards this specific substrate. - Use of Phase-Transfer Catalyst: For biphasic reactions (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst can enhance the reaction rate by facilitating the transfer of the hydroxide (B78521) ion into the organic phase. |
| Formation of Byproducts | Epimerization: The stereocenter at C3 of the brexanolone molecule can be susceptible to inversion under certain conditions. Degradation: Harsh reaction conditions (e.g., high temperatures, extreme pH) can lead to the degradation of the steroid core. | - Milder Reaction Conditions: Employ milder conditions, such as enzymatic hydrolysis, which often proceeds with high stereoselectivity and under neutral pH. - Careful pH Control: In chemical hydrolysis, maintain careful control over the pH to minimize side reactions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Difficulty in Product Isolation/Purification | Emulsion Formation during Workup: The presence of fatty acid byproducts (from the caprilcerbate moiety) can lead to emulsion formation during aqueous workup. Co-elution of Product and Starting Material: Brexanolone and its caprilcerbate ester may have similar retention times in some chromatography systems. | - Modified Workup Procedure: Use brine washes to help break emulsions. Consider a filtration step through celite to remove fine particulates. - Chromatography Optimization: Develop a more effective HPLC or column chromatography method by screening different solvent systems and stationary phases to achieve better separation. |
| Inconsistent Results | Variability in Reagent Quality: The purity and activity of reagents, especially enzymes, can vary between batches. Water Content: In non-aqueous reactions, trace amounts of water can significantly impact the reaction rate. | - Reagent Qualification: Qualify new batches of critical reagents, particularly enzymes, to ensure consistent activity. - Use of Anhydrous Solvents: For non-aqueous reactions, use freshly dried solvents to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reaction for converting this compound to brexanolone?
A1: The conversion is an ester hydrolysis reaction. The ester bond linking the caprilcerbate moiety to the 3α-hydroxyl group of brexanolone is cleaved, yielding brexanolone and the corresponding caprilcerbate-derived carboxylic acid and other byproducts. This can be achieved through acid-catalyzed hydrolysis, alkaline hydrolysis (saponification), or enzymatic hydrolysis.
Q2: Which hydrolysis method is generally preferred for this conversion?
A2: The preferred method depends on the specific requirements of the experiment, such as scale, desired purity, and tolerance for harsh conditions.
-
Alkaline hydrolysis is often efficient but can risk side reactions like epimerization if not carefully controlled.
-
Acid-catalyzed hydrolysis is another option, but the reaction is often reversible and may require a large excess of water to drive it to completion.
-
Enzymatic hydrolysis , using lipases, is a milder alternative that can offer high selectivity and avoid harsh pH conditions, potentially leading to a cleaner product profile.
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: The most common and effective method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method can separate this compound, brexanolone, and any potential byproducts, allowing for quantitative analysis of the reaction progress over time. A UV detector is typically suitable for this analysis.
Q4: What are the expected byproducts of the hydrolysis reaction?
A4: The primary byproduct is derived from the caprilcerbate moiety. Depending on the hydrolysis conditions, you will generate caprylic acid and other components of the original esterifying acid. Under harsh conditions, you may also observe epimers of brexanolone or degradation products of the steroid nucleus.
Q5: Are there any specific safety precautions I should take during this conversion?
A5: Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When working with strong acids or bases, ensure proper ventilation and have appropriate spill kits available. If using flammable organic solvents, work in a fume hood and away from ignition sources.
Experimental Protocols
The following are detailed experimental protocols for the hydrolysis of this compound.
Protocol 1: Alkaline Hydrolysis (Saponification)
This protocol outlines a standard procedure for the base-mediated cleavage of the ester bond.
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
Sodium hydroxide (NaOH), 0.3 N in Methanol
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable organic solvent such as a 9:1 mixture of dichloromethane and methanol.
-
Add a solution of sodium hydroxide in methanol (3 equivalents, 0.3 N) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by HPLC.
-
Upon completion, carefully neutralize the reaction mixture with 1 M HCl to a pH of approximately 7.
-
Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing pure brexanolone and evaporate the solvent to yield the final product.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol describes the acid-catalyzed cleavage of the ester bond.
Materials:
-
This compound
-
Dioxane
-
Water
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve this compound in a 9:1 mixture of dioxane and water.
-
Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor its progress by HPLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Enzymatic Hydrolysis
This protocol utilizes a lipase (B570770) for a milder, more selective hydrolysis.
Materials:
-
This compound
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7-8)
-
A suitable lipase (e.g., from Candida rugosa or Aspergillus oryzae)
-
Organic co-solvent (e.g., isopropanol, THF, if needed for solubility)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Disperse this compound in a phosphate buffer. If solubility is an issue, a minimal amount of a water-miscible organic co-solvent can be added.
-
Add the selected lipase to the mixture. The optimal enzyme loading should be determined experimentally.
-
Stir the suspension at a controlled temperature (e.g., 37°C) and monitor the reaction by HPLC.
-
Once the reaction reaches the desired conversion, extract the mixture with ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product via column chromatography on silica gel.
Data Presentation
The following tables summarize expected outcomes for the different hydrolysis methods. Note that these are representative values and actual results may vary based on specific experimental conditions.
Table 1: Comparison of Hydrolysis Methods for this compound Conversion
| Parameter | Alkaline Hydrolysis | Acid-Catalyzed Hydrolysis | Enzymatic Hydrolysis |
| Typical Reaction Time | 2 - 8 hours | 12 - 48 hours | 24 - 72 hours |
| Typical Temperature | Room Temperature - 50°C | 50°C - Reflux | 30°C - 45°C |
| Expected Yield | 70 - 90% | 50 - 75% | 60 - 85% |
| Expected Purity (after chromatography) | >98% | >97% | >99% |
| Key Advantages | Relatively fast reaction times. | Uses common and inexpensive reagents. | High selectivity, mild conditions, minimal byproducts. |
| Key Disadvantages | Risk of epimerization and other side reactions. | Reversible reaction, may not go to completion. | Slower reaction rates, higher cost of enzymes. |
Table 2: HPLC Monitoring Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Approx. Retention Time (this compound) | Higher retention time |
| Approx. Retention Time (Brexanolone) | Lower retention time |
Visualizations
Signaling Pathway: Brexanolone's Mechanism of Action
Caption: Brexanolone enhances GABA-A receptor activity, leading to reduced neuronal excitability.
Experimental Workflow: Alkaline Hydrolysis
Caption: Workflow for the alkaline hydrolysis of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
Challenges in scaling up the synthesis of brexanolone caprilcerbate
Technical Support Center: Synthesis of Brexanolone Esters
Welcome to the technical support center for the synthesis and scale-up of brexanolone esters. This resource provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals. While "brexanolone caprilcerbate" is a specific, complex prodrug currently in clinical development[1], its synthesis details are not publicly available. This guide will focus on a representative model compound, brexanolone caprylate , to address the fundamental challenges of esterifying brexanolone, a common strategy for developing orally active prodrugs.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of brexanolone caprylate.
Problem 1: Low Yield of Brexanolone Caprylate
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the limiting reagent (typically brexanolone).- Extend Reaction Time: If starting material is still present after the initial reaction time, extend the duration in increments of 2-4 hours, with continued monitoring.- Increase Temperature: Cautiously increase the reaction temperature by 10°C increments. Note that higher temperatures can promote side reactions. |
| Degradation of Reagents | - Use Fresh Reagents: Acylating agents like capryloyl chloride are sensitive to moisture. Use a freshly opened bottle or distill before use.- Ensure Anhydrous Conditions: Steroid esterifications require dry conditions.[2] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Coupling Agent (for DCC/DMAP method) | - Verify Coupling Agent Quality: Use high-purity N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (B28879) (DMAP).- Optimize Stoichiometry: Typically, 1.1-1.5 equivalents of DCC and 0.1-0.2 equivalents of DMAP are used. Titrate to find the optimal ratio for your scale. |
| Product Loss During Workup | - Minimize Emulsion: During aqueous extraction, emulsions can form. Use brine (saturated NaCl solution) washes to break up emulsions and improve phase separation.- Optimize Extraction Solvent: Ensure the chosen organic solvent (e.g., dichloromethane (B109758), ethyl acetate) has high solubility for the product and is immiscible with the aqueous phase. |
Problem 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification Method | Troubleshooting and Removal |
| Unreacted Brexanolone | HPLC, TLC (will have a different Rf value than the ester product). | - Drive Reaction to Completion: See "Incomplete Reaction" solutions above.- Purification: Brexanolone is more polar than its caprylate ester. It can be effectively removed using silica (B1680970) gel column chromatography. |
| Dicyclohexylurea (DCU) | Insoluble white solid in many organic solvents (e.g., dichloromethane). Characteristic peaks in NMR. | - Filtration: DCU is the primary byproduct of DCC-mediated couplings and is largely insoluble.[2] Filter the reaction mixture before aqueous workup.- Further Precipitation: DCU may precipitate further upon cooling or concentration. A second filtration may be necessary. |
| N-acylurea | Soluble byproduct from DCC coupling, often difficult to remove. | - Acid Catalysis: The addition of a catalytic amount of a strong acid like p-toluenesulfonic acid (pTSA) can suppress the formation of N-acylurea impurities.[3]- Chromatography: Careful optimization of column chromatography solvent systems may be required for separation. |
| Elimination Byproducts | Formation of a double bond in the steroid core. Can be detected by HPLC-MS. | - Mild Reaction Conditions: Avoid strong bases and high temperatures, which can promote elimination reactions.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best method to activate caprylic acid for esterification with brexanolone at scale? A1: For laboratory and pilot scales, converting caprylic acid to capryloyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a common and effective method. The resulting acid chloride is highly reactive with the 3α-hydroxyl group of brexanolone. For larger-scale synthesis where handling acid chlorides may be hazardous, direct coupling of caprylic acid using a carbodiimide (B86325) reagent like DCC with a DMAP catalyst is a viable alternative, though it requires managing the dicyclohexylurea (DCU) byproduct.[2][3]
Q2: How can I effectively monitor the progress of the esterification reaction? A2: Thin Layer Chromatography (TLC) is the most common and rapid method. Use a solvent system that provides good separation between the nonpolar product (brexanolone caprylate) and the more polar starting material (brexanolone). For example, a mixture of hexanes and ethyl acetate (B1210297) (e.g., 8:2 or 9:1 v/v) is often effective. The product will have a higher Rf value (travel farther up the plate) than brexanolone. For quantitative analysis during process development, HPLC is the preferred method.
Q3: My purified brexanolone caprylate is an oil, but I need a solid for formulation. What should I do? A3: Steroid esters with fatty acid chains can often be oils or low-melting-point solids.[5] Achieving crystallinity is key. Attempt recrystallization from a variety of solvents. Start with a solvent in which the product is soluble when hot but sparingly soluble when cold, such as acetonitrile (B52724) or methanol/water mixtures. Seeding the solution with a previously formed crystal can induce crystallization. If recrystallization fails, purification via preparative HPLC may be necessary to achieve the required purity for solid formation.[6]
Q4: What are the primary challenges when scaling up the purification of brexanolone caprylate? A4: The main challenges are moving from chromatography-based purification to crystallization and managing large volumes of solvents.
-
Chromatography: Scaling up column chromatography is resource-intensive. It requires large amounts of silica gel and solvents, and the process can be slow. It is often used in early-stage development but is ideally engineered out for commercial-scale production.[7][8]
-
Crystallization: Developing a robust crystallization process is critical for large-scale purification. This involves extensive screening of solvents and conditions (temperature, cooling rate, agitation) to ensure consistent yield and purity.[7] Impurities that were easily separated by chromatography on a small scale may co-crystallize, requiring higher purity of the crude material before the crystallization step.
Data Presentation
Table 1: Typical Parameters for Brexanolone Caprylate Synthesis (DCC/DMAP Method)
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-5 kg) | Notes |
| Brexanolone | 1.0 eq | 1.0 eq | Limiting reagent. |
| Caprylic Acid | 1.2 - 1.5 eq | 1.1 - 1.3 eq | Excess is reduced at scale to improve process efficiency. |
| DCC | 1.2 - 1.5 eq | 1.1 - 1.3 eq | Added as a solution to control exothermic reaction. |
| DMAP | 0.1 - 0.2 eq | 0.05 - 0.1 eq | Highly efficient catalyst; lower loading preferred at scale. |
| Solvent | Dichloromethane (DCM) | Toluene or 2-MeTHF | Solvents are chosen for safety, environmental, and recovery reasons at scale. |
| Temperature | 0°C to Room Temp. | 10°C to 30°C | Tightly controlled to minimize side reactions. |
| Reaction Time | 3 - 6 hours | 6 - 12 hours | Reactions at scale are often run more dilute and may take longer. |
| Typical Yield | 75 - 85% | 80 - 90% | Yields often improve at scale with process optimization. |
| Purity (Post-Purification) | >98% (by HPLC) | >99.5% (by HPLC) | Higher purity is required for pharmaceutical applications. |
Experimental Protocols
Protocol 1: Synthesis of Brexanolone Caprylate via DCC/DMAP Coupling
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add brexanolone (1.0 eq), caprylic acid (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per gram of brexanolone.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
DCC Addition: Dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-6 hours, monitoring the reaction progress by TLC (Hexane:Ethyl Acetate 8:2).
-
Workup:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Silica Gel Chromatography
-
Column Packing: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate mixture (e.g., 95:5). The column diameter and height will depend on the scale of the reaction.
-
Loading: Dissolve the crude brexanolone caprylate in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the silica onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 2% ethyl acetate) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified brexanolone caprylate.
Visualizations
Signaling Pathways and Workflows
Caption: Reaction scheme for the DCC/DMAP-mediated synthesis of brexanolone caprylate.
Caption: Overall workflow for the synthesis and purification of brexanolone caprylate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US4537722A - Steroid esters preparation - Google Patents [patents.google.com]
- 4. EP3712161A1 - Process for preparing high puritiy allopregnanolone and intermediates thereof - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. agilent.com [agilent.com]
- 7. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 8. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
Technical Support Center: Brexanolone Caprilcerbate Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of brexanolone caprilcerbate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is an ester prodrug of brexanolone, a synthetic analog of the neurosteroid allopregnanolone. Brexanolone is a positive allosteric modulator of the GABA-A receptor.[1] As a lipophilic ester, this compound has low aqueous solubility, which can lead to precipitation in the aqueous environment of in vitro assays, such as cell culture media. This can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What are the recommended primary solvents for dissolving this compound?
A2: For initial stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are recommended. It is crucial to prepare a high-concentration stock solution in one of these solvents before further dilution into aqueous buffers or cell culture media.
Q3: What is the maximum recommended final concentration of organic solvents in my in vitro assay?
A3: The final concentration of solvents like DMSO or ethanol should be kept as low as possible to avoid solvent-induced cellular toxicity or off-target effects. A final concentration of less than 0.5% (v/v) is generally recommended, with concentrations below 0.1% being ideal for most cell-based assays. Always include a vehicle control (media with the same final solvent concentration without the compound) in your experiments.
Q4: Can I use anything other than organic solvents to improve the solubility of this compound in my aqueous assay medium?
A4: Yes, solubility enhancers such as cyclodextrins can be used. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. The use of beta-cyclodextrin (B164692) derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), may be a viable option.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Diluting DMSO/Ethanol Stock in Aqueous Medium
Possible Cause:
-
Solvent Shock: Rapid dilution of a concentrated organic stock solution in an aqueous medium can cause the compound to "crash out" or precipitate due to the sudden change in solvent polarity.
-
Exceeding Aqueous Solubility Limit: The final concentration of this compound in the aqueous medium exceeds its solubility limit.
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the high-concentration stock into a smaller volume of pre-warmed (37°C) medium while gently vortexing. Then, use this intermediate dilution to prepare the final working concentrations.
-
Lower Final Concentration: Reduce the final working concentration of this compound in your assay. It is essential to determine the maximum soluble concentration experimentally.
-
Slow Addition: Add the stock solution dropwise to the pre-warmed aqueous medium while continuously and gently mixing.
Issue 2: Compound Precipitates Over Time During Incubation
Possible Cause:
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.
-
Evaporation: Evaporation of the medium in the incubator can increase the compound's concentration, leading to precipitation.
-
Interaction with Media Components: The compound may interact with components in the cell culture medium, such as proteins or salts, leading to decreased solubility over time.
Solutions:
-
Maintain Stable Temperature: Minimize the time culture plates are outside the incubator. Use a microscope with a heated stage for prolonged observations.
-
Prevent Evaporation: Ensure proper humidification of the incubator and use sealed plates or flasks when possible.
-
Evaluate Media Components: If precipitation persists, consider using a simpler, serum-free medium for the initial solubility tests to identify potential interactions.
Data Presentation
Table 1: Recommended Solvent Systems and Starting Concentrations for this compound
| Solvent System | Stock Concentration Range | Recommended Final Concentration in Assay | Notes |
| 100% DMSO | 10-50 mM | ≤ 0.5% (v/v) | Prepare fresh stock solutions and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| 100% Ethanol | 10-50 mM | ≤ 0.5% (v/v) | Use anhydrous ethanol. Be aware of potential evaporation from stock solutions. |
| DMSO/Tween 80/Saline | Varies | Varies | A common formulation for in vivo studies that can be adapted for in vitro use. The ratio of components should be optimized. |
| PEG400 | Varies | Varies | Polyethylene glycol 400 can be used as a co-solvent to improve solubility. |
| Cyclodextrins (e.g., HP-β-CD) | Varies | Varies | Can significantly increase aqueous solubility. The molar ratio of cyclodextrin (B1172386) to the compound needs to be optimized. |
Note: The exact solubility of this compound can vary based on purity, temperature, and the specific composition of the aqueous medium. It is highly recommended to experimentally determine the kinetic and thermodynamic solubility in your specific assay conditions.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol provides a high-throughput method to estimate the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a fixed volume (e.g., 198 µL) of pre-warmed PBS. This will create a range of final compound concentrations with a constant final DMSO concentration.
-
Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours), with gentle shaking.
-
Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering compared to the vehicle control indicates the formation of a precipitate.
-
Data Analysis: The highest concentration that does not show a significant increase in light scattering is considered the kinetic solubility under these conditions.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility, which is a more accurate measure of a compound's solubility.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with a suitable column and UV detector
Procedure:
-
Add Excess Compound: Add an excess amount of solid this compound to a glass vial.
-
Add Buffer: Add a known volume of the aqueous buffer to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect a sample from the supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant sample with a suitable solvent (e.g., acetonitrile (B52724) or methanol) and quantify the concentration of this compound using a pre-validated HPLC method.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that buffer at that temperature.
Mandatory Visualizations
Caption: Brexanolone's Mechanism of Action via GABA-A Receptor Modulation.
Caption: Experimental Workflow for Preparing this compound for In Vitro Assays.
Caption: Troubleshooting Logic for this compound Precipitation.
References
Navigating the Nuances of Neurosteroid Pharmacokinetics: A Technical Guide to Brexanolone and its Pro-Drug
Technical Support Center
For researchers, scientists, and drug development professionals, understanding and mitigating inter-subject variability in pharmacokinetics is paramount for successful clinical outcomes. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the experimental investigation of brexanolone and its oral pro-drug, brexanolone caprilcerbate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors known to contribute to inter-subject variability in the pharmacokinetics of intravenous brexanolone?
A1: The primary patient-related factor identified as a significant covariate influencing brexanolone pharmacokinetics is body weight . Population pharmacokinetic (PopPK) modeling has consistently shown that body weight impacts drug exposure, which is why a weight-based dosing regimen (mcg/kg/hour) is standard.[1] Beyond body weight, other intrinsic and extrinsic factors have been evaluated, but have not shown a clinically significant impact on dosing requirements.
Q2: How does renal or hepatic impairment affect brexanolone pharmacokinetics and dosing?
A2: Brexanolone's pharmacokinetic profile is not significantly altered by renal or hepatic impairment, meaning dosage adjustments are generally not required for these patient populations.
-
Hepatic Impairment: No clinically significant differences in brexanolone pharmacokinetics have been observed in patients with mild, moderate, or severe hepatic impairment.[2] Brexanolone is metabolized extra-hepatically through non-cytochrome P450 pathways, primarily keto-reduction, glucuronidation, and sulfation, which may explain the lack of impact from hepatic dysfunction.[3][4]
-
Renal Impairment: Mild, moderate, or severe renal impairment does not have a clinically important effect on brexanolone pharmacokinetics.[2][5] However, brexanolone is contraindicated in patients with end-stage renal disease (ESRD) (eGFR < 15 mL/minute/1.73 m²). This is due to the potential accumulation of the solubilizing agent, betadex sulfobutyl ether sodium, in the formulation, not because of altered brexanolone clearance.[2][5]
Q3: Are there significant drug-drug interactions that alter the pharmacokinetics of brexanolone?
A3: While formal pharmacokinetic drug-drug interaction studies are limited, the metabolism of brexanolone through non-CYP450 pathways suggests a low potential for metabolic drug interactions.[3] However, pharmacodynamic interactions are a significant consideration. Concomitant use of central nervous system (CNS) depressants, such as benzodiazepines, opioids, and alcohol, can increase the risk of excessive sedation and loss of consciousness.[6] A population pharmacokinetic analysis found no apparent differences in brexanolone AUC and Cmax between participants with or without concomitant antidepressant (including SSRIs) treatment.[1][7]
Q4: What is the proposed mechanism by which this compound, an oral pro-drug, may reduce inter-subject pharmacokinetic variability?
A4: this compound is a lipophilic pro-drug designed for oral administration. Its mechanism for potentially reducing inter-subject variability lies in its absorption via the intestinal lymphatic system .[8][9]
-
Bypassing First-Pass Metabolism: Unlike drugs absorbed into the portal circulation, which are subject to first-pass metabolism in the liver, compounds transported through the lymphatic system enter the systemic circulation directly. This bypass of the liver can significantly reduce a major source of inter-individual variability in drug exposure, especially for drugs that are extensively metabolized.[8][9]
-
Association with Chylomicrons: As a lipophilic compound, this compound is expected to associate with chylomicrons, the lipoprotein particles responsible for transporting dietary fats. This association facilitates its uptake into the lymphatic vessels of the small intestine.[8]
Q5: What are the key pharmacokinetic parameters of intravenous brexanolone in a healthy population?
A5: Pharmacokinetic parameters for intravenous brexanolone have been characterized in healthy volunteers. A summary of these parameters is provided in the table below.
Quantitative Data Summary
Table 1: Population Pharmacokinetic Parameters of Intravenous Brexanolone in Healthy Adult Female Volunteers (N=156)
| Parameter | Mean (95% CI) |
| Cmax (ng/mL) | 89.7 (74.19–108.39) |
| tmax (h) | 47.8 (47.8–55.8) |
| AUC (ng·h/mL) | Not directly reported in the provided results. |
| Elimination Half-life (h) | 9 |
| Volume of Distribution (L/kg) | ~3 |
| Plasma Protein Binding | >99% |
| Data sourced from a population pharmacokinetic analysis.[1][10] |
Troubleshooting Guides for Experimental Studies
This section provides guidance on common issues that may arise during pharmacokinetic studies of brexanolone.
Guide 1: High Variability in Intravenous Infusion Studies
Issue: Significant and unexpected inter-subject variability is observed in plasma concentrations during a continuous intravenous infusion of brexanolone, despite weight-based dosing.
| Potential Cause | Troubleshooting Step |
| Inaccurate Infusion Rate: | Verify the calibration and proper functioning of the infusion pumps. Ensure standardized programming and use of smart pumps with dose error reduction software where possible.[11] |
| Variability in IV Line Setup: | Standardize the type of infusion sets used (e.g., PVC, non-DEHP, non-latex) and avoid in-line filters as per manufacturer recommendations.[12] Document and control for the length and diameter of the tubing. |
| Patient Posture and Activity: | While challenging to control, significant changes in patient posture or activity could theoretically influence drug distribution. Monitor and record patient activity levels during the infusion period. |
| Sample Collection Timing: | Ensure strict adherence to the pharmacokinetic sampling schedule. Any deviations in timing should be meticulously recorded and accounted for in the pharmacokinetic modeling. |
| Bioanalytical Assay Variability: | Re-evaluate the bioanalytical method validation to ensure robustness and reproducibility. Analyze quality control samples at multiple concentrations with each batch of study samples to monitor assay performance. |
Guide 2: Challenges in Bioanalytical Quantification of Brexanolone
Issue: Difficulty in achieving consistent and sensitive quantification of brexanolone in plasma samples using LC-MS/MS.
| Potential Cause | Troubleshooting Step |
| Poor Extraction Recovery: | Brexanolone is highly lipophilic. Optimize the liquid-liquid or solid-phase extraction method to ensure efficient recovery from the plasma matrix. Consider the use of a derivatizing agent to improve chromatographic properties and sensitivity. |
| Matrix Effects: | The complex nature of plasma can lead to ion suppression or enhancement in the mass spectrometer. Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution. If significant matrix effects are present, consider a more rigorous sample cleanup method or the use of a stable isotope-labeled internal standard. |
| Isomeric Interference: | Be aware of potential interference from endogenous stereoisomers of allopregnanolone. The chromatographic method must be selective enough to separate brexanolone from these isomers. |
| Analyte Stability: | Assess the stability of brexanolone in plasma under different storage conditions (freeze-thaw cycles, bench-top stability, long-term storage). Use of appropriate preservatives and storage at -80°C is recommended. |
Experimental Protocols
Protocol 1: Population Pharmacokinetic Analysis of Intravenous Brexanolone
Objective: To characterize the population pharmacokinetics of brexanolone and identify significant covariates influencing its variability.
Methodology:
-
Study Population: Enroll a cohort of subjects representative of the target patient population (e.g., postpartum depression) and, if applicable, healthy volunteers.[3] Collect demographic data including age, weight, height, race, and relevant medical history.
-
Drug Administration: Administer brexanolone as a continuous intravenous infusion over a 60-hour period using a weight-based dosing regimen. The infusion is typically titrated up to a maximum dose and then tapered down.[3][4]
-
Pharmacokinetic Sampling: Collect sparse venous blood samples at predetermined time points during and after the infusion. A typical sampling schedule might include pre-dose, multiple time points during the infusion, at the end of the infusion, and several time points post-infusion to characterize the elimination phase.[3]
-
Bioanalysis: Process blood samples to obtain plasma and store at -80°C until analysis. Quantify brexanolone concentrations in plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]
-
Population Pharmacokinetic Modeling:
-
Develop a structural pharmacokinetic model (e.g., one-, two-, or three-compartment model) to describe the concentration-time data using non-linear mixed-effects modeling software (e.g., NONMEM, Monolix).
-
Estimate typical population pharmacokinetic parameters (e.g., clearance, volume of distribution) and their inter-individual variability.
-
Investigate the influence of potential covariates (e.g., body weight, age, renal function, hepatic function) on the pharmacokinetic parameters.
-
Perform model validation using techniques such as goodness-of-fit plots, visual predictive checks, and bootstrap analysis.
-
Protocol 2: In Vitro Metabolism of Brexanolone
Objective: To characterize the metabolic pathways of brexanolone in vitro.
Methodology:
-
Test Systems: Utilize human-derived in vitro systems such as:
-
Liver microsomes and S9 fractions to investigate cytochrome P450 and other microsomal enzyme-mediated metabolism.
-
Hepatocytes to assess both phase I and phase II metabolism in a more complete cellular system.
-
Recombinant enzymes (e.g., specific UGTs, SULTs, AKRs) to identify the specific enzymes responsible for brexanolone metabolism.
-
-
Incubation: Incubate brexanolone at a clinically relevant concentration with the selected test system in a temperature-controlled environment. Include necessary co-factors (e.g., NADPH for CYP-mediated reactions, UDPGA for glucuronidation, PAPS for sulfation).
-
Sample Analysis: At various time points, quench the reaction and analyze the samples for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.
-
Metabolite Identification: Use high-resolution mass spectrometry to obtain accurate mass measurements of potential metabolites and perform fragmentation analysis to elucidate their structures.
-
Enzyme Kinetics: If a specific metabolic pathway is identified, perform enzyme kinetic studies to determine parameters such as Km and Vmax.
Visualizations
Caption: Brexanolone Metabolism Pathway.
Caption: Experimental Workflow for a Brexanolone PopPK Study.
Caption: Absorption Pathways of this compound.
References
- 1. Allopregnanolone Concentrations in Breast Milk and Plasma from Healthy Volunteers Receiving Brexanolone Injection, With Population Pharmacokinetic Modeling of Potential Relative Infant Dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Allopregnanolone Concentrations in Breast Milk and Plasma from Healthy Volunteers Receiving Brexanolone Injection, With Population Pharmacokinetic Modeling of Potential Relative Infant Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brexanolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Zulresso (brexanolone) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. An update on oral drug delivery via intestinal lymphatic transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Smart design approaches for orally administered lipophilic prodrugs to promote lymphatic transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allopregnanolone - Wikipedia [en.wikipedia.org]
- 11. Intravenous Infusion Safety Initiative: Collaboration, Evidence-Based Best Practices, and “Smart” Technology Help Avert High-Risk Adverse Drug Events and Improve Patient Outcomes - Advances in Patient Safety: New Directions and Alternative Approaches (Vol. 4: Technology and Medication Safety) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Formulary Drug Reviews: Brexanolone Injection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of Food on Brexanolone Caprilcerbate Absorption in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of food on the absorption of brexanolone formulated with caprilcerbate in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for expecting a food effect with an oral brexanolone caprilcerbate formulation?
A1: Brexanolone, an analogue of allopregnanolone, is a lipophilic compound with low aqueous solubility. Formulations using lipid-based excipients like caprilcerbate, a medium-chain glyceride, are designed to enhance the solubility and absorption of such drugs. The presence of food, particularly a high-fat meal, is known to stimulate physiological responses that can significantly enhance the absorption of lipid-based drug formulations. These responses include:
-
Increased bile salt and lecithin (B1663433) secretion: These act as natural surfactants, aiding in the emulsification and solubilization of lipids and lipophilic drugs.
-
Delayed gastric emptying: This allows for a longer residence time of the drug in the stomach, promoting its dissolution in the lipidic environment of the food.
-
Increased splanchnic blood flow: This can enhance the rate of drug absorption from the gastrointestinal tract.
-
Stimulation of intestinal lymphatic transport: This pathway can be a significant route of absorption for highly lipophilic drugs, bypassing first-pass metabolism in the liver.
Given these mechanisms, a significant positive food effect, characterized by increased bioavailability (AUC) and maximum plasma concentration (Cmax), is anticipated for oral this compound.
Q2: Is there direct preclinical evidence of a food effect for oral brexanolone or the similar neurosteroid, zuranolone?
Q3: What are the key considerations when designing a food effect study for this compound in rats?
A3: A well-designed food effect study in rats should include the following key elements:
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals should be individually housed to accurately monitor food consumption.
-
Fasting Period: For the fasted group, an overnight fast of 12-18 hours is standard.
-
Fed Group Diet: A standardized high-fat diet is crucial. A common composition is 40-60% of total calories from fat.
-
Dosing: Oral gavage is the standard method for precise dose administration.
-
Blood Sampling: A well-defined blood sampling schedule is necessary to capture the full pharmacokinetic profile, including Cmax and Tmax.
-
Crossover Design: A crossover design, where each animal receives the drug in both fed and fasted states with a suitable washout period in between, is the gold standard as it minimizes inter-animal variability.
Q4: How can I troubleshoot high variability in my preclinical food effect study results?
A4: High variability is a common challenge in oral dosing studies. Here are some potential causes and troubleshooting tips:
-
Inconsistent Food Intake: Ensure that animals in the fed group consume the entire high-fat meal within the specified timeframe before dosing.
-
Coprophagy: Housing rats in cages that prevent coprophagy (the eating of feces) can reduce variability in gut microbiome and drug metabolism.
-
Gavage Technique: Improper gavage technique can lead to stress, esophageal injury, or accidental administration into the lungs, all of which can affect absorption. Ensure technicians are well-trained and consistent.
-
Formulation Stability: Verify the stability and homogeneity of the this compound formulation.
-
Stress: Stress from handling and dosing can alter gastrointestinal motility and blood flow. Acclimatize animals to the procedures.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Lower than expected drug exposure (AUC/Cmax) in the fed state. | 1. Incomplete consumption of the high-fat meal. 2. Formulation instability or precipitation in the gut. 3. Saturation of absorption mechanisms at the dose administered. | 1. Monitor food intake closely and consider training animals to consume the meal. 2. Assess the in vitro dispersion and stability of the formulation in simulated gastric and intestinal fluids. 3. Conduct a dose-ranging study to assess for dose-proportionality. |
| High inter-animal variability in pharmacokinetic parameters. | 1. Differences in individual food consumption. 2. Inconsistent oral gavage technique. 3. Physiological differences between animals (e.g., gastric emptying rates). | 1. Ensure consistent and complete meal consumption by all animals in the fed group. 2. Standardize the gavage procedure and ensure all personnel are proficient. 3. Use a crossover study design to minimize the impact of inter-animal physiological differences. |
| Delayed or multiple peaks in the plasma concentration-time profile. | 1. Delayed gastric emptying due to the high-fat meal. 2. Enterohepatic recirculation of brexanolone or its metabolites. 3. Formulation-related issues affecting drug release. | 1. This is an expected physiological effect of a high-fat meal. 2. Investigate the metabolic profile of brexanolone to determine if enterohepatic recirculation is likely. 3. Characterize the in vitro release profile of the formulation under biorelevant conditions. |
| Signs of stress or adverse reactions in animals post-dosing. | 1. Stress from the oral gavage procedure. 2. Formulation intolerance or local gastrointestinal irritation. 3. Pharmacological effects of brexanolone at high concentrations. | 1. Acclimatize animals to handling and the gavage procedure. Consider alternative, less stressful dosing methods if possible. 2. Evaluate the tolerability of the caprilcerbate vehicle at the intended dose. 3. Monitor for dose-dependent adverse effects and consider dose reduction if necessary. |
Quantitative Data Summary
While specific preclinical data for this compound is not publicly available, the following table presents human pharmacokinetic data for the oral neurosteroid zuranolone, which is expected to have a similar food effect profile. This data can serve as a benchmark for what researchers might expect to observe in animal models.
Table 1: Effect of Food on Zuranolone Pharmacokinetics in Humans
| Parameter | Fasted State | High-Fat Meal | Fold-Change |
| Cmax (ng/mL) | Value not specified | Value not specified | ~4.3-fold increase |
| AUC (ng*h/mL) | Value not specified | Value not specified | ~2.0-fold increase |
| Data derived from human clinical trial results for zuranolone[1]. |
The following table provides a hypothetical example of what researchers might observe in a preclinical food effect study with an oral lipid-based formulation of a neurosteroid in rats, based on the known effects of food on such formulations.
Table 2: Hypothetical Pharmacokinetic Data for an Oral Neurosteroid in a Rat Food Effect Study
| Parameter | Fasted State (Mean ± SD) | Fed State (High-Fat Diet) (Mean ± SD) |
| Cmax (ng/mL) | 150 ± 45 | 600 ± 180 |
| Tmax (h) | 1.5 ± 0.5 | 4.0 ± 1.0 |
| AUC (0-t) (ng*h/mL) | 800 ± 200 | 2000 ± 500 |
| Bioavailability (%) | 25 ± 8 | 65 ± 15 |
| These are illustrative values and will vary depending on the specific compound, formulation, dose, and animal model. |
Experimental Protocols
Protocol 1: Rat Food Effect Study for an Oral Formulation
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: Individual housing in cages that prevent coprophagy.
-
Acclimatization: Acclimatize animals to the housing conditions and handling for at least 3 days prior to the study.
-
Study Design: A randomized, two-treatment, two-period crossover design with a 7-day washout period.
-
Treatment Groups:
-
Fasted Group: Animals are fasted overnight for 12-18 hours with free access to water.
-
Fed Group: Animals are provided with a high-fat diet meal (e.g., 45% kcal from fat) 30 minutes prior to dosing. Ensure complete consumption of the meal.
-
-
Dosing: Administer the this compound formulation via oral gavage at the desired dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze plasma samples for brexanolone concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visualizations
Caption: Crossover design for a rat food effect study.
Caption: Brexanolone's mechanism of action via GABA-A receptor modulation.
References
Validation & Comparative
Preclinical Efficacy Showdown: Oral Brexanolone Caprilcerbate Poised to Challenge Intravenous Brexanolone
A head-to-head comparison of the preclinical data for the orally administered prodrug, brexanolone caprilcerbate (LYT-300), and the FDA-approved intravenous formulation of brexanolone reveals a strategic shift in the development of neurosteroid-based therapies for neuropsychiatric disorders. While intravenous brexanolone has established preclinical efficacy in models of depression, its oral counterpart, this compound, is emerging as a promising alternative designed to overcome the significant pharmacokinetic limitations of the parent compound.
Currently, a direct preclinical efficacy comparison in the same animal models for both this compound and intravenous brexanolone is not publicly available. The development of this compound has primarily focused on demonstrating its ability to achieve therapeutic oral bioavailability of brexanolone. However, by examining the preclinical efficacy of intravenous brexanolone and the pharmacokinetic and pharmacodynamic profile of its oral prodrug, we can construct a comparative overview for researchers and drug development professionals.
Mechanism of Action: A Shared Pathway
Both intravenous brexanolone and this compound, once converted to its active form, exert their therapeutic effects through the same mechanism of action. Brexanolone is a synthetic formulation of allopregnanolone (B1667786), a positive allosteric modulator of GABA-A receptors. By binding to these receptors, brexanolone enhances the inhibitory effects of the neurotransmitter GABA, leading to a reduction in neuronal excitability. This mechanism is believed to be crucial for its antidepressant and anxiolytic effects.
Preclinical Efficacy of Intravenous Brexanolone (Allopregnanolone)
Intravenous allopregnanolone has been evaluated in various preclinical models of depression, with the forced swim test (FST) in rodents being a commonly used assay to assess antidepressant-like activity. In this test, a reduction in immobility time is indicative of an antidepressant effect.
| Animal Model | Administration Route | Dose Range | Key Findings |
| Ovariectomized Wistar Rats | Intraperitoneal (i.p.) | 0.5 - 3.0 mg/kg | Significant reduction in immobility time at ≥ 1.0 mg/kg. |
| Male Wistar Rats | Intracerebroventricular (i.c.v.) | 5 µ g/rat | Significant reduction in immobility time. |
Experimental Protocol: Forced Swim Test (FST) in Rats
The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.
-
Animals: Adult male or ovariectomized female Wistar rats are commonly used.
-
Apparatus: A cylindrical tank (approximately 40 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session (Day 1): Rats are individually placed in the water tank for a 15-minute habituation session.
-
Test session (Day 2): 24 hours after the pre-test, rats are again placed in the tank for a 5-minute test session. The duration of immobility (making only minimal movements to keep the head above water) is recorded.
-
-
Drug Administration: Brexanolone (allopregnanolone) or vehicle is administered at specified times before the test session.
-
Data Analysis: The total time spent immobile during the 5-minute test session is measured and compared between treatment groups. A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle group is considered an antidepressant-like effect.
This compound (LYT-300): The Oral Advantage
The primary limitation of intravenous brexanolone is its poor oral bioavailability, necessitating a 60-hour intravenous infusion. This compound was developed to address this challenge. It is an orally administered prodrug of brexanolone. Preclinical studies have focused on demonstrating its ability to deliver therapeutic concentrations of brexanolone into the systemic circulation.
Preclinical data presented by PureTech Health has shown that oral administration of LYT-300 achieves systemic exposure of allopregnanolone in multiple preclinical models. In contrast, systemic levels of allopregnanolone were not observed following oral administration of unmodified allopregnanolone. While specific efficacy data from these preclinical models in depression or anxiety paradigms have not been detailed in publicly available resources, the successful oral delivery of the active moiety is a critical first step.
| Formulation | Administration Route | Key Preclinical Finding |
| This compound (LYT-300) | Oral | Achieves systemic exposure of allopregnanolone. |
| Unmodified Allopregnanolone | Oral | No significant systemic exposure observed. |
Comparative Summary and Future Outlook
The preclinical data paints a clear picture of two distinct yet related therapeutic strategies. Intravenous brexanolone has proven antidepressant-like effects in established animal models, providing a strong biological rationale for its clinical use. This compound, on the other hand, represents a significant advancement in drug delivery, offering the potential for a more convenient oral treatment.
The logical relationship between the two can be visualized as an evolution in formulation to improve patient accessibility.
While direct preclinical efficacy comparisons are awaited, the successful oral delivery of brexanolone via the caprilcerbate prodrug strategy suggests that it should exhibit a similar efficacy profile to the intravenous formulation once therapeutically relevant concentrations are achieved in the brain. Future preclinical studies directly comparing the efficacy of oral this compound and intravenous brexanolone in animal models of depression and anxiety will be crucial to confirm this assumption and to fully characterize the therapeutic potential of this promising oral agent. The successful Phase 2a clinical trial of LYT-300 in a human model of anxiety further supports its therapeutic potential.
Comparative Pharmacokinetics of Brexanolone and Zuranolone: A Guide for Researchers
A detailed comparison of two neuroactive steroid modulators of the GABA-A receptor, with a look at the next-generation oral prodrug, brexanolone caprilcerbate.
This guide provides a comprehensive comparison of the pharmacokinetic profiles of brexanolone and zuranolone (B1405386), two recently developed neuroactive steroids for the treatment of postpartum depression (PPD).[1][2] It also introduces this compound, an orally active prodrug of brexanolone currently in clinical development.[3] The information is intended for researchers, scientists, and drug development professionals.
Both brexanolone and zuranolone are analogs of the endogenous neurosteroid allopregnanolone (B1667786) and act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[2] Their development marks a significant advancement in the treatment of PPD, offering a rapid onset of action compared to traditional antidepressants.[4]
Data Presentation: Comparative Pharmacokinetics
The following table summarizes the key pharmacokinetic parameters of brexanolone and zuranolone. Data for this compound is not yet publicly available as it is currently in Phase 2 clinical trials.[3][5]
| Parameter | Brexanolone | Zuranolone | This compound |
| Administration | Intravenous infusion (60 hours)[6][7] | Oral, once daily (14 days)[8][9] | Oral[3] |
| Bioavailability | <5% (oral)[10][11] | High oral bioavailability[8] | Orally active prodrug[3] |
| Half-life | ~9 hours[6][10][12] | 16-23 hours[9] | Data not available |
| Time to Peak Plasma Concentration (Tmax) | Not applicable (IV infusion) | 5-6 hours[8][13] | Data not available |
| Metabolism | Non-CYP450 pathways (keto-reduction, glucuronidation, sulfation)[6][7][10][12] | Primarily by CYP3A4[8][13] | Prodrug converted to brexanolone[3] |
| Excretion | Feces (~47%) and urine (~42%)[6][7][10][12] | Urine (~45% as metabolites) and feces (~41% as metabolites)[14][15] | Data not available |
| Plasma Protein Binding | >99%[6][10][11] | >99.5%[9][13] | Data not available |
Experimental Protocols
The pharmacokinetic data presented above were derived from various clinical trials. The general methodologies employed in these studies are outlined below.
Brexanolone Pharmacokinetic Studies
Brexanolone's pharmacokinetics have been evaluated in open-label and placebo-controlled studies involving healthy adults and patients with PPD.[16]
-
Study Design: A common study design involves a single, continuous intravenous infusion of brexanolone over 60 hours.[16] Dosing is often weight-based and follows a titration schedule. For instance, a typical regimen might be:
-
0-4 hours: 30 mcg/kg/hour
-
4-24 hours: 60 mcg/kg/hour
-
24-52 hours: 90 mcg/kg/hour
-
52-56 hours: 60 mcg/kg/hour
-
56-60 hours: 30 mcg/kg/hour[6]
-
-
Sample Collection: Blood samples for pharmacokinetic analysis are collected at multiple time points during and after the infusion to determine plasma concentrations of brexanolone and its metabolites.[16]
-
Analytical Method: Plasma concentrations are typically measured using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Monitoring: Due to the risk of excessive sedation and loss of consciousness, patients are continuously monitored for oxygen saturation using pulse oximetry and assessed for sedation by healthcare providers throughout the infusion period.[16]
Zuranolone Pharmacokinetic Studies
Zuranolone's pharmacokinetics have been assessed in Phase 1, 2, and 3 clinical trials in healthy subjects and patients with PPD and major depressive disorder.[17][18][19]
-
Study Design: Studies typically involve oral administration of zuranolone once daily for a specified period, often 14 days.[8] The effect of food on the absorption of zuranolone has also been investigated, with administration recommended with a fat-containing meal to optimize absorption.[8][20] Doses in clinical trials have ranged from 30 mg to 50 mg.[21]
-
Sample Collection: Blood samples are collected at various time points after single and multiple doses to determine plasma concentrations of zuranolone.[17][22]
-
Analytical Method: Validated LC-MS/MS methods are used to quantify zuranolone concentrations in plasma.
-
Safety Monitoring: Common adverse effects monitored include somnolence, dizziness, and fatigue.[13]
Mandatory Visualization
Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptor
The following diagram illustrates the mechanism of action shared by brexanolone and zuranolone. Both compounds act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA.
Experimental Workflow: Pharmacokinetic Study
The diagram below outlines a typical workflow for a clinical pharmacokinetic study of an oral drug like zuranolone.
References
- 1. The Emerging Role of Neurosteroids: Novel Drugs Brexanalone, Sepranolone, Zuranolone, and Ganaxolone in Mood and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How do brexanolone and zuranolone compare in patients with postpartum depression? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Zuranolone vs. Brexanolone for Postpartum Depression - GoodRx [goodrx.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Brexanolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Brexanolone to Treat Postpartum Depression in Adult Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarcommons.towerhealth.org [scholarcommons.towerhealth.org]
- 9. Zuranolone - Wikipedia [en.wikipedia.org]
- 10. Allopregnanolone - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Zuranolone | C25H35N3O2 | CID 86294073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. Pharmacokinetics, safety, and tolerability of single and multiple doses of zuranolone in Japanese and White healthy subjects: A phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. researchgate.net [researchgate.net]
- 20. Zuranolone for the Treatment of Postpartum Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Zuranolone for treatment of major depressive disorder: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cognitive effects, pharmacokinetics, and safety of zuranolone administered alone or with alprazolam or ethanol in healthy adults in a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Bioassays for Brexanolone Caprilcerbate Activity
For Researchers, Scientists, and Drug Development Professionals
Brexanolone caprilcerbate, an oral prodrug of brexanolone (allopregnanolone), is under development for treating various neurological and psychiatric conditions.[1][2] As a prodrug, it is metabolized into the active neurosteroid brexanolone and caprylic acid. Therefore, validating its bioactivity requires robust and multifaceted bioassays focused on the pharmacological effects of brexanolone. This guide provides a comparative overview of key bioassays, their underlying principles, and experimental protocols to aid researchers in selecting the most appropriate methods for their drug development programs.
Core Mechanism of Action: The Basis for Bioassay Selection
Brexanolone's primary mechanism of action is the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[3][4] Unlike benzodiazepines, it can modulate both synaptic and extrasynaptic GABA-A receptors, leading to an enhanced inhibitory tone in the central nervous system.[5] This modulation results in the hyperpolarization of neurons through an increased influx of chloride ions.[5] Recent research also suggests that brexanolone may exert therapeutic effects by inhibiting systemic inflammatory pathways, specifically toll-like receptors responsible for producing inflammatory markers.[6][7] An ideal bioassay validation strategy, therefore, should encompass both direct GABAergic activity and potential anti-inflammatory effects.
Comparative Analysis of Bioassays for Brexanolone Activity
The assessment of brexanolone's activity can be approached through a variety of in vitro and in vivo methods. The choice of assay depends on the specific research question, desired throughput, and the stage of drug development.
| Assay Type | Principle | Key Endpoint(s) | Throughput | Advantages | Disadvantages |
| Electrophysiology (Patch-Clamp) | Measures ion flow across the cell membrane in response to GABA, with and without brexanolone. | Potentiation of GABA-induced chloride currents (amplitude, duration).[4][5] | Low | Gold standard for functional characterization of ion channel modulation; provides detailed kinetic data. | Technically demanding; low throughput; requires specialized equipment. |
| Radioligand Binding Assays | Measures the ability of brexanolone to bind to specific sites on the GABA-A receptor complex using a radiolabeled ligand. | Displacement of a known GABA-A receptor ligand (e.g., [3H]muscimol).[8] | Medium | Allows for the determination of binding affinity (Ki); useful for initial screening. | Does not provide information on functional activity (agonist, antagonist, modulator); involves handling of radioactive materials. |
| Fluorescent-Based Ion Flux Assays | Uses ion-sensitive fluorescent dyes (e.g., for chloride or membrane potential) to measure changes in ion concentration or membrane potential upon GABA-A receptor activation. | Change in fluorescence intensity, indicating potentiation of GABA-induced ion flux.[9] | High | High-throughput screening compatible; non-radioactive; measures functional activity. | Indirect measure of channel activity; can be prone to artifacts from compound fluorescence. |
| Immunoassays (ELISA) | Quantifies the concentration of brexanolone (allopregnanolone) in biological matrices like serum, plasma, CSF, or tissue homogenates.[10] | Concentration of allopregnanolone (B1667786) (pg/mg or pg/mL).[10] | High | High throughput; commercially available kits; useful for pharmacokinetic studies.[10][11] | Measures presence, not biological activity; potential for cross-reactivity with other steroids.[12] |
| Mass Spectrometry (LC-MS/MS, GC-MS) | Highly sensitive and specific method for the absolute quantification of neurosteroids in various biological samples.[13] | Absolute concentration of allopregnanolone and its metabolites.[13][14] | Medium | Gold standard for quantification; high specificity and sensitivity; can measure multiple analytes simultaneously.[13] | Requires expensive instrumentation and significant expertise in method development. |
| Inflammatory Marker Assays | Measures the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in cell culture or in vivo samples following treatment with brexanolone. | Changes in cytokine concentrations.[7] | High | Addresses a secondary mechanism of action; can be performed using standard ELISA or multiplex assays. | The link between inflammation and the primary clinical endpoint may be complex and require further validation. |
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Brexanolone's primary signaling pathway at the GABA-A receptor.
Caption: Experimental workflow for an electrophysiology-based bioassay.
Caption: Logical relationship of this compound to its active metabolites.
Detailed Experimental Protocol: In Vitro GABA-A Receptor Potentiation Assay
This protocol describes a representative electrophysiological experiment using the whole-cell patch-clamp technique to measure brexanolone's potentiation of GABA-activated currents in a recombinant cell line.
1. Cell Culture and Preparation:
-
Use a stable cell line (e.g., HEK293 or CHO) expressing the desired human GABA-A receptor subunits (e.g., α1β2γ2).
-
Culture cells in appropriate media and conditions.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
GABA Stock Solution: Prepare a 100 mM stock solution of GABA in deionized water and store at -20°C. Dilute to working concentrations (e.g., EC₂₀, determined empirically) in the external solution on the day of the experiment.
-
Brexanolone Stock Solution: Prepare a 10 mM stock solution of brexanolone in DMSO. Store at -20°C. Serially dilute in the external solution to final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
3. Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse continuously with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the membrane potential at -60 mV.
-
Use a rapid solution exchange system to apply drugs.
4. Experimental Procedure:
-
Baseline: Obtain a stable baseline recording in the external solution.
-
GABA Application (Control): Apply a brief pulse (e.g., 2-5 seconds) of the GABA EC₂₀ solution to elicit a control inward chloride current. Repeat until a stable response is achieved.
-
Brexanolone Pre-incubation: Perfuse the cell with the desired concentration of brexanolone for 60-120 seconds.
-
Co-application: Apply the GABA EC₂₀ solution in the continued presence of brexanolone and record the current.
-
Washout: Wash the cell with the external solution to return to baseline.
-
Repeat the procedure for multiple concentrations of brexanolone to generate a dose-response curve.
5. Data Analysis:
-
Measure the peak amplitude of the GABA-activated current in the absence and presence of each brexanolone concentration.
-
Calculate the potentiation as a percentage increase over the control GABA response: [(I_GABA+Brexanolone / I_GABA) - 1] * 100%.
-
Plot the percent potentiation against the brexanolone concentration and fit the data to a Hill equation to determine the EC₅₀ and maximum potentiation.
Alternative Bioassays and Considerations
While direct modulation of the GABA-A receptor is the primary focus, a comprehensive validation plan should also consider bioassays for caprylic acid. Caprylic acid is known for its antimicrobial and metabolic effects.[15][16] Depending on the therapeutic indication, assays such as antimicrobial susceptibility testing or metabolic flux analysis could provide a more complete picture of the prodrug's overall biological activity.
Furthermore, for routine analysis and pharmacokinetic studies, validated immunoassays (ELISA) and mass spectrometry methods are indispensable for accurately quantifying brexanolone levels in biological fluids.[10][13] While ELISA kits offer a high-throughput option, LC-MS/MS is considered the gold standard due to its superior specificity, which is crucial for distinguishing between structurally similar neurosteroids.[13][17]
Conclusion
Validating the bioactivity of this compound requires a scientifically rigorous and multi-pronged approach. No single assay can capture the full pharmacological profile of this compound. The most robust validation strategies will integrate high-fidelity functional assays, such as electrophysiology, to confirm the mechanism of action, with high-throughput screening methods for lead optimization and highly specific quantitative techniques like LC-MS/MS for pharmacokinetic/pharmacodynamic (PK/PD) modeling. By carefully selecting and validating a suite of complementary bioassays, researchers can build a comprehensive data package to support the continued development of this promising therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. What is the mechanism of Brexanolone? [synapse.patsnap.com]
- 4. Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Researchers Uncover Mechanisms of Brexanolone and the Role of Inflammation in Post-partum Depression | Newsroom [news.unchealthcare.org]
- 7. walkforhope.com [walkforhope.com]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 10. Validation of an ELISA kit to measure allopregnanolone in human and equine hair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Quantification of Neurosteroids During Pregnancy Using Selective Ion Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. naturalforce.com [naturalforce.com]
- 17. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the CNS penetration of brexanolone caprilcerbate with other neurosteroids
For Researchers, Scientists, and Drug Development Professionals
The ability of a therapeutic agent to penetrate the central nervous system (CNS) is a critical determinant of its efficacy in treating neurological and psychiatric disorders. This guide provides an objective comparison of the CNS penetration of brexanolone, an aqueous formulation of allopregnanolone (B1667786), with other key neurosteroids, namely allopregnanolone itself and its synthetic analog, ganaxolone (B1674614). This analysis is supported by available preclinical and clinical experimental data to aid researchers and drug development professionals in their evaluation of these compounds.
Quantitative Comparison of CNS Penetration
Direct comparative studies on the CNS penetration of brexanolone, allopregnanolone, and ganaxolone under identical experimental conditions are limited. However, available preclinical data in mice provide a basis for comparing allopregnanolone and ganaxolone. For brexanolone, human pharmacokinetic data offer insights into its tissue distribution.
| Parameter | Brexanolone (Allopregnanolone) | Allopregnanolone | Ganaxolone | Species | Source |
| Brain-to-Plasma Ratio | Data not available in preclinical models for direct comparison. | ~3 | ~3 | Mouse | [1] |
| Volume of Distribution (Vd) | 3 L/kg | 4.95 L/kg (central compartment) | 5.07 L/kg (central compartment) | Human / Mouse | [1] |
| Plasma Protein Binding | >99% | Not specified | Not specified | Human | |
| Terminal Half-life (t½) | 9 hours | 16 minutes | 25 minutes | Human / Mouse | [1] |
Note: The brain-to-plasma ratio for allopregnanolone and ganaxolone in mice suggests that both compounds readily cross the blood-brain barrier and achieve concentrations in the brain that are approximately three times higher than in the plasma.[1] The large volume of distribution for brexanolone in humans indicates extensive tissue distribution, which is consistent with its lipophilic nature and ability to cross the blood-brain barrier.
Experimental Protocols
The following section details the methodologies typically employed in preclinical studies to assess the CNS penetration of neurosteroids.
Animal Models and Drug Administration
-
Species: Male and female mice are commonly used models for pharmacokinetic studies of neurosteroids.
-
Drug Formulation and Dosing: For intramuscular administration, allopregnanolone and ganaxolone can be dissolved in a vehicle such as 24% Captisol in 0.9% saline.[1] Doses are typically administered on a mg/kg basis. For intravenous administration, as is the case with brexanolone in clinical settings, the drug is formulated for infusion.
Sample Collection and Processing
-
Blood Sampling: Blood samples are collected at various time points post-administration via methods such as cardiac puncture or from the tail vein. Plasma is separated by centrifugation.
-
Brain Tissue Collection: Following blood collection, animals are euthanized, and brains are rapidly excised, weighed, and homogenized in a suitable buffer.
Quantification of Neurosteroid Levels
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying neurosteroid concentrations in plasma and brain homogenates.[2][3][4][5][6] Gas chromatography-mass spectrometry (GC-MS) is also a well-established technique.[7][8]
-
Sample Preparation for LC-MS/MS:
-
Extraction: Steroids are extracted from plasma or brain homogenate using a liquid-liquid extraction with a solvent like diethyl ether or a solid-phase extraction (SPE) with C18 cartridges.[7][9]
-
Derivatization (Optional but can enhance sensitivity): For some methods, derivatization of the steroid molecule is performed to improve ionization efficiency and chromatographic properties.
-
Analysis: The extracted and prepared samples are injected into the LC-MS/MS system. The analytes are separated on a chromatography column and detected by the mass spectrometer, which is set to monitor specific precursor-to-product ion transitions for each neurosteroid and its internal standard.
-
-
Data Analysis: Concentration levels in unknown samples are determined by comparing the peak area ratios of the analyte to the internal standard against a standard curve prepared with known concentrations of the neurosteroid. The brain-to-plasma concentration ratio is then calculated by dividing the concentration of the drug in the brain by its concentration in the plasma at each time point.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of neurosteroids and a typical experimental workflow for assessing CNS penetration.
Caption: Signaling pathway of neurosteroids as positive allosteric modulators of the GABA-A receptor.
Caption: Experimental workflow for assessing neurosteroid CNS penetration.
Discussion and Conclusion
The available data indicate that both allopregnanolone and its synthetic analog, ganaxolone, effectively cross the blood-brain barrier in preclinical models, achieving brain concentrations that are significantly higher than plasma levels.[1] Brexanolone, as an intravenous formulation of allopregnanolone, is expected to share a similar CNS penetration profile, a notion supported by its large volume of distribution in humans.
The primary mechanism of action for these neurosteroids within the CNS is the positive allosteric modulation of GABA-A receptors.[10][11][12] By binding to a site on the receptor distinct from the GABA binding site, they enhance the inhibitory effects of GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability. This shared mechanism underscores the therapeutic potential of this class of compounds for a range of neurological and psychiatric conditions.
It is important to note the lack of direct, head-to-head comparative studies of CNS penetration for all three compounds in the same preclinical species. Such studies would provide a more definitive comparison of their relative abilities to reach their target sites in the brain. Future research should aim to address this gap to allow for a more nuanced understanding of the pharmacokinetic and pharmacodynamic profiles of these important neurotherapeutics. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. Intramuscular Allopregnanolone and Ganaxolone in a Mouse Model of Treatment Resistant Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 3. Targeted UHPLC-ESI-MS/MS Analysis of Selected Neurotransmitters, Tryptophan and Its Metabolite Kynurenine in Tau Transgenic Rat Brain Tissue: A Pivotal Study | MDPI [mdpi.com]
- 4. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2016-361 [excli.de]
- 7. Quantification of neurosteroids in rat plasma and brain following swim stress and allopregnanolone administration using negative chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 11. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-specific effects of neurosteroids on GABAA receptor activation and desensitization | eLife [elifesciences.org]
A Comparative Analysis of Brexanolone and SSRIs in Preclinical Models of Depression
For Immediate Release
This guide provides a detailed comparison of the efficacy of brexanolone, a neuroactive steroid, and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), the most commonly prescribed class of antidepressants, in animal models of depression. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data to inform future research and development in the field of neuropsychopharmacology.
Executive Summary
Brexanolone and SSRIs represent two distinct mechanistic approaches to treating depression. Brexanolone, a synthetic formulation of allopregnanolone (B1667786), is a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission.[1][2] SSRIs, on the other hand, function by selectively blocking the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. While both have demonstrated antidepressant-like effects in animal models, emerging evidence suggests potential differences in their onset of action and efficacy in specific contexts. Notably, some studies indicate that SSRIs may exert part of their therapeutic effects by increasing the brain's own production of allopregnanolone, suggesting a point of convergence in their downstream mechanisms.[3][4]
Comparative Efficacy in Animal Models of Depression
The following tables summarize the quantitative data from preclinical studies comparing the effects of brexanolone (allopregnanolone) and SSRIs in established animal models of depression: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Sucrose (B13894) Preference Test (SPT). These models are widely used to assess antidepressant efficacy by measuring behavioral despair, learned helplessness, and anhedonia, respectively.
Forced Swim Test (FST)
The FST assesses behavioral despair by measuring the immobility time of a rodent when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
| Compound | Animal Model | Dose | Administration Route | Key Finding (vs. Control/Vehicle) | Citation |
| Allopregnanolone | Wistar Rats (selectively bred for high immobility) | 5 µ g/rat | Intracerebroventricular | Significantly reduced immobility time. | [5] |
| Imipramine (TCA) | Wistar Rats (selectively bred for high immobility) | 5 µ g/rat | Intracerebroventricular | Significantly reduced immobility time, with a greater effect than allopregnanolone. | [5] |
| Allopregnanolone | Rats | 1.0 mg/kg | Not Specified | Significantly diminished the total time of immobility. | [6] |
| Fluoxetine (SSRI) | Rats | 0.5, 1.0, and 2.0 mg/kg | Not Specified | Significantly decreased the total time of immobility in a dose-dependent manner. | [1] |
| Citalopram (B1669093) (SSRI) | Mice | From 2 mg/kg | Acute administration | Decreased immobility time. | [7] |
| Paroxetine (B1678475) (SSRI) | Mice | From 0.5 mg/kg | Acute administration | Decreased immobility time. | [7] |
| Escitalopram (SSRI) | ICR Female Mice | Not Specified (3-week treatment) | Not Specified | Reduced depressive-like behavior. | [8] |
Tail Suspension Test (TST)
The TST is another widely used model to screen for antidepressant-like activity. It measures the immobility of a mouse when suspended by its tail. A decrease in the duration of immobility suggests an antidepressant effect.
| Compound | Animal Model | Dose | Administration Route | Key Finding (vs. Control/Vehicle) | Citation |
| Fluoxetine (SSRI) | Albino Rats | 0.4 mg | Oral | Reduction in the duration of immobility. | [9] |
| Citalopram (SSRI) | Mice | Not Specified | Single injection and repeated administrations | Anxiogenic effects after a single injection, anxiolytic effects after three administrations. | [10] |
| Paroxetine (SSRI) | Swiss and C57BL/6J Rj Mice | From 0.5 mg/kg | Acute administration | Decreased immobility time. | [7] |
No direct comparative data for brexanolone/allopregnanolone in the Tail Suspension Test was identified in the reviewed literature.
Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, a core symptom of depression. It assesses the preference of a rodent for a sweetened solution over plain water. An increase in sucrose preference is indicative of an antidepressant effect.
| Compound | Animal Model | Dose | Administration Route | Key Finding (vs. Control/Vehicle) | Citation |
| Fluoxetine (SSRI) | Mice | Not specified | Not specified | Altered the weight of mice and the associated intakes of sucrose and regular water solutions. | [11] |
No direct comparative data for brexanolone/allopregnanolone versus SSRIs in the Sucrose Preference Test was identified in the reviewed literature.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of brexanolone and SSRIs are illustrated below. Brexanolone directly enhances GABAergic inhibition, while SSRIs increase synaptic serotonin levels. The observation that SSRIs can also elevate brain allopregnanolone levels suggests a potential indirect GABAergic component to their action.
Caption: Signaling pathways of Brexanolone and SSRIs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Forced Swim Test (FST) - Comparative Study
-
Animals: Male Wistar rats selectively bred for high immobility.
-
Drug Administration:
-
Allopregnanolone (5 µ g/rat ) or Imipramine (5 µ g/rat ) were administered via intracerebroventricular infusion 24, 5, and 1 hour prior to the test session.[5]
-
Vehicle-treated animals served as controls.
-
-
Procedure:
-
Rats are individually placed in a transparent Plexiglas cylinder (40 cm high x 20 cm in diameter) containing 25 cm of water at 25°C.
-
The total duration of the test is 5 minutes.
-
Immobility time, defined as the time the rat remains floating motionless or making only small movements to keep its head above water, is recorded.[5]
-
-
Data Analysis: The total immobility time is measured and compared between treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in immobility time compared to the vehicle group is considered an antidepressant-like effect.[5]
Caption: Forced Swim Test Experimental Workflow.
Tail Suspension Test (TST)
-
Animals: Male albino rats (150-200g).[9]
-
Drug Administration:
-
Procedure:
-
Data Analysis: The duration of immobility is compared between the drug-treated and control groups. A significant decrease in immobility is indicative of antidepressant-like activity.[9]
Caption: Tail Suspension Test Experimental Workflow.
Sucrose Preference Test (SPT)
-
Animals: Mice.
-
Procedure:
-
Habituation: Mice are housed individually and habituated to two drinking bottles for 48 hours.
-
Baseline: For 24 hours, mice have free access to two bottles, one with water and one with a 1% sucrose solution. The position of the bottles is switched after 12 hours to avoid place preference.
-
Test: Following a period of stress induction (e.g., chronic unpredictable mild stress), the 24-hour two-bottle choice test is repeated.
-
-
Data Analysis: Sucrose preference is calculated as (sucrose solution intake / total fluid intake) x 100%. A significant increase in sucrose preference in the drug-treated group compared to the vehicle-treated stress group indicates an anti-anhedonic effect.[12][13]
Caption: Sucrose Preference Test Experimental Workflow.
Conclusion
The available preclinical data suggests that both brexanolone and SSRIs exhibit antidepressant-like properties in animal models of depression. While direct head-to-head comparative studies are limited, the existing evidence points towards distinct primary mechanisms of action, with a potential for overlapping downstream effects. Brexanolone's rapid onset of action in clinical settings is an area of significant interest, and further preclinical studies directly comparing its temporal efficacy with that of various SSRIs are warranted. The finding that SSRIs can modulate endogenous neurosteroid levels highlights the complexity of antidepressant pharmacology and opens new avenues for research into novel therapeutic strategies. This guide serves as a foundational resource for researchers aiming to build upon the current understanding of these important classes of antidepressants.
References
- 1. researchgate.net [researchgate.net]
- 2. The involvement of the neurosteroid allopregnanolone in the antihyperalgesic effect of paroxetine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of allopregnanolone in depressive-like behaviors: Focus on neurotrophic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Allopregnanolone in Postpartum Depression [frontiersin.org]
- 5. The effect of intracerebroventricular allopregnanolone on depressive-like behaviors of rats selectively bred for high and low immobility in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msjonline.org [msjonline.org]
- 10. Differential effects of acute and repeated citalopram in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 12. A comparative analysis of depressive-like behavior: Exploring sex-related differences and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of Brexanolone Caprilcerbate Metabolism
A comprehensive guide for researchers and drug development professionals detailing the metabolic pathways of brexanolone caprilcerbate across key preclinical species and humans. This document provides an objective comparison supported by experimental data to facilitate translational research and development.
This compound, a prodrug of brexanolone (allopregnanolone), is under investigation for various neurological and psychiatric conditions. Understanding its metabolic fate across different species is crucial for the accurate interpretation of preclinical data and the successful prediction of its pharmacokinetic profile in humans. This guide offers a detailed comparison of this compound metabolism in humans, monkeys, dogs, and rats, focusing on the key enzymatic pathways and resulting metabolites.
Executive Summary
The metabolism of this compound is a two-step process initiated by the hydrolysis of the caprilcerbate ester to yield brexanolone and caprylic acid. Subsequent metabolism of these two moieties proceeds via distinct pathways. Significant species-specific differences exist, particularly in the initial hydrolysis step mediated by carboxylesterases and the subsequent conjugation of brexanolone.
Key Cross-Species Differences:
-
Carboxylesterase Activity: The expression and activity of carboxylesterases (CES), the enzymes responsible for hydrolyzing this compound, vary significantly across species. Notably, dogs exhibit no detectable CES activity in the intestine, which could impact the first-pass metabolism of orally administered this compound.[1] In contrast, humans and rats only express CES2 in the small intestine, while monkeys have both CES1 and CES2.[2]
-
Brexanolone Metabolism: In humans, brexanolone is primarily metabolized through non-cytochrome P450 pathways, including keto-reduction, glucuronidation, and sulfation, resulting in pharmacologically inactive metabolites.[2][3][4] While the general pathways are conserved, the specific isoforms of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) and their relative contributions are likely to differ across species.
-
Caprylic Acid Metabolism: Caprylic acid, a medium-chain fatty acid, is rapidly absorbed and undergoes β-oxidation in the liver for energy production in all species. However, the rate and extent of this metabolism may vary, potentially influencing the overall pharmacokinetic profile of the prodrug.
Comparative Metabolism Pathways
The metabolic journey of this compound begins with its hydrolysis and diverges into the metabolism of its two constituent parts.
Quantitative Data Comparison
The following table summarizes the available pharmacokinetic parameters for brexanolone in humans. Comprehensive comparative data for monkeys, dogs, and rats are currently limited in the public domain.
| Parameter | Human | Monkey | Dog | Rat |
| Brexanolone | ||||
| Elimination Half-life (t½) | ~9 hours[1][5] | Data not available | Data not available | Data not available |
| Plasma Protein Binding | >99%[1][5] | Data not available | Data not available | Data not available |
| Volume of Distribution (Vd) | ~3 L/kg[1] | Data not available | Data not available | Data not available |
| Clearance (CL) | ~1 L/h/kg[2] | Data not available | Data not available | Data not available |
| Primary Metabolites | Inactive glucuronide and sulfate (B86663) conjugates[2][3] | Data not available | Data not available | Data not available |
| Excretion | ~47% feces, ~42% urine (<1% unchanged)[1][2] | Data not available | Data not available | Data not available |
| Caprylic Acid | ||||
| Metabolism | Rapid β-oxidation | Data not available | Data not available | Rapid β-oxidation |
| Primary Metabolic Fate | Energy production, ketone body formation[6] | Data not available | Data not available | Energy production |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of metabolic studies. Below are outlines of key experimental protocols.
In Vitro Metabolism of Brexanolone using Liver S9 Fraction
This assay provides a broad assessment of hepatic metabolism, encompassing both Phase I and Phase II enzymatic reactions.
Objective: To determine the metabolic stability of brexanolone in the liver S9 fractions of humans, monkeys, dogs, and rats.
Materials:
-
Brexanolone
-
Liver S9 fractions from human, monkey, dog, and rat (commercially available or prepared in-house)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing the S9 fraction (e.g., 1 mg/mL protein concentration) and phosphate buffer.
-
Initiation of Reaction: Add brexanolone (final concentration, e.g., 1 µM) to the incubation mixture and pre-warm at 37°C. Initiate the metabolic reaction by adding the cofactor mix (NADPH, UDPGA, and PAPS).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately quench the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of brexanolone using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of brexanolone remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of brexanolone.
Objective: To determine the pharmacokinetic parameters of brexanolone in rats following intravenous administration.
Animals: Male Sprague-Dawley rats (or other appropriate strain).
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Catheterization (optional): For serial blood sampling, cannulate the jugular vein for blood collection and the femoral vein for drug administration.
-
Drug Administration: Administer a single intravenous dose of brexanolone formulated in a suitable vehicle.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
LC-MS/MS Analysis: Quantify the concentration of brexanolone in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd) using non-compartmental analysis.
Measurement of Fatty Acid β-Oxidation in Isolated Liver Mitochondria
This assay measures the rate of caprylic acid metabolism in the mitochondria.
Objective: To compare the rate of caprylic acid β-oxidation in liver mitochondria isolated from humans, monkeys, dogs, and rats.
Materials:
-
Fresh liver tissue from each species
-
Mitochondria isolation buffer
-
[1-14C]Caprylic acid
-
L-carnitine and ATP
-
Scintillation cocktail and counter
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh liver tissue by differential centrifugation.
-
Incubation: Incubate the isolated mitochondria with [1-14C]caprylic acid, L-carnitine, and ATP in a suitable buffer at 37°C.
-
Measurement of β-Oxidation: The rate of β-oxidation is determined by measuring the production of 14CO2 and/or acid-soluble metabolites.
-
Data Analysis: Express the rate of β-oxidation per milligram of mitochondrial protein.
Conclusion
The metabolism of this compound exhibits notable species differences, primarily driven by variations in carboxylesterase activity and the enzymes responsible for brexanolone conjugation. While the general metabolic pathways are conserved, the quantitative differences highlight the importance of careful species selection in preclinical development. Monkeys appear to be a more predictive model for human pharmacokinetics of compounds metabolized by CES enzymes compared to rodents or dogs.[5] Further studies providing direct comparative quantitative data on the metabolism of brexanolone and caprylic acid across these species are warranted to refine the cross-species extrapolation and enhance the predictive power of preclinical models. This guide provides a foundational framework for researchers to design and interpret studies on this compound and similar compounds.
References
- 1. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 2. agilent.com [agilent.com]
- 3. S9 fraction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Lymphatic Transport of Brexanolone Caprilcerbate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The oral delivery of brexanolone, a synthetic allopregnanolone (B1667786) approved for postpartum depression, is hampered by its low oral bioavailability of less than 5% and significant first-pass metabolism.[1][2] A promising strategy to overcome these challenges is the development of a lipophilic prodrug, such as brexanolone caprilcerbate. By increasing the molecule's lipophilicity, this approach aims to leverage the intestinal lymphatic system for absorption, thereby bypassing the liver's initial metabolic processes and enhancing systemic exposure.[3][4][5]
This guide provides a comparative framework for validating the lymphatic transport mechanism of a hypothetical this compound prodrug. It outlines the key experimental protocols, presents hypothetical comparative data, and contrasts this approach with alternative delivery systems.
The Mechanism of Intestinal Lymphatic Transport
For a lipophilic drug or prodrug to be absorbed via the lymphatic system, it must possess specific physicochemical properties, primarily high lipophilicity (logP > 5) and significant solubility in long-chain triglycerides (> 50 mg/g).[3][4][6] The proposed this compound, an ester of brexanolone and capric acid (a medium-chain fatty acid), is designed to meet these criteria.
The transport process involves the following key steps:
-
Solubilization and Digestion : The orally administered prodrug, formulated in a lipid-based vehicle like sesame oil, is emulsified in the gastrointestinal tract.[7] Lipases hydrolyze the co-administered triglycerides into monoglycerides (B3428702) and free fatty acids.
-
Micellar Incorporation : The prodrug, along with the lipid digestion products, is incorporated into mixed micelles.
-
Enterocyte Absorption : These micelles diffuse to the surface of enterocytes (intestinal absorptive cells) and the lipophilic components, including the prodrug, are absorbed.
-
Chylomicron Assembly : Inside the enterocyte, the absorbed lipids are re-esterified into triglycerides. These triglycerides, along with the lipophilic prodrug, cholesterol, and apolipoproteins, are assembled into large lipoprotein particles called chylomicrons.[6][8][9]
-
Exocytosis and Lymphatic Uptake : The chylomicrons are secreted from the basolateral membrane of the enterocyte into the lamina propria and are then taken up by the highly permeable lymphatic capillaries (lacteals).[8]
-
Systemic Circulation : The chylomicrons travel through the lymphatic vasculature, eventually reaching the systemic circulation via the thoracic duct, thus bypassing the portal vein and the liver.[6][10]
Caption: Figure 1: Intestinal Lymphatic Transport Pathway for a Lipophilic Prodrug.
Comparative Pharmacokinetic Profile
The primary advantage of lymphatic transport is the circumvention of first-pass hepatic metabolism, which is expected to significantly improve the oral bioavailability of brexanolone.
Table 1: Predicted Pharmacokinetic Comparison of Brexanolone Formulations
| Parameter | Intravenous Brexanolone | Standard Oral Brexanolone (Hypothetical) | Oral this compound (Hypothetical) |
| Bioavailability (F%) | 100% (by definition) | < 5%[1][2] | 40 - 60% |
| Primary Absorption Route | N/A | Portal Vein | Intestinal Lymphatics |
| First-Pass Metabolism | Avoided | Extensive | Largely Avoided[5][11] |
| Time to Peak Plasma Conc. (Tmax) | End of infusion | 1 - 2 hours | 4 - 8 hours |
| Key Metabolites | Inactive glucuronide and sulfate (B86663) conjugates[1] | Extensive pre-systemic formation of inactive metabolites | Primarily parent drug in lymph; systemic metabolites after circulation |
| Food Effect | N/A | Minimal | Significant positive effect (especially high-fat meal)[9] |
Experimental Validation Protocols
Validating the lymphatic transport of this compound requires a series of well-defined in vitro and in vivo experiments.
In Vitro Lipolysis Model
This model simulates the digestion of a lipid-based formulation in the small intestine to assess whether the drug remains solubilized and available for absorption.[6][12]
Methodology:
-
Formulation Preparation : Prepare a lipid-based formulation containing this compound (e.g., dissolved in sesame oil).
-
Digestion Medium : Create a simulated intestinal fluid medium containing bile salts, phospholipids, and electrolytes, maintained at 37°C and a pH of 6.5.
-
Lipolysis Initiation : Add a lipase (B570770) solution (e.g., pancreatic lipase) to the medium to initiate the digestion of the lipid vehicle.
-
Sample Analysis : Over a 60-90 minute period, collect samples and separate them into an aqueous phase (containing micelles with the solubilized drug) and a pellet phase (containing precipitated drug).
-
Quantification : Analyze the concentration of this compound in each phase using a validated HPLC method.
Comparative Endpoint : The percentage of the drug distributed in the aqueous phase after lipolysis. A higher percentage for the prodrug compared to the parent drug indicates a greater potential for absorption.
Caption: Figure 2: In Vitro Lipolysis Experimental Workflow.
In Vivo Mesenteric Lymph Duct Cannulation Model
This is the definitive preclinical model for directly quantifying the extent of intestinal lymphatic drug transport.[12][13] It involves the surgical cannulation of the mesenteric lymph duct in an anesthetized rat to allow for the continuous collection of lymph after oral drug administration.
Methodology:
-
Animal Model : Use male Sprague-Dawley or Wistar rats, fasted overnight.
-
Surgical Procedure : Anesthetize the rat and perform a laparotomy to expose the small intestine and associated mesenteric lymphatic duct. Carefully cannulate the main mesenteric lymph duct with polyethylene (B3416737) tubing.
-
Drug Administration : Administer the test formulation (brexanolone or this compound in a lipid vehicle) directly into the duodenum via an intraduodenal catheter. Simultaneously, cannulate the carotid artery or tail vein for blood sampling.
-
Sample Collection : Collect lymph continuously over a 24-48 hour period. Collect blood samples at predetermined time points.
-
Sample Analysis : Measure the concentration of the drug and/or prodrug in lymph and plasma samples using LC-MS/MS.
-
Data Calculation : Calculate the cumulative amount of drug transported into the lymph as a percentage of the administered dose.
Caption: Figure 3: Mesenteric Lymph Duct Cannulation Workflow.
Hypothetical Quantitative Data Summary
The following tables present hypothetical, yet plausible, data from the experimental protocols described above, comparing the performance of brexanolone with its caprilcerbate prodrug.
Table 2: Hypothetical In Vitro Lipolysis Results
| Compound | Formulation Vehicle | % Drug in Aqueous Phase (at 60 min) | Interpretation |
| Brexanolone | Sesame Oil | ~15% | Low micellar solubilization, high risk of precipitation |
| This compound | Sesame Oil | > 85% | High micellar solubilization, low risk of precipitation |
Table 3: Hypothetical In Vivo Lymphatic Transport Data (Rat Model)
| Compound | Dose (mg/kg) | % Dose Recovered in Lymph (0-24h) | % Dose Recovered in Plasma (AUC-based estimation) | Lymph / Plasma Concentration Ratio (at Tmax) |
| Brexanolone | 10 | < 1% | ~4% | < 0.1 |
| This compound | 15 (equiv. dose) | ~35% | ~15% | > 20 |
Comparison with Alternative Lymphatic Delivery Strategies
While the prodrug approach is a powerful chemical modification strategy, other formulation-based methods can also enhance lymphatic transport.
Table 4: Comparison of Lymphatic Transport Enhancement Strategies
| Strategy | Mechanism | Key Advantages | Key Challenges |
| Lipophilic Prodrug (e.g., this compound) | Increases lipophilicity to promote association with chylomicrons.[3][4] | High lymphatic targeting efficiency; leverages natural lipid absorption pathways. | Requires chemical synthesis and characterization; potential for incomplete conversion to the active drug. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Lipid formulations that spontaneously form fine emulsions in the GI tract, enhancing solubilization and absorption. | Improves solubility and dissolution rate; can be designed to favor lymphatic uptake. | Formulation development can be complex; performance is sensitive to lipid composition. |
| Solid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs) | Particulate carriers made from solid lipids that can encapsulate the drug.[14][15][16] | Protects drug from degradation; can be surface-modified for targeting; suitable for various administration routes.[14][15][16] | Manufacturing scale-up can be challenging; particle size and stability are critical for lymphatic uptake.[15][16] |
| Liposomes | Vesicular systems composed of phospholipid bilayers that can encapsulate hydrophilic or lipophilic drugs.[10][17] | Versatile for different drug types; can enhance lymphatic transport of even hydrophilic drugs.[17] | Stability in the GI tract can be an issue; manufacturing costs can be high. |
Conclusion
The development of a lipophilic prodrug like this compound presents a scientifically sound and highly promising strategy to enable the oral administration of brexanolone. By hijacking the natural intestinal lipid transport machinery, this approach is designed to significantly increase oral bioavailability by shunting the drug into the lymphatic system, thereby avoiding the extensive first-pass metabolism that renders oral brexanolone ineffective. The validation of this mechanism relies on a systematic evaluation using established in vitro and in vivo models, with the mesenteric lymph duct cannulated rat model serving as the gold standard for definitive quantification. Comparative analysis against the parent drug and alternative lipid-based formulations is crucial for establishing the superiority and therapeutic potential of this targeted delivery strategy.
References
- 1. Allopregnanolone - Wikipedia [en.wikipedia.org]
- 2. Brexanolone - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Smart design approaches for orally administered lipophilic prodrugs to promote lymphatic transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid-based delivery systems and intestinal lymphatic drug transport: A mechanistic update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal lymphatic transport for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. In vitro lipolysis and lymphatic absorption of n-3 long-chain PUFA in the rat: influence of the molecular lipid species as carrier | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 13. Development of a Novel In Vitro Model to Study Lymphatic Uptake of Drugs via Artificial Chylomicrons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advanced drug delivery to the lymphatic system: lipid-based nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Advanced drug delivery to the lymphatic system: lipid-based nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced oral bioavailability and intestinal lymphatic transport of a hydrophilic drug using liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Stability of Brexanolone Prodrugs: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the development of brexanolone prodrugs presents a promising strategy to overcome the pharmacokinetic limitations of the parent molecule, primarily its poor oral bioavailability and the need for prolonged intravenous infusion. This guide provides a comparative overview of the in vitro stability of different brexanolone prodrugs based on available scientific literature.
Brexanolone, a synthetic formulation of allopregnanolone (B1667786), is a neuroactive steroid that acts as a positive allosteric modulator of GABA-A receptors.[1][2] It is the first drug specifically approved for the treatment of postpartum depression (PPD).[1] However, its administration is challenging, requiring a 60-hour continuous intravenous infusion.[3] To address these challenges, various prodrug strategies are being explored to enhance its delivery and provide more patient-friendly administration routes, such as oral or long-acting injectable formulations.[4]
A key aspect of prodrug development is ensuring appropriate stability. The prodrug must be stable enough to reach its target site but also be efficiently converted to the active parent drug, brexanolone, to exert its therapeutic effect. In vitro stability studies are crucial for the initial screening and characterization of these prodrug candidates.
Comparative Analysis of Brexanolone Prodrugs
Recent research has focused on the design and synthesis of a series of brexanolone prodrugs, primarily by modifying the C3 hydroxyl group of the brexanolone molecule.[4] While detailed quantitative data from head-to-head comparative studies are limited in publicly available literature, the existing information allows for a qualitative comparison of different approaches.
One notable development is the creation of carbonate and medoxomil-like prodrugs of brexanolone.[4] These prodrugs are designed to efficiently release brexanolone in vitro and in vivo, with the potential for sustained delivery.[4] Another significant advancement is the development of BRII-296, a long-acting injectable prodrug of allopregnanolone (brexanolone) that has reached Phase II clinical trials. This formulation is designed for intramuscular administration and aims to provide sustained plasma levels of brexanolone over several weeks.
| Prodrug Type | Linkage | Apparent Stability/Release Characteristics | Potential Advantages | Reference |
| Carbonate Prodrugs | Carbonate ester | Designed for efficient release of brexanolone. | May offer improved oral bioavailability. | [4] |
| Medoxomil-like Prodrugs | Acyloxyalkyl ester | Designed for efficient release of brexanolone. | Potential for improved oral absorption. | [4] |
| BRII-296 | Ester | Long-acting formulation for sustained release over weeks. | Less frequent administration, improved patient compliance. |
Note: The table provides a qualitative summary based on the stated goals and descriptions in the cited literature. Specific half-life and degradation rate data from direct comparative studies are not publicly available.
Experimental Protocols for In Vitro Stability Assessment
The following is a generalized protocol for assessing the in vitro stability of brexanolone prodrugs, based on standard methodologies for drug stability testing.
Chemical Stability in Buffers
-
Objective: To determine the intrinsic chemical stability of the prodrug at different pH values.
-
Method:
-
Prepare buffer solutions at various pH levels (e.g., pH 1.2 to simulate gastric fluid, pH 6.8 for intestinal fluid, and pH 7.4 for physiological pH).
-
Dissolve the brexanolone prodrug in each buffer to a final concentration of, for example, 10 µM.
-
Incubate the solutions at a constant temperature, typically 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Quench the reaction immediately by adding a suitable solvent (e.g., ice-cold acetonitrile).
-
Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining prodrug and the formation of brexanolone.
-
Calculate the degradation rate constant (k) and the half-life (t½) of the prodrug at each pH.
-
Enzymatic Stability in Plasma
-
Objective: To evaluate the stability of the prodrug in the presence of plasma enzymes.
-
Method:
-
Obtain fresh or frozen plasma from the desired species (e.g., human, rat, mouse).
-
Spike the brexanolone prodrug into the plasma to a final concentration (e.g., 10 µM).
-
Incubate the plasma samples at 37°C in a shaking water bath.
-
At various time points, collect aliquots and immediately stop the enzymatic activity by protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC or LC-MS to measure the concentrations of the prodrug and released brexanolone.
-
Determine the half-life of the prodrug in plasma.
-
Metabolic Stability in Liver Microsomes or Hepatocytes
-
Objective: To assess the susceptibility of the prodrug to metabolism by liver enzymes.
-
Method:
-
Prepare an incubation mixture containing liver microsomes or hepatocytes, a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4), and the brexanolone prodrug.
-
For studies with microsomes, add cofactors such as NADPH to initiate Phase I metabolic reactions.
-
Incubate the mixture at 37°C.
-
At specified time intervals, take samples and quench the metabolic reaction with a cold solvent.
-
Process the samples (e.g., centrifugation) to remove proteins and cellular debris.
-
Analyze the supernatant by LC-MS to quantify the parent prodrug and any metabolites, including brexanolone.
-
Calculate the metabolic half-life and intrinsic clearance of the prodrug.
-
Visualizing the Prodrug Strategy
The following diagram illustrates the fundamental concept of a brexanolone prodrug, which is chemically modified to improve its properties and then converts back to the active drug in the body.
References
- 1. Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and characterizations of prodrugs of brexanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-head studies of brexanolone caprilcerbate and other oral GABA-A modulators
A detailed guide for researchers and drug development professionals on the pharmacology, clinical efficacy, and safety of intravenous brexanolone and oral zuranolone (B1405386), two pioneering GABA-A receptor modulators for the treatment of postpartum depression (PPD).
This guide provides a comprehensive comparison of brexanolone and the oral medication, zuranolone, for the treatment of postpartum depression (PPD). Both therapies represent a significant advancement in PPD treatment, targeting the gamma-aminobutyric acid type A (GABA-A) receptor system, a key pathway in mood regulation. This document synthesizes data from pivotal clinical trials to facilitate an objective evaluation of their performance, supported by detailed experimental protocols and visual representations of their mechanism of action and clinical trial designs.
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
Brexanolone and zuranolone are synthetic analogs of the endogenous neurosteroid allopregnanolone (B1667786), a metabolite of progesterone.[1] Levels of allopregnanolone fluctuate significantly during pregnancy and the postpartum period, and these changes are thought to contribute to the development of PPD.[2] Both drugs act as positive allosteric modulators (PAMs) of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[3][4] By binding to a site on the GABA-A receptor distinct from the GABA binding site, they enhance the receptor's response to GABA, leading to an increase in chloride ion influx and subsequent hyperpolarization of the neuron.[3][5] This enhanced inhibitory tone is believed to rapidly alleviate depressive symptoms.
Data Presentation: Comparative Clinical Trial Data
The following tables summarize the key efficacy and safety data from the pivotal Phase 3 clinical trials of brexanolone and zuranolone in patients with moderate to severe PPD.
Table 1: Efficacy of Brexanolone vs. Placebo
| Study (Population) | Treatment Group | N | Baseline HAM-D Score (Mean) | Change from Baseline in HAM-D Score at 60 Hours (LS Mean) | p-value vs. Placebo |
| Study 1 (Severe PPD) | Brexanolone 90 µg/kg/hr | 45 | 28.6 | -17.7 | 0.0252 |
| Brexanolone 60 µg/kg/hr | 47 | 28.7 | -19.5 | 0.0013 | |
| Placebo | 46 | 28.7 | -14.0 | - | |
| Study 2 (Moderate PPD) | Brexanolone 90 µg/kg/hr | 54 | 22.6 | -14.6 | 0.0160 |
| Placebo | 54 | 22.7 | -12.1 | - |
Data from Meltzer-Brody et al., 2018.[6] HAM-D: 17-item Hamilton Depression Rating Scale; LS Mean: Least-Squares Mean; PPD: Postpartum Depression.
Table 2: Efficacy of Zuranolone vs. Placebo
| Study (Population) | Treatment Group | N | Baseline HAM-D Score (Mean) | Change from Baseline in HAM-D Score at Day 15 (LS Mean) | p-value vs. Placebo |
| ROBIN (Severe PPD) | Zuranolone 30 mg | 77 | 28.4 | -17.8 | 0.003 |
| Placebo | 76 | 28.5 | -13.6 | - | |
| SKYLARK (Severe PPD) | Zuranolone 50 mg | 98 | 28.8 | -15.6 | 0.0007 |
| Placebo | 98 | 28.6 | -11.6 | - |
Data from Deligiannidis et al., 2021 and Biogen/Sage Therapeutics Press Release, 2022.[7] HAM-D: 17-item Hamilton Depression Rating Scale; LS Mean: Least-Squares Mean; PPD: Postpartum Depression.
Table 3: Common Adverse Events (≥5% in any treatment group)
| Adverse Event | Brexanolone (Pooled Data) | Placebo (Brexanolone Trials) | Zuranolone 50 mg (SKYLARK Study) | Placebo (SKYLARK Study) |
| Somnolence | 15% | 6% | 26.5% | 5.1% |
| Dizziness | 12% | 7% | 13.3% | 10.2% |
| Sedation | - | - | 11.2% | 1.0% |
| Headache | - | - | 9.2% | 13.3% |
| Dry Mouth | 5% | - | - | - |
| Diarrhea | - | - | 6.1% | 2.0% |
| Nausea | - | - | 5.1% | 6.1% |
| Urinary Tract Infection | - | - | 5.1% | 4.1% |
| COVID-19 | - | - | 5.1% | 0% |
Brexanolone safety data from postmarketing surveillance and clinical trials.[8][9] Zuranolone safety data from the SKYLARK study.[10] Dashes indicate data not reported at the ≥5% threshold in the cited sources.
Experimental Protocols
Brexanolone Pivotal Phase 3 Trials (Studies 1 & 2)
Study Design: Two multicenter, randomized, double-blind, placebo-controlled trials were conducted.[6]
Participant Population:
-
Inclusion Criteria: Women aged 18-45 years who were ≤6 months postpartum with a diagnosis of PPD.[6] Participants in Study 1 had severe PPD (17-item Hamilton Depression Rating Scale [HAM-D] score ≥26), while those in Study 2 had moderate PPD (HAM-D score 20-25).[6]
-
Exclusion Criteria: History of psychosis, bipolar disorder, schizoaffective disorder, or renal failure requiring dialysis.[6]
Dosing Regimen: Participants were randomized to receive a single 60-hour intravenous infusion of brexanolone or placebo. The brexanolone dosing was titrated as follows:
-
Hours 0-4: 30 µg/kg/hour
-
Hours 4-24: 60 µg/kg/hour
-
Hours 24-52: 90 µg/kg/hour (Study 1 and 2) or 60 µg/kg/hour (Study 1 only)
-
Hours 52-56: 60 µg/kg/hour
-
Hours 56-60: 30 µg/kg/hour[6]
Endpoints:
-
Primary Endpoint: Change from baseline in the HAM-D total score at 60 hours.[6]
-
Secondary Endpoints: Included assessments of HAM-D scores at other time points and Clinical Global Impression of Improvement (CGI-I) scores.[6]
Zuranolone Pivotal Phase 3 Trials (ROBIN and SKYLARK)
Study Design: Two multicenter, randomized, double-blind, placebo-controlled trials (ROBIN and SKYLARK).[11]
Participant Population:
-
Inclusion Criteria: Women aged 18-45 years who were ≤6 months postpartum with a major depressive episode that began in the third trimester or within 4 weeks of delivery, and a baseline HAM-D score of ≥26.[11]
Dosing Regimen: Participants were randomized to receive either zuranolone or placebo orally once daily for 14 days. The ROBIN study evaluated a 30 mg dose of zuranolone, while the SKYLARK study evaluated a 50 mg dose.[11]
Endpoints:
-
Primary Endpoint: Change from baseline in the HAM-D total score at Day 15.[2][12]
-
Key Secondary Endpoints: Included change from baseline in HAM-D score at other timepoints (e.g., Day 3, Day 28, Day 45) and change from baseline in the Clinical Global Impression Severity (CGI-S) scale at Day 15.[2][10]
References
- 1. Brexanolone injection in post-partum depression: two multicentre, double-blind, randomised, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biogen Receives Health Canada Authorization for ZURZUVAE™ (zuranolone), the First and Only Treatment Indicated for Adults with Postpartum Depression in Canada - BioSpace [biospace.com]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. Neurosteroid modulation of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatry.wisc.edu [psychiatry.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. womensmentalhealth.org [womensmentalhealth.org]
- 9. Safety of Brexanolone in Adults with Postpartum Depression: Postmarketing Surveillance Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Biogen wins Health Canada OK for 14-day PPD drug ZURZUVAE | SUPN Stock News [stocktitan.net]
Comparative analysis of brexanolone caprilcerbate's effects on different GABA-A receptor subunit compositions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of brexanolone (a synthetic allopregnanolone), a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, with other notable GABA-A receptor modulators. The objective is to delineate the differential effects of these compounds on various GABA-A receptor subunit compositions, supported by experimental data. Brexanolone is the first drug approved by the FDA specifically for the treatment of postpartum depression (PPD)[1][2]. Its mechanism of action is intrinsically linked to its interaction with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system[1].
Mechanism of Action and Subunit Selectivity
Brexanolone, a neurosteroid, enhances GABA-A receptor function by binding to a site distinct from those for GABA, benzodiazepines, and barbiturates[3][4]. This allosteric modulation potentiates the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization[5]. The subunit composition of the pentameric GABA-A receptor significantly influences its pharmacological properties[6]. Neurosteroids like brexanolone are known to modulate a wide variety of GABA-A receptor isoforms, with a particularly pronounced effect on extrasynaptic receptors containing δ subunits, which are highly sensitive to neurosteroids and mediate tonic inhibition[3][4]. In contrast, benzodiazepines primarily act on synaptic receptors containing a γ subunit, with their binding site located at the interface between the α and γ subunits[7]. The specific α subunit isoform (α1-6) further dictates the pharmacological profile of benzodiazepines[7].
Quantitative Comparison of GABA-A Receptor Modulators
The following tables summarize the quantitative data for brexanolone and other selected GABA-A receptor modulators—zuranolone (B1405386) (another neurosteroid), ganaxolone (B1674614) (a synthetic neurosteroid analog), and diazepam (a classical benzodiazepine)—across different GABA-A receptor subunit compositions. The data, primarily EC50 and Emax values from electrophysiological studies, and Ki values from binding assays, are compiled from various preclinical studies.
| Compound | Receptor Subunit Composition | EC50 (nM) | Emax (% of GABA response) | Reference |
| Brexanolone (Allopregnanolone) | α1β2γ2 | Potentiates current | Not specified | [2] |
| α4β3δ | Potentiates current | Not specified | [2] | |
| α6β3δ | Potentiates current | Not specified | [2] | |
| Zuranolone | α1β2γ2 | 430 | 1037 | [8][9] |
| α4β3δ | 118 | 556 | [8][9] | |
| Ganaxolone | α1β1γ2L | 213 | Not specified | |
| α2β1γ2L | 94 | Not specified | ||
| α3β1γ2L | 122 | Not specified |
Table 1: Potentiation of GABA-Evoked Currents by Neuroactive Steroids. This table presents the half-maximal effective concentration (EC50) and maximum efficacy (Emax) for the potentiation of GABA-evoked currents by brexanolone, zuranolone, and ganaxolone at various recombinant human GABA-A receptor subunit compositions, as determined by electrophysiology.
| Compound | Receptor Subunit Composition | Ki (nM) | Reference |
| Diazepam | α1β3γ2 | Varies by study | [10] |
| α2β3γ2 | Varies by study | [10] | |
| α3β3γ2 | Varies by study | [10] | |
| α5β3γ2 | Varies by study | [10] |
Table 2: Binding Affinities of Diazepam for Different GABA-A Receptor Subtypes. This table shows the binding affinity (Ki) of diazepam for GABA-A receptors containing different α subunits. The binding affinity of benzodiazepines is highly dependent on the specific α and γ subunits present.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental methodologies:
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes: This technique is widely used to study the function of ion channels, including GABA-A receptors.
-
Methodology:
-
cRNA encoding the desired GABA-A receptor subunits is injected into Xenopus laevis oocytes.
-
After a period of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and perfused with a buffer solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
GABA is applied to the oocyte to elicit a baseline current.
-
The test compound (e.g., brexanolone, zuranolone) is then co-applied with GABA at various concentrations.
-
The potentiation of the GABA-evoked current is measured, and concentration-response curves are generated to determine EC50 and Emax values.
-
-
-
Radioligand Binding Assays: These assays are used to determine the binding affinity of a compound for a specific receptor.
-
Methodology:
-
Cell membranes expressing the target GABA-A receptor subtype are prepared.
-
The membranes are incubated with a radiolabeled ligand (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine (B76468) site) and varying concentrations of the unlabeled test compound.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.
-
-
Visualizing Molecular Interactions and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 2. Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. Preclinical characterization of zuranolone (SAGE-217), a selective neuroactive steroid GABAA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Bioanalytical Validation of Brexanolone and Caprylic Acid in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of brexanolone and caprylic acid in various biological matrices. The information presented is essential for researchers involved in the development and analysis of brexanolone and its potential prodrug formulations, such as brexanolone caprilcerbate.
Introduction
Brexanolone, an aqueous formulation of allopregnanolone (B1667786), is a neuroactive steroid and a positive allosteric modulator of the GABA-A receptor.[1][2] It is the first drug specifically approved by the FDA for the treatment of postpartum depression (PPD).[1] Given its therapeutic importance, robust and validated bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This guide focuses on the analytical methodologies for brexanolone and caprylic acid, a potential component of novel prodrug strategies, in relevant biological fluids.
Comparative Analysis of Validated Analytical Methods
The following tables summarize the performance characteristics of various validated analytical methods for the determination of brexanolone and caprylic acid in biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a predominant technique for brexanolone analysis, while HPLC with UV detection is commonly employed for caprylic acid.[3][4]
Table 1: Validated Analytical Methods for Brexanolone in Biological Matrices
| Analyte | Matrix | Method | Sample Preparation | Linearity Range | Accuracy (%) | Precision (%RSD) | LOD/LOQ | Reference |
| Brexanolone | Pharmaceutical Dosage Form | RP-HPLC | Dilution with mobile phase | Not Specified | 100.50% (recovery) | 0.6% | LOD: 2.97 µg/mL, LOQ: 9.97 µg/mL | [5] |
| Esketamine and Brexanolone | Tablet Dosage Form | RP-HPLC | Not Specified | Not Specified | 99.47-100.02% (assay) | 0.1-0.7% | Not Specified | [6] |
| Allopregnanolone (Brexanolone ) | Human Plasma | LC-MS/MS with Derivatization | Liquid-Liquid Extraction | Not Specified | Not Specified | Not Specified | LLOQ: 5 pg/mL (50 fg on column) | [7] |
Table 2: Validated Analytical Methods for Caprylic Acid in Biological Matrices
| Analyte | Matrix | Method | Sample Preparation | Linearity Range | Accuracy (%) | Precision (%RSD) | LOD/LOQ | Reference |
| Caprylic Acid | Human Immunoglobulin Formulations | RP-HPLC | Protein precipitation with acetonitrile (B52724) | Not Specified | Validated | Validated | Not Specified | [8][9] |
| Caprylic Acid | Plasma | RP-HPLC | Protein precipitation | Validated | Validated | Validated | Not Specified | [10] |
| Caprylic Acid | Not Specified | HPLC | Isocratic elution with ACN/water and H3PO4 buffer | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the key experimental protocols derived from the cited literature.
Sample Preparation
A critical step in bioanalysis is the extraction of the analyte from the complex biological matrix.[3] Common techniques include:
-
Protein Precipitation: This simple and rapid method is often used for plasma and serum samples. It involves adding a precipitating agent, such as acetonitrile, to the sample to denature and remove proteins.[8][9] The supernatant containing the analyte is then collected for analysis.
-
Liquid-Liquid Extraction (LLE): LLE is a more selective technique that separates the analyte based on its differential solubility in two immiscible liquid phases. This method is effective in removing interferences and concentrating the analyte.[3][7]
Chromatographic Conditions
The separation of the analyte from other components in the sample is achieved through chromatography.
-
For Brexanolone (RP-HPLC):
-
Column: Platisil ODS C18 (4.6x250mm, 5.0 µm)[5] or Inertsil ODS (4.6 x 250mm) 5 µm.[6]
-
Mobile Phase: A mixture of methanol (B129727) and orthophosphoric acid (70:30 v/v)[5] or a gradient of orthophosphoric acid buffer and acetonitrile.[6]
-
-
For Caprylic Acid (RP-HPLC):
Method Validation
Analytical method validation ensures that the method is suitable for its intended purpose.[11] Key validation parameters include:[11][12]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method in a biological matrix.
Caption: A typical workflow for bioanalytical method validation.
Alternative Analytical Approaches
While HPLC-based methods are prevalent, other techniques can be considered:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. Derivatization may be required to improve the chromatographic properties of non-volatile analytes.[13]
-
Dried Blood Spot (DBS) Analysis: This microsampling technique offers advantages in terms of sample collection, storage, and transportation, and is gaining popularity in therapeutic drug monitoring.[14]
Conclusion
The selection of an appropriate analytical method is contingent upon the specific research question, the biological matrix, and the required sensitivity and selectivity. The methods summarized in this guide provide a solid foundation for researchers working with brexanolone and related compounds. Adherence to rigorous validation protocols is paramount to ensure the generation of reliable and reproducible data in drug development and clinical studies.
References
- 1. Brexanolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Brexanolone, a GABAA Modulator, in the Treatment of Postpartum Depression in Adults: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajps.com [iajps.com]
- 4. HPLC Determination of Octanoic acid (Caprylic acid) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. ijcrt.org [ijcrt.org]
- 7. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Improved High-Performance Liquid Chromatography Method for the Determination of Residual Caprylic Acid in Formulations of Human Immunoglobulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmanet.com.br [pharmanet.com.br]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Comparing the safety profile of brexanolone caprilcerbate with brexanolone in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical safety profiles of brexanolone and zuranolone (B1405386) (SAGE-217), two neuroactive steroid modulators of the GABA-A receptor. While brexanolone is administered intravenously, zuranolone is an orally bioavailable analogue. This comparison is based on available data from animal studies to inform early-stage drug development and research.
Quantitative Safety Data Summary
The following table summarizes the key safety findings for brexanolone and zuranolone observed in animal models. Direct comparative studies are limited; therefore, this table compiles data from separate preclinical assessments.
| Parameter | Brexanolone | Zuranolone (SAGE-217) |
| Animal Model | Rat, Rabbit, Dog | Rat |
| Developmental Toxicity | In pregnant rats, administration of brexanolone at high doses resulted in maternal toxicity and decreased pup viability. In pregnant rabbits, increased rates of abortion and late resorptions were observed, associated with maternal toxicity.[1] | Oral administration to pregnant rats during organogenesis led to developmental toxicity, including embryofetal death and fetal malformations.[2] |
| Adverse Effects | Convulsions were observed in dogs during discontinuation after repeat dosing.[3] | No specific adverse effects from animal studies are detailed in the provided information. |
| Fertility Effects | Animal data suggest a possible effect on both male and female fertility.[1] | No specific information on fertility effects in animal models is available in the provided information. |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on standard preclinical toxicology assessments, the methodologies likely included:
-
Animal Models : Studies typically utilize rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs) species.
-
Dosage and Administration : Animals are administered varying dose levels of the test compound, including a control group receiving a placebo. The route of administration (intravenous for brexanolone, oral for zuranolone) mimics the intended clinical use.
-
Study Duration : Assessments are conducted over different periods, including single-dose toxicity and repeat-dose toxicity studies (e.g., 14-day, 28-day).
-
Parameters Monitored : Key endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues. For developmental toxicity studies, parameters such as maternal reproductive outcomes, fetal viability, and morphological abnormalities are assessed.
Visualizations
Signaling Pathway of Brexanolone and Zuranolone
Both brexanolone and zuranolone are positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.
Caption: GABA-A receptor signaling pathway modulated by brexanolone or zuranolone.
General Experimental Workflow for Preclinical Safety Assessment
The following diagram illustrates a typical workflow for a preclinical toxicology study.
Caption: A generalized workflow for conducting preclinical safety and toxicity studies in animal models.
References
Assessing the long-term efficacy of brexanolone caprilcerbate in chronic stress models
A Comparative Guide to the Long-Term Efficacy of Brexanolone in Chronic Stress Models
This guide provides a comparative analysis of brexanolone (an intravenous formulation of allopregnanolone) and other therapeutic alternatives, specifically Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), in preclinical chronic stress models. It is intended for researchers, scientists, and professionals in drug development, offering a synthesis of efficacy data, detailed experimental protocols, and an examination of the underlying neurobiological pathways.
Introduction
Chronic stress is a significant risk factor for the development of major depressive disorder and other mood disorders.[1] Animal models that recapitulate the behavioral and neurobiological consequences of chronic stress are crucial for evaluating novel therapeutics.[1][2] Brexanolone, a neurosteroid, has emerged as a novel, rapid-acting therapeutic for postpartum depression.[3][4] Its mechanism, centered on the potentiation of the GABAergic system, differs significantly from traditional antidepressants.[5] This guide compares the long-term efficacy of brexanolone with the most commonly prescribed antidepressants, the SSRIs fluoxetine (B1211875) and sertraline (B1200038), within the context of established chronic stress paradigms.
Comparative Mechanism of Action
The therapeutic effects of brexanolone and SSRIs in chronic stress are mediated by distinct molecular pathways. Brexanolone directly enhances inhibitory neurotransmission, while SSRIs modulate the monoaminergic system.
Brexanolone: A GABA-A Receptor Positive Allosteric Modulator
Brexanolone is chemically identical to allopregnanolone (B1667786), an endogenous neurosteroid metabolite of progesterone.[5][6] Chronic stress has been shown to decrease the levels of allopregnanolone in key brain regions, contributing to depressive and anxiety-like behaviors in animal models.[3][6][7][8] Brexanolone's primary mechanism involves acting as a positive allosteric modulator of GABA-A receptors, the main inhibitory neurotransmitter receptors in the brain.[4][5] By binding to a site distinct from GABA, it enhances the receptor's response to GABA, increasing chloride ion influx and causing neuronal hyperpolarization.[5][9] This potentiation of both synaptic and extrasynaptic GABA-A receptors leads to a reduction in overall neuronal excitability.[3][9] Emerging evidence also suggests that brexanolone may exert anti-inflammatory effects by inhibiting toll-like receptor (TLR) pathways, which are involved in the production of inflammatory cytokines associated with depression.[10]
SSRIs (Fluoxetine & Sertraline): Serotonin Reuptake Inhibition
SSRIs, such as fluoxetine and sertraline, are the first-line treatment for depression.[11] Their primary mechanism is the blockade of the serotonin transporter (SERT) on the presynaptic neuron.[12] This action inhibits the reuptake of serotonin (5-HT) from the synaptic cleft, leading to an increase in the synaptic concentration of serotonin and enhanced neurotransmission. The therapeutic effects of SSRIs are not immediate, often taking several weeks to manifest, which is thought to involve downstream neuroadaptive changes, including alterations in receptor sensitivity and the promotion of neurogenesis.[13] Interestingly, some studies have shown that SSRIs can normalize the levels of allopregnanolone in the brain that are reduced by chronic stress, suggesting a potential convergence of pathways.[3][7]
Experimental Protocols
Standardized preclinical models are essential for assessing the efficacy of antidepressants. The following describes a typical experimental workflow.
Chronic Stress Models
To induce a depressive-like phenotype, rodents are subjected to prolonged periods of stress. Common models include:
-
Chronic Unpredictable Mild Stress (CUMS): Animals are exposed to a series of mild, unpredictable stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal, restraint stress) over several weeks. This model is known for its high face and construct validity for depression.[1][14][15]
-
Chronic Corticosterone (B1669441) Treatment: Systemic administration of the stress hormone corticosterone via drinking water or injections is used to mimic the physiological effects of chronic stress, including HPA axis dysregulation.[16][17]
-
Predator Exposure/Psychosocial Stress: This model involves exposing rodents to a natural predator (e.g., a cat) combined with social instability (daily changes in cage mates) to induce a PTSD-like phenotype.[11][18]
Drug Administration
Following the stress induction period, animals are treated with the compounds of interest.
-
Brexanolone/Allopregnanolone: Typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. The regimen can be acute or chronic, depending on the study design.
-
SSRIs (Fluoxetine/Sertraline): Usually administered chronically over several weeks to reflect the clinical onset of action.[13] Common administration routes include i.p. injection, oral gavage, or delivery via drinking water.[12][13] A representative chronic dose for fluoxetine is 18 mg/kg/day and for sertraline is 10 mg/kg/day.[12][16]
Behavioral Assays for Efficacy
A battery of behavioral tests is used to assess different domains of depression and anxiety.
-
Forced Swim Test (FST): Measures behavioral despair. A decrease in immobility time is indicative of an antidepressant effect.[12][14]
-
Sucrose (B13894) Preference Test (SPT): Assesses anhedonia, a core symptom of depression. An increase in the consumption of a sucrose solution over water suggests a reversal of anhedonia.[14][19]
-
Elevated Plus Maze (EPM): Measures anxiety-like behavior. An increase in the time spent in the open arms of the maze indicates an anxiolytic effect.[12][17]
-
Open Field Test (OFT): Assesses general locomotor activity and anxiety. Reduced exploration of the center of the arena is a sign of anxiety.[12][14]
Long-Term Follow-up
To assess the durability of the treatment effect, behavioral testing is often repeated at various time points after the cessation of drug administration.[2] This is a critical step for determining long-term efficacy.
Comparative Efficacy Data
The following table summarizes key findings on the efficacy of brexanolone and SSRIs in chronic stress models based on published literature.
| Compound | Primary Mechanism | Chronic Stress Model(s) | Typical Regimen | Key Behavioral Outcomes | Key Biomarker Changes | Long-Term Efficacy (Post-Treatment) |
| Brexanolone | GABA-A Positive Allosteric Modulator | Social Isolation, Chronic Stress | Acute or Chronic Administration | Alleviates depressive and anxiety-like behaviors.[7] Restores cognitive deficits.[7] | Normalizes HPA axis dysfunction.[7] Restores neurogenesis.[7] May reduce inflammatory markers.[10] | Effects may be sustained. In humans, a single 60-hour infusion showed durable improvement at day 30.[7][20] Animal data on long-term follow-up is still emerging. |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor | CUMS, Chronic Corticosterone | Chronic (~24 days), 18 mg/kg/day[13][17] | Reduces anxiety-like behavior (EPM) and depressive-like behavior (FST, Splash Test).[14][17] Reverses stress-induced anhedonia (SPT).[14] | Reverses stress-induced inhibition of hippocampal neurogenesis.[17] Decreases neuroinflammatory responses.[14] Can normalize allopregnanolone levels.[7] | Efficacy is dependent on continued treatment. Relapse is common upon cessation. Effects are generally not sustained without ongoing administration. |
| Sertraline | Selective Serotonin Reuptake Inhibitor | CUMS, Predator Exposure | Chronic (7-15 days), 10 mg/kg/day[11][12] | Reduces anxiety and depressive-like behaviors (EPM, FST).[12][21] Improves cognitive metrics in the Novel Object Recognition Test.[12] | Normalizes serotonin levels.[11][18] Increases expression of BDNF and other neurotrophic factors in the hippocampus.[12] May paradoxically elevate norepinephrine.[11][18] | Similar to fluoxetine, long-term efficacy typically requires continuous treatment. Early intervention post-stressor may have preventative effects.[21] |
Conclusion
Brexanolone and SSRIs demonstrate efficacy in reversing the behavioral deficits induced by chronic stress in animal models, but they do so through distinct mechanisms and potentially different long-term profiles.
-
Brexanolone offers a novel approach by directly targeting the stress-implicated GABAergic system. Its mechanism as a positive allosteric modulator of GABA-A receptors allows it to rapidly counteract the neuronal hyperexcitability associated with chronic stress.[5][7] The potential for a single course of treatment to produce durable antidepressant effects, as suggested by clinical data, marks a significant departure from traditional antidepressants and warrants further long-term investigation in preclinical models.[20]
-
SSRIs , such as fluoxetine and sertraline, remain a cornerstone of treatment. Their efficacy is well-established in chronic stress models, where they reverse depressive-like behaviors by modulating the serotonergic system and promoting neuroplasticity.[12][13] However, their delayed onset of action and the need for continuous administration to prevent relapse highlight the demand for therapies with more sustained long-term efficacy.
For drug development professionals, brexanolone represents a paradigm shift, validating the GABAergic deficit hypothesis of depression and opening new avenues for rapid-acting and potentially disease-modifying therapeutics.[7] Future research should focus on direct, long-term comparative studies in chronic stress models to fully elucidate the durability of brexanolone's effects relative to the established efficacy of SSRIs.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Long-term effects of chronic stress models in adult mice | springermedizin.de [springermedizin.de]
- 3. The role of allopregnanolone in depressive-like behaviors: Focus on neurotrophic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allopregnanolone - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Brexanolone? [synapse.patsnap.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Brexanolone, a neurosteroid antidepressant, vindicates the GABAergic deficit hypothesis of depression and may foster resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Allopregnanolone, the Neuromodulator Turned Therapeutic Agent: Thank You, Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Researchers Uncover Mechanisms of Brexanolone and the Role of Inflammation in Post-partum Depression | Newsroom [news.unchealthcare.org]
- 11. Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of chronic fluoxetine in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effects of Fluoxetine Against Chronic Stress-Induced Neural Inflammation and Apoptosis: Involvement of the p38 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder [frontiersin.org]
- 19. Impact on behavioral changes due to chronic use of sertraline in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroactive steroids may induce prolonged antidepressant effects by altering brain states | EurekAlert! [eurekalert.org]
- 21. The effect of early poststressor intervention with sertraline on behavioral responses in an animal model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting In Vivo Performance of Brexanolone Caprilcerbate: A Comparative Guide to In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
The development of oral dosage forms for poorly water-soluble drugs like brexanolone caprilcerbate presents a significant challenge in ensuring adequate bioavailability. A critical step in this process is the establishment of a robust in vitro-in vivo correlation (IVIVC), which can predict the in vivo performance of a drug based on its in vitro dissolution and permeation characteristics. This guide provides a comparative overview of key in vitro models that can be employed to predict the in vivo performance of this compound, a prodrug of brexanolone designed for oral administration and lymphatic uptake.
Comparative Analysis of In Vitro Models
The selection of an appropriate in vitro model is paramount for accurately forecasting the in vivo behavior of a lipophilic prodrug such as this compound. The following tables summarize the key performance parameters of commonly used in vitro systems.
Table 1: Comparison of In Vitro Dissolution Models
| In Vitro Model | Principle | Relevance for this compound | Advantages | Limitations |
| USP Apparatus II (Paddle) | Measures drug release from a solid dosage form in a dissolution medium. | Standard quality control tool. Can be modified with biorelevant media to better simulate gut conditions. | Simple, standardized, and widely available. | May not adequately mimic the complex environment of the gastrointestinal tract, especially for lipophilic drugs. |
| Biorelevant Dissolution Media (FaSSIF/FeSSIF) | Utilizes media (Fasted State Simulated Intestinal Fluid/Fed State Simulated Intestinal Fluid) that mimic the composition of human intestinal fluids. | Highly relevant due to the lipophilic nature of the drug and the importance of bile salts for solubilization. | Provides a more physiologically relevant assessment of dissolution. | More complex to prepare and maintain than simple buffer systems. |
| In Vitro Lipolysis Model | Simulates the digestion of lipid-based formulations to assess drug partitioning into different phases (aqueous, micellar, lipid). | Crucial for a prodrug designed for lymphatic uptake, as it mimics the processing of dietary fats that facilitate this absorption pathway. | Directly assesses the key mechanism for lymphatic transport. | Technically demanding and requires specialized equipment and reagents. |
Table 2: Comparison of In Vitro Permeability Models
| In Vitro Model | Principle | Relevance for this compound | Advantages | Limitations |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | Measures the passive diffusion of a drug across an artificial lipid membrane. | Useful for initial screening of passive permeability. | High-throughput, cost-effective, and reproducible. | Does not account for active transport or efflux mechanisms. |
| Caco-2 Cell Monolayer Assay | Utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a polarized epithelium with tight junctions, mimicking the intestinal barrier. | Gold standard for predicting intestinal permeability and identifying potential for active transport and P-gp efflux. | Provides a more biologically relevant model of the intestinal epithelium. | Time-consuming, requires cell culture expertise, and may have variable expression of transporters. |
| Dissolution/Permeation (D/P) System | Integrates dissolution and permeation testing in a single apparatus, often using Caco-2 cells. | Offers a more holistic view of the absorption process by combining dissolution and permeation steps. | Provides a more comprehensive in vitro simulation of oral absorption. | Complex setup and can be challenging to validate. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and interpretation of in vitro studies.
Protocol 1: Biorelevant Dissolution with In Vitro Lipolysis
-
Preparation of FaSSIF/FeSSIF Media: Prepare media according to published recipes, containing sodium taurocholate, lecithin, and other components to mimic fasted or fed state intestinal fluid.
-
Dissolution Setup: Utilize a USP Apparatus II at 37°C with a paddle speed of 75 rpm.
-
Lipolysis Initiation: Introduce a lipase (B570770) solution (e.g., porcine pancreatin) to the dissolution vessel to initiate the digestion of the lipid-based formulation containing this compound.
-
Sampling: At predetermined time points, withdraw samples and immediately halt the enzymatic reaction (e.g., by adding a lipase inhibitor).
-
Phase Separation: Centrifuge the samples to separate the aqueous, micellar, and undigested lipid phases.
-
Quantification: Analyze the concentration of this compound in each phase using a validated HPLC-UV or LC-MS/MS method.
Protocol 2: Caco-2 Cell Monolayer Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Study:
-
Apical to Basolateral (A-B): Add the test solution of this compound (dissolved in a suitable transport medium) to the apical side of the monolayer.
-
Basolateral to Apical (B-A): Add the test solution to the basolateral side to assess efflux.
-
-
Sampling: Collect samples from the receiver compartment at specified time intervals.
-
Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculation: Determine the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Visualizing the Path to In Vivo Prediction
Diagrams illustrating the experimental workflow and the underlying biological mechanisms provide a clearer understanding of the processes involved.
Safety Operating Guide
Proper Disposal of Brexanolone Caprilcerbate: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Brexanolone Caprilcerbate must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management of this compound waste.
Due to its chemical properties and to prevent environmental contamination, this compound should be treated as a regulated chemical waste. Discharge into sewer systems is strictly prohibited. The recommended disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.
Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, syringes, pipette tips), and personal protective equipment (PPE), in a dedicated and clearly labeled waste container.
-
The container must be suitable for chemical waste, meaning it is leak-proof, sealable, and made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and the approximate quantity of the waste.
-
Include the date when the first piece of waste was added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic and incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound with general laboratory or municipal waste.
-
Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including safety goggles, chemical-resistant gloves, a lab coat, and respiratory protection if the spill generates dust or aerosols.
-
Containment and Cleanup:
-
For liquid spills, use an absorbent material (e.g., chemical absorbent pads, vermiculite, or sand) to contain the spill.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Data on this compound
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₄O₂ (Brexanolone) | [1] |
| Molecular Weight | 318.49 g/mol (Brexanolone) | [1] |
| Hazard Classification | Not classified as a hazardous substance or mixture (Brexanolone SDS) | [1] |
| Recommended Disposal | Licensed chemical destruction plant or controlled incineration | [2] |
| Environmental Note | Discharge into the environment must be avoided. Do not discharge to sewer systems. | [2] |
Note: While one Safety Data Sheet for the active ingredient, Brexanolone, states it is not a hazardous substance, the disposal recommendations for the formulated product, this compound, suggest treating it with the caution of a regulated chemical waste.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Brexanolone Caprilcerbate
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Brexanolone Caprilcerbate is paramount. This document provides procedural guidance for the operational use and disposal of this compound, grounded in established laboratory safety protocols for potent neuroactive steroids.
Personal Protective Equipment (PPE) and Handling
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure. This includes, but is not limited to, chemical-impermeable gloves, lab coats, and eye protection.[1] All handling should occur in a well-ventilated area.[1] It is crucial to avoid the formation of dust and aerosols.[1]
Key Handling Precautions:
-
Avoid contact with skin and eyes.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[1]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Spill and Disposal Procedures
In the case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Prevent further leakage if it is safe to do so, and do not let the chemical enter drains.[1] The spilled material should be collected and disposed of in accordance with appropriate laws and regulations.[1] Discharge into the environment must be avoided.[1]
Disposal:
-
Collect and arrange for disposal.
-
Keep the chemical in suitable, closed containers for disposal.[1]
-
Use spark-proof tools and explosion-proof equipment during cleanup.[1]
Experimental Workflow and Safety Protocols
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Figure 1: Chemical Spill Response Workflow
Caption: Figure 2: Standard Operating Procedure for Laboratory Use
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
